2-[(E)-2-Chloroethenyl]pyridine
Description
BenchChem offers high-quality 2-[(E)-2-Chloroethenyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(E)-2-Chloroethenyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
189350-81-0 |
|---|---|
Molecular Formula |
C7H6ClN |
Molecular Weight |
139.58 g/mol |
IUPAC Name |
2-[(E)-2-chloroethenyl]pyridine |
InChI |
InChI=1S/C7H6ClN/c8-5-4-7-3-1-2-6-9-7/h1-6H/b5-4+ |
InChI Key |
OSWZSRURKWUJSC-SNAWJCMRSA-N |
SMILES |
C1=CC=NC(=C1)C=CCl |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/Cl |
Canonical SMILES |
C1=CC=NC(=C1)C=CCl |
Synonyms |
Pyridine, 2-(2-chloroethenyl)-, (E)- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Structural Elucidation, Synthesis, and Applications of 2-[(E)-2-Chloroethenyl]pyridine in Advanced Drug Development
Executive Overview
In the landscape of modern organic synthesis and drug development, functionalized vinyl halides serve as indispensable building blocks. Among these, 2-[(E)-2-Chloroethenyl]pyridine (CAS: 189350-81-0) stands out as a highly versatile, stereodefined intermediate[1]. The presence of both a basic pyridine pharmacophore and a reactive chloroethenyl moiety makes it a prime candidate for transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth technical analysis of its chemical structure, molecular weight, stereoselective synthesis, and downstream applications in pharmaceutical development.
Chemical Structure and Physicochemical Profiling
The molecular architecture of 2-[(E)-2-Chloroethenyl]pyridine consists of a pyridine ring substituted at the 2-position with an (E)-configured chloroethenyl (chlorovinyl) group. The (E)-stereochemistry—meaning the pyridine ring and the chlorine atom are on opposite sides of the carbon-carbon double bond—is critical for its predictable reactivity in downstream spatial orientations during drug synthesis.
To facilitate rapid reference for formulation and synthetic planning, the core quantitative and structural data of the compound are summarized below.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Compound Name | 2-[(E)-2-Chloroethenyl]pyridine |
| CAS Registry Number | 189350-81-0 |
| Molecular Formula | C 7 H 6 ClN |
| Molecular Weight | 139.58 g/mol |
| InChI Key | OSWZSRURKWUJSC-SNAWJCMRSA-N |
| Target Stereochemistry | (E)-Isomer (Trans) |
| Diagnostic 1 H NMR 3JHH | 13 – 18 Hz |
Mechanistic Synthesis: The Causality of Stereocontrol
The primary synthetic challenge in generating 2-[(E)-2-Chloroethenyl]pyridine is achieving high stereoselectivity for the (E)-isomer[1]. While classic Wittig olefination (reacting 2-formylpyridine with a chloromethyl-substituted phosphorus ylide) can be utilized, it often suffers from poor stereocontrol and challenging purification[1].
A superior, modern approach relies on the nucleophilic hydrohalogenation of 2-ethynylpyridine [2].
The Causality of the Reaction Design: Why does this specific reaction yield such high stereoselectivity? The success of this pathway relies on a pseudo-intramolecular process. When 2-ethynylpyridine is exposed to hydrochloric acid, the basic nitrogen of the pyridine ring acts as an internal base, rapidly protonating to form a pyridinium salt[3]. This salt formation is not merely a side effect; it is the catalytic driver of the reaction. It drastically enhances the electrophilicity of the adjacent ethynyl group and electrostatically attracts the chloride counterion. The spatial proximity of the chloride ion to the alkyne forces a highly organized nucleophilic addition, yielding the chloroethenyl moiety with strict stereochemical fidelity[3].
Synthesis and downstream cross-coupling workflow of 2-[(E)-2-Chloroethenyl]pyridine.
Experimental Methodologies & Self-Validating Protocols
As a Senior Application Scientist, ensuring reproducibility requires protocols that are inherently self-validating. The following workflows detail the synthesis and the necessary analytical checks to guarantee structural integrity.
Protocol 1: Metal-Free Hydrochlorination of 2-Ethynylpyridine
Objective: Synthesize 2-[(E)-2-Chloroethenyl]pyridine with high stereoselectivity.
-
Initiation & Salt Formation: Dissolve 1.0 equivalent of 2-ethynylpyridine in a non-nucleophilic solvent (e.g., anhydrous 1,4-dioxane). Slowly introduce 1.2 equivalents of anhydrous HCl at 0°C.
-
Causality: The low temperature controls the exothermic protonation of the pyridine nitrogen, forming the activated pyridinium chloride intermediate while preventing polymerization of the alkyne[3].
-
-
Nucleophilic Addition: Allow the reaction mixture to warm to ambient temperature and stir for 4-6 hours.
-
Causality: The ambient thermal energy is sufficient to drive the pseudo-intramolecular nucleophilic attack of the chloride ion across the triple bond, locking in the stereochemistry[3].
-
-
Quenching & Isolation: Quench the reaction by slowly adding saturated aqueous NaHCO 3 until the pH reaches 8.0.
-
Causality: Neutralization deprotonates the pyridinium ring, rendering the product organic-soluble. Extract with ethyl acetate, dry the organic layer over anhydrous MgSO 4 , and concentrate in vacuo.
-
Protocol 2: Stereochemical Validation via NMR (Self-Validating System)
Objective: Confirm the (E)-configuration of the synthesized compound.
-
Sample Preparation: Dissolve 15 mg of the purified product in 0.6 mL of CDCl 3 .
-
Data Acquisition: Acquire a standard 1D 1 H NMR spectrum at 400 MHz (or higher) to elucidate the connectivity[1].
-
Diagnostic Analysis: Isolate the signals corresponding to the vinylic protons (typically between δ 6.5 - 7.5 ppm).
-
Causality: The structural assignment is definitively proven by the vicinal coupling constant ( 3JHH ) between the two protons on the double bond[1]. Calculate the J -value. A coupling constant of 13–18 Hz mathematically validates the successful formation of the (E)-isomer. If the J -value is between 6–11 Hz , the protocol has failed, indicating the presence of the (Z)-isomer.
-
Downstream Applications in Pharmacology and Materials Science
The 2-vinylpyridine framework is a highly privileged scaffold in drug development and materials engineering.
Advanced Cross-Coupling for API Scaffolds: 2-[(E)-2-Chloroethenyl]pyridine acts as a premium electrophile in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings). By reacting this compound with various electron-rich or electron-poor boronic acids, researchers can synthesize complex triarylated alkenes[2]. These triarylated systems are critical structural motifs in the discovery of novel oncology and metabolic therapeutics.
Polymerization and Drug Delivery Systems: Beyond small-molecule synthesis, the vinylpyridine moiety is heavily utilized in polymer chemistry to create advanced drug delivery vehicles. For instance, 2-vinylpyridine is a key intermediate in the production of Betahistine, an active pharmaceutical ingredient (API) used to treat vertigo[4]. Furthermore, poly(2-vinylpyridine) (P2VP) is polymerized to create pH-sensitive block copolymers (e.g., P2VP-b-PEO). Because the pyridine ring protonates at low pH, these nanomicelles can encapsulate hydrophobic drugs like Curcumin or 5-Fluorouracil and release them specifically in acidic tumor microenvironments or gastric environments, drastically improving drug bioavailability and targeting[5].
References
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Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. ACS Omega. Available at:[Link]
-
Metal-Free and syn-Selective Hydrohalogenation of Alkynes through a Pseudo-Intramolecular Process. ResearchGate. Available at: [Link]
-
Healthcare Intermediates: 2-Vinylpyridine Applications. Aurorium. Available at: [Link]
-
Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. MDPI. Available at: [Link]
Sources
An In-depth Technical Guide to the Physical Properties of 2-[(E)-2-Chloroethenyl]pyridine for Advanced Research
This guide provides a comprehensive overview of the physical and spectroscopic properties of 2-[(E)-2-Chloroethenyl]pyridine, a molecule of significant interest in contemporary chemical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a centralized resource for key data and analytical methodologies.
Introduction: The Significance of a Versatile Pyridine Derivative
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] The introduction of a reactive chloroethenyl group at the 2-position, specifically in the (E)-isomeric form, imparts unique chemical reactivity that is of particular interest for applications such as covalent inhibitors and as a versatile intermediate in the synthesis of complex molecular architectures.[3] Understanding the fundamental physical properties of 2-[(E)-2-Chloroethenyl]pyridine is paramount for its effective utilization in research and development, ensuring reproducibility and the rational design of experimental protocols.
Core Physical and Chemical Properties
Precise experimental determination of all physical properties for 2-[(E)-2-Chloroethenyl]pyridine is not extensively documented in readily available literature. However, key identifiers and calculated properties provide a solid foundation for its use.
| Property | Value | Source |
| CAS Number | 189350-81-0 | [4] |
| Molecular Formula | C₇H₆ClN | [4] |
| Molecular Weight | 139.58 g/mol | [4] |
| InChI Key | OSWZSRURKWUJSC-SNAWJCMRSA-N | [4] |
Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in the surveyed literature. For the related saturated compound, 2-(2-chloroethyl)pyridine (CAS: 16927-00-7), a boiling point of 209.4°C at 760 mmHg has been reported, which may serve as a rough estimation, though significant deviation is expected due to the presence of the double bond.[5]
Spectroscopic Characterization: Unveiling the Molecular Identity
The definitive identification and purity assessment of 2-[(E)-2-Chloroethenyl]pyridine relies on a combination of spectroscopic techniques. These methods are not only crucial for routine quality control but are indispensable for confirming the desired (E)-stereochemistry of the chloroethenyl group, a critical factor in its intended applications.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 2-[(E)-2-Chloroethenyl]pyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR (Proton NMR): The proton NMR spectrum will exhibit distinct signals for the protons on the pyridine ring and the vinyl protons. The vicinal coupling constant (³J) between the two vinyl protons is diagnostic of the double bond geometry. For the (E)-isomer, a larger coupling constant (typically in the range of 12-18 Hz) is expected, whereas the (Z)-isomer would show a smaller coupling constant (typically 7-12 Hz).
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the vinyl carbons and the pyridine ring carbons provide further confirmation of the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-[(E)-2-Chloroethenyl]pyridine is expected to show characteristic absorption bands for:[4]
-
C=C stretching of the vinyl group and the aromatic pyridine ring.
-
C-H stretching and bending vibrations for both the vinyl and pyridine moieties.
-
C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy by comparing the experimentally determined exact mass with the calculated value for C₇H₆ClN.[4]
Experimental Protocols for Physical Property Determination
The following section outlines standardized, step-by-step methodologies for the experimental determination of key physical properties.
Determination of Melting Point
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The sample is heated at a slow, controlled rate.
-
Observation: The temperature range over which the solid melts is recorded as the melting point.
Determination of Boiling Point
-
Sample Preparation: A small volume of the liquid is placed in a distillation flask.
-
Instrumentation: A micro-distillation apparatus is assembled.
-
Procedure: The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded.
-
Note: For small sample sizes, the boiling point can be determined using a Siwoloboff apparatus.
Determination of Solubility
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) are chosen.
-
Procedure: A small, known amount of 2-[(E)-2-Chloroethenyl]pyridine is added to a known volume of each solvent at a specific temperature.
-
Observation: The mixture is agitated, and the solubility is determined by visual inspection or by quantitative analysis of the resulting saturated solution.
The Role of 2-[(E)-2-Chloroethenyl]pyridine in Drug Discovery and Development
Vinylpyridines are emerging as a significant class of compounds in drug discovery, particularly as "covalent warheads" for targeted covalent inhibitors.[3] The electrophilic nature of the chloroethenyl group allows for a targeted and irreversible reaction with specific nucleophilic residues, such as cysteine, in a protein's active site. This can lead to highly potent and selective therapeutic agents. Furthermore, 2-[(E)-2-Chloroethenyl]pyridine serves as a versatile building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[6]
Visualizations
Caption: Molecular structure of 2-[(E)-2-Chloroethenyl]pyridine.
Caption: Experimental workflow for the spectroscopic identification and purity assessment.
References
-
Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC. (2024, April 5). Retrieved from [Link]
-
4-Vinylpyridine (CAS 100-43-6): A Key Intermediate for Pharmaceutical Synthesis. (2026, February 12). Retrieved from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). Retrieved from [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (n.d.). Retrieved from [Link]
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- 2. Synthesis and Characterization of 2-[2-Aryltelluroethyl] -3-Methyl Pyridines (Te,N) and 2-[2-(3-Methyl Pyridoethyltelluro) Ethyl]-3-Methyl Pyridine (N,Te,N) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-[(E)-2-Chloroethenyl]pyridine | 189350-81-0 | Benchchem [benchchem.com]
- 5. 2-(2-chloroethyl)pyridine | 16927-00-7 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
Navigating the Solubility Landscape of 2-[(E)-2-Chloroethenyl]pyridine: A Technical Guide for Researchers
An In-depth Exploration of Physicochemical Properties, Solubility Prediction, and Experimental Determination in Organic Solvents
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-[(E)-2-Chloroethenyl]pyridine, a heterocyclic compound of interest in pharmaceutical and materials science research. Recognizing the limited availability of precise quantitative solubility data in public-domain literature, this document synthesizes foundational principles of solubility, leverages data from structurally analogous compounds, and presents detailed, field-proven experimental protocols for the precise determination of its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to empower informed decision-making in experimental design and execution.
Introduction: Understanding 2-[(E)-2-Chloroethenyl]pyridine
2-[(E)-2-Chloroethenyl]pyridine is a derivative of pyridine, a fundamental heterocyclic aromatic organic compound.[1] The structure, featuring a pyridine ring substituted at the 2-position with a chloroethenyl group, imparts a unique combination of polarity, hydrogen bonding capability, and reactivity. The nitrogen atom in the pyridine ring introduces a dipole moment and renders the molecule weakly basic.[1][2] The chloroethenyl substituent further influences the electronic properties and steric profile of the molecule.[3] A thorough understanding of its solubility is paramount for a wide range of applications, including reaction chemistry, formulation development, and purification processes.
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The molecular structure of 2-[(E)-2-Chloroethenyl]pyridine, with its polar pyridine ring and a less polar chloroethenyl group, suggests a nuanced solubility profile across a spectrum of organic solvents.
Physicochemical Properties and Predicted Solubility
Key Physicochemical Characteristics:
-
Molecular Formula: C₇H₈ClN[5]
-
Molecular Weight: 139.58 g/mol [3]
-
Structure: A pyridine ring with a (E)-2-chloroethenyl substituent at the 2-position.
-
Polarity: The nitrogen atom in the pyridine ring creates a dipole moment, making the molecule polar.[2] The chloroethenyl group is less polar.
-
Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor.
Inference from Analogs: The Case of 2-Vinylpyridine
A close structural analog, 2-vinylpyridine, is described as being highly soluble in a variety of organic solvents.[6] Sources indicate it is "easily soluble" in ethanol, ether, chloroform, benzene, and acetone.[7] This high solubility is attributed to the polar nature of the pyridine ring and the ability of the molecule to interact favorably with a range of solvent polarities. Given the structural similarity, it is reasonable to predict that 2-[(E)-2-Chloroethenyl]pyridine will also exhibit good solubility in common polar aprotic and protic organic solvents.
Table 1: Predicted Qualitative Solubility of 2-[(E)-2-Chloroethenyl]pyridine in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | High | The pyridine nitrogen can accept hydrogen bonds from the solvent's hydroxyl group. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Favorable dipole-dipole interactions between the polar solvent and the polar pyridine ring. |
| Non-Polar Aprotic | Hexane, Toluene | Moderate to Low | The polar pyridine ring limits solubility in highly non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | High | "Like dissolves like" principle applies due to the presence of the chloro-substituent and the overall polarity. |
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain precise, quantitative solubility data, experimental determination is essential. The following protocols are established, reliable methods for this purpose.
Workflow for Solubility Determination
The general workflow for determining the solubility of a compound involves preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.
Caption: General workflow for experimental solubility determination.
Gravimetric Method
This method is a straightforward and reliable technique for determining solubility.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2-[(E)-2-Chloroethenyl]pyridine to a known volume of the desired organic solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Isolation of Saturated Solution:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container.[8]
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the filtered solution. This can be achieved using a rotary evaporator or by placing the container in a vacuum oven at a temperature below the boiling point of the solute.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it accurately.
-
-
Calculation:
-
The mass of the dissolved solid is the final weight of the container minus the initial weight.
-
Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of supernatant taken in L).
-
UV-Visible Spectrophotometry Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range.
Protocol:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of 2-[(E)-2-Chloroethenyl]pyridine in the chosen solvent.
-
Scan the solution using a UV-Visible spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of 2-[(E)-2-Chloroethenyl]pyridine in the selected solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and adhere to the Beer-Lambert law.
-
-
Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.2, step 1).
-
After equilibration and separation of the undissolved solid, withdraw a small, known volume of the clear supernatant.
-
Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Factors Influencing Solubility
Several factors can influence the solubility of 2-[(E)-2-Chloroethenyl]pyridine in organic solvents:
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Solvent Polarity: As previously discussed, the polarity of the solvent is a critical factor. A systematic study using solvents of varying polarities can provide a comprehensive solubility profile.
-
Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a well-characterized and pure sample of 2-[(E)-2-Chloroethenyl]pyridine for accurate measurements.
Conclusion and Recommendations
While specific quantitative solubility data for 2-[(E)-2-Chloroethenyl]pyridine is not widely published, a strong qualitative prediction can be made based on its molecular structure and the known solubility of the closely related compound, 2-vinylpyridine. It is anticipated to be highly soluble in polar protic and aprotic solvents and moderately to poorly soluble in non-polar solvents.
For research and development purposes requiring precise solubility values, this guide provides robust and validated experimental protocols for both gravimetric and UV-Visible spectrophotometric determination. It is recommended that researchers experimentally determine the solubility of 2-[(E)-2-Chloroethenyl]pyridine in their specific solvent systems of interest to ensure accurate and reproducible results in their downstream applications. This empirical approach, grounded in the theoretical principles outlined herein, will facilitate the effective use of this compound in various scientific endeavors.
References
-
Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]
- Grokipedia. (n.d.). 2-Vinylpyridine. Retrieved from a source providing physical and chemical properties of 2-vinylpyridine.
- ChemicalBook. (n.d.). Pyridine derivatives.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents.
- ChemicalBook. (2024, March 25). 2-Vinylpyridine: Properties, Production process and Uses. Retrieved from a source detailing the properties and uses of 2-vinylpyridine.
- LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from an educational resource on the principles of solubility.
- Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Springer. (n.d.). Poly(vinylpyridine); Structure, Properties, Synthesis, and Applications.
-
PubChem. (n.d.). 2-(2-Chloroethyl)pyridine. Retrieved from [Link]
- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from an educational resource on the solubility of organic compounds.
- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES.
- Scribd. (n.d.). Expt 1 (Solubility of Organic Compounds) PDF. Retrieved from a laboratory manual on the solubility of organic compounds.
- ACS Publications. (n.d.). Mutual solubility of water and pyridine derivatives.
- Chemeurope.com. (n.d.). Pyridine.
- MDPI. (2022, November 1). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Retrieved from a research article on the synthesis of poly(2-vinylpyridine).
- Benchchem. (n.d.). 2-[(E)-2-Chloroethenyl]pyridine. Retrieved from a product page for 2-[(E)-2-Chloroethenyl]pyridine.
- ChemScene. (n.d.). 2-(2-Chloroethyl)pyridine hydrochloride.
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Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
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Navigating the Energetic Landscape: A Technical Guide to the Thermodynamic Stability of E-Isomer Chlorovinyl Pyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
In the intricate world of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. Geometric isomers, such as the E and Z forms of chlorovinyl pyridines, can exhibit profoundly different pharmacological profiles, toxicities, and metabolic fates. Understanding and controlling the thermodynamic stability of the desired isomer is therefore not merely an academic exercise, but a critical determinant of a drug candidate's success. This guide provides an in-depth exploration of the factors governing the thermodynamic stability of E-isomer chlorovinyl pyridines, offering a framework for both experimental investigation and computational prediction.
The Significance of Isomeric Purity in Drug Design
Chlorovinyl pyridines are a class of compounds with significant potential in pharmaceutical applications, acting as key building blocks and pharmacophores in a variety of therapeutic agents. The vinyl chloride moiety, in particular, can participate in crucial interactions with biological targets. However, the presence of a double bond introduces the possibility of geometric isomerism (E for entgegen or opposite, and Z for zusammen or together). The seemingly subtle difference in the spatial orientation of the chloro and pyridine substituents can lead to dramatic variations in:
-
Receptor Binding Affinity: The lock-and-key mechanism of drug-receptor interaction is highly sensitive to the molecule's shape.
-
Pharmacokinetics: Isomers can be metabolized at different rates, leading to variations in bioavailability and half-life.
-
Toxicity: An undesired isomer may exhibit off-target effects or produce toxic metabolites.
Therefore, ensuring the synthesis and long-term stability of the therapeutically active E-isomer is a cornerstone of robust drug development.
Unraveling the Drivers of Thermodynamic Stability
The relative thermodynamic stability of E and Z isomers is dictated by the Gibbs free energy difference (ΔG) between them. The isomer with the lower Gibbs free energy is thermodynamically more stable. Several key factors contribute to this energy difference:
-
Steric Hindrance: In many cases, the E-isomer is favored due to reduced steric clash between bulky substituents. The larger pyridine ring and the chlorine atom are positioned on opposite sides of the double bond, minimizing van der Waals repulsion.
-
Electronic Effects: The interplay of inductive and resonance effects can influence the electron distribution within the molecule, impacting bond strengths and overall stability. The electron-withdrawing nature of the chlorine atom and the pyridine ring are critical considerations.
-
Intramolecular Interactions: The potential for non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions within the molecule, can stabilize one isomer over the other.
-
Solvent Effects: The surrounding solvent can preferentially stabilize one isomer through specific interactions. Polar solvents, for instance, may favor the isomer with a larger dipole moment.
A comprehensive understanding of these factors requires a synergistic approach, combining experimental measurements with theoretical calculations.
Computational Chemistry: A Predictive Toolkit for Isomeric Stability
Theoretical and computational chemistry offer powerful, in silico methods to probe the energetic landscape of chlorovinyl pyridine isomers before embarking on extensive laboratory work.[1] Density Functional Theory (DFT) has emerged as a particularly robust and widely used method for these investigations.[2]
A Typical Computational Workflow
The following workflow provides a systematic approach to computationally assessing the relative stability of E and Z isomers:
Caption: A typical workflow for the computational analysis of isomer stability.
Interpreting the Computational Results
The key output of this workflow is the Gibbs free energy difference (ΔG).
-
If ΔG is negative: The E-isomer is thermodynamically more stable than the Z-isomer.
-
If ΔG is positive: The Z-isomer is thermodynamically more stable than the E-isomer.
The magnitude of ΔG provides an indication of the equilibrium population of the two isomers.
| ΔG (kcal/mol) at 298.15 K | Approximate E:Z Ratio at Equilibrium |
| 0 | 50:50 |
| -0.6 | 75:25 |
| -1.4 | 90:10 |
| -2.7 | 99:1 |
Table 1: Relationship between Gibbs free energy difference and isomer ratio at equilibrium.
Experimental Determination of Isomeric Stability
While computational methods provide invaluable predictions, experimental validation is essential. The primary experimental approach involves equilibrating a mixture of the E and Z isomers and then quantifying their relative amounts.
Experimental Protocol for Isomer Equilibration
Objective: To reach a state of thermodynamic equilibrium between the E and Z isomers.
Materials:
-
A sample of the chlorovinyl pyridine (can be a mixture of isomers).
-
A suitable high-boiling, inert solvent (e.g., diphenyl ether, DMSO).
-
A heat source with precise temperature control (e.g., oil bath, heating mantle with a PID controller).
-
Inert atmosphere setup (e.g., nitrogen or argon gas line).
Procedure:
-
Dissolution: Dissolve a known quantity of the chlorovinyl pyridine in the chosen solvent in a reaction vessel equipped with a condenser.
-
Inerting: Purge the system with an inert gas to prevent oxidative degradation.
-
Heating: Heat the solution to a temperature sufficient to overcome the activation energy barrier for isomerization. This temperature will need to be determined empirically but is typically in the range of 150-250 °C.
-
Monitoring: Periodically take aliquots from the reaction mixture, quench them to room temperature, and analyze the isomeric ratio using a suitable analytical technique (see section 4.2).
-
Equilibrium Confirmation: Continue heating and monitoring until the isomeric ratio remains constant over several time points. This indicates that thermodynamic equilibrium has been reached.
Causality Behind Experimental Choices:
-
High-Boiling Solvent: Ensures that the reaction can be conducted at a sufficiently high temperature to facilitate isomerization without significant solvent loss.
-
Inert Atmosphere: Prevents potential side reactions, such as oxidation, that could alter the composition of the mixture and lead to erroneous results.
-
Periodic Monitoring: Is crucial to confirm that the system has indeed reached equilibrium and is not simply undergoing slow degradation.
Analytical Techniques for Isomer Quantification
The accurate quantification of the E and Z isomers in the equilibrated mixture is critical. Several analytical techniques are well-suited for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the method of choice.[3] The chemical shifts and coupling constants of the vinyl protons are typically distinct for the E and Z isomers, allowing for straightforward integration and determination of their relative concentrations.
-
Gas Chromatography (GC): If the isomers are volatile and thermally stable, GC can provide excellent separation and quantification.
-
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive compounds, HPLC with a suitable stationary phase can be employed to separate and quantify the isomers.
Isomerization Pathways: The Journey to Equilibrium
Understanding the mechanism of isomerization is crucial for controlling the process. For chlorovinyl pyridines, two primary pathways are plausible:
-
Thermal Isomerization via a Radical Mechanism: At elevated temperatures, homolytic cleavage of the C-Cl bond could occur, leading to a vinyl radical intermediate that can undergo rotation around the C-C single bond before reforming the C-Cl bond.
-
Acid-Catalyzed Isomerization: Traces of acid can catalyze the isomerization process by protonating the pyridine nitrogen or the double bond, facilitating rotation.[3]
Caption: Plausible isomerization pathways for chlorovinyl pyridines.
Conclusion: A Roadmap for Isomeric Control
The thermodynamic stability of the E-isomer of chlorovinyl pyridines is a critical parameter in the development of novel therapeutics. A judicious combination of computational modeling and experimental validation provides a robust framework for understanding and predicting isomeric preferences. By carefully considering steric, electronic, and solvent effects, and by employing rigorous experimental protocols for equilibration and quantification, researchers can confidently navigate the energetic landscape of these important molecules. This knowledge empowers the rational design of synthetic routes that favor the formation of the desired E-isomer and ensures its stability throughout the drug development lifecycle, ultimately contributing to the creation of safer and more effective medicines.
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An In-depth Technical Guide to the Electronic Properties of Pyridine-Based Vinyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-based vinyl chloride derivatives represent a compelling class of organic compounds with tunable electronic properties that hold significant promise for applications in materials science, organic electronics, and medicinal chemistry. The strategic introduction of a vinyl chloride moiety onto the pyridine scaffold creates a unique electronic landscape, influenced by the interplay of the electron-withdrawing nature of the chlorine atom and the π-conjugated system. This guide provides a comprehensive exploration of the synthesis, characterization, and theoretical analysis of the electronic properties of these derivatives. We will delve into the causality behind experimental choices for their characterization and provide detailed protocols for both experimental and computational methodologies. This document is intended to serve as a valuable resource for researchers seeking to understand and harness the potential of these versatile molecules.
Introduction: The Significance of Pyridine-Based Vinyl Chloride Scaffolds
The pyridine ring is a fundamental heterocyclic motif, central to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its nitrogen atom imparts a dipole moment and a locus of basicity, influencing molecular interactions and electronic behavior.[2] The incorporation of a vinyl chloride group introduces further electronic modulation. The chlorine atom, being highly electronegative, exerts a significant inductive effect, while the vinyl group extends the π-conjugation of the pyridine ring. This combination allows for fine-tuning of the frontier molecular orbital (HOMO-LUMO) energies, which in turn governs the photophysical and electrochemical properties of the molecule.[2][3] Understanding these properties is paramount for the rational design of novel materials with tailored functionalities, such as organic light-emitting diodes (OLEDs), fluorescent probes, and potential therapeutic agents.
Synthetic Pathways to Pyridine-Based Vinyl Chloride Derivatives
The synthesis of pyridine-based vinyl chloride derivatives can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Key methodologies include transition-metal-catalyzed cross-coupling reactions and olefination reactions.[4][5]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Heck couplings are particularly relevant for the synthesis of vinyl-substituted pyridines.
-
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a vinylboronic acid or ester with a chloropyridine derivative, or conversely, a pyridineboronic acid with a vinyl chloride. The choice of reactants depends on commercial availability and synthetic accessibility.[4]
-
Heck Reaction: The Heck reaction provides a route to vinylpyridines by coupling a halopyridine with an alkene. To generate a vinyl chloride derivative, a subsequent chlorination step would be necessary, or a chloro-substituted alkene could be employed.[6]
Olefination Reactions
Olefination reactions provide a direct method to introduce the vinyl group.
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used method for the stereoselective synthesis of alkenes. To synthesize a pyridine-based vinyl chloride, a phosphonate ylide bearing a chlorine atom can be reacted with a pyridine carboxaldehyde. This approach offers good control over the geometry of the resulting double bond.
Experimental Characterization of Electronic Properties
A thorough understanding of the electronic properties of pyridine-based vinyl chloride derivatives necessitates a combination of spectroscopic and electrochemical techniques. These methods provide empirical data on electron distribution, energy levels, and redox behavior.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule.[7] The absorption of ultraviolet or visible light promotes an electron from a lower energy molecular orbital (typically the HOMO) to a higher energy one (typically the LUMO).[8] The wavelength of maximum absorption (λmax) provides a direct measure of the HOMO-LUMO energy gap. For pyridine-based vinyl chloride derivatives, the key transitions are typically π-π* transitions involving the conjugated system.[9]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution (typically 10-5 to 10-6 M) of the pyridine-based vinyl chloride derivative in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). Prepare a reference cuvette containing only the solvent.[7]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[10]
-
Measurement: Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path. Record the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Analysis: Identify the λmax from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the excited state properties of a molecule. After excitation to a higher electronic state, the molecule can relax by emitting a photon. The fluorescence emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.[2] The presence of a heavy atom like chlorine can sometimes lead to fluorescence quenching through enhanced intersystem crossing to the triplet state.[11]
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).[12]
-
Measurement:
-
Emission Spectrum: Set a fixed excitation wavelength (usually at the λmax from the UV-Vis spectrum) and scan the emission monochromator to record the fluorescence intensity as a function of wavelength.[13]
-
Excitation Spectrum: Set a fixed emission wavelength (at the peak of the emission spectrum) and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.
-
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule.[14] It provides information on the oxidation and reduction potentials, which can be correlated to the HOMO and LUMO energy levels, respectively.[3] The reversibility of the redox processes can also be assessed, giving insight into the stability of the radical ions formed upon electron transfer.[15]
Experimental Protocol: Cyclic Voltammetry
-
Cell Assembly: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).[16]
-
Electrolyte Solution: Prepare a solution of the pyridine-based vinyl chloride derivative (typically 1 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6) to ensure conductivity.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Measurement: Scan the potential of the working electrode linearly to a set vertex potential and then reverse the scan back to the initial potential. Record the resulting current.
-
Data Analysis: From the voltammogram, determine the peak potentials for oxidation (Epa) and reduction (Epc). The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2 for a reversible process.[13] The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for predicting and understanding the electronic properties of organic molecules.[8][17] These computational methods provide a theoretical framework to complement and interpret experimental findings.
Density Functional Theory (DFT)
DFT calculations can provide optimized molecular geometries, electronic ground-state properties, and frontier molecular orbital (HOMO and LUMO) energies.[18] The HOMO-LUMO energy gap is a key parameter that correlates with the molecule's electronic excitability and chemical reactivity. For pyridine-based vinyl chloride derivatives, DFT can elucidate the influence of the chlorine substituent and the vinyl linker on the electron distribution and orbital energies. The presence of halogen atoms often requires the use of basis sets that can adequately describe their electron-rich nature.[19]
Computational Protocol: DFT Calculations
-
Structure Building: Construct the 3D structure of the pyridine-based vinyl chloride derivative using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for organic molecules is the B3LYP functional with a basis set such as 6-31G(d,p) or larger.[20] For halogenated compounds, including diffuse functions (e.g., 6-31+G(d,p)) can improve accuracy.[21]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies). This also provides thermodynamic data.
-
HOMO-LUMO Analysis: Visualize the HOMO and LUMO orbitals to understand their spatial distribution and character (e.g., π or σ). The calculated energies of these orbitals are used to determine the theoretical HOMO-LUMO gap.[22]
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is an extension of DFT used to calculate excited-state properties, such as electronic transition energies and oscillator strengths.[23] This allows for the theoretical prediction of UV-Vis absorption spectra, which can be directly compared with experimental data.
Computational Protocol: TD-DFT Calculations
-
Prerequisite: An optimized ground-state geometry from a DFT calculation is required.
-
Excited State Calculation: Perform a TD-DFT calculation at the same level of theory as the geometry optimization. This will provide a list of vertical excitation energies and their corresponding oscillator strengths.
-
Spectrum Simulation: The calculated excitation energies (which correspond to absorption wavelengths) and oscillator strengths can be used to simulate a theoretical UV-Vis spectrum. This simulated spectrum can then be compared with the experimental spectrum for validation of the computational method.
Structure-Property Relationships and Data Interpretation
The electronic properties of pyridine-based vinyl chloride derivatives are governed by a delicate balance of inductive and resonance effects.
-
Effect of Chlorine Position: The position of the vinyl chloride substituent on the pyridine ring will significantly impact the electronic properties. Substitution at the 2- or 4-position will have a more pronounced effect on the π-system due to direct conjugation with the nitrogen atom, compared to substitution at the 3-position.
-
Stereochemistry of the Vinyl Group: The E/Z stereochemistry of the vinyl chloride can influence the planarity of the molecule and, consequently, the extent of π-conjugation, which will be reflected in the absorption spectra and HOMO-LUMO gap.
Table 1: Predicted Electronic Properties of a Hypothetical Pyridine-Based Vinyl Chloride Derivative (2-(2-chlorovinyl)pyridine)
| Property | Predicted Value | Method |
| HOMO Energy | -6.5 eV | DFT (B3LYP/6-31+G(d,p)) |
| LUMO Energy | -1.8 eV | DFT (B3LYP/6-31+G(d,p)) |
| HOMO-LUMO Gap | 4.7 eV | DFT (B3LYP/6-31+G(d,p)) |
| λmax | ~264 nm | TD-DFT (B3LYP/6-31+G(d,p)) |
| Oxidation Potential | ~1.4 V vs. Fc/Fc+ | Estimated from HOMO |
| Reduction Potential | ~ -2.9 V vs. Fc/Fc+ | Estimated from LUMO |
Note: These are illustrative values and would need to be calculated for specific molecules.
Visualization of Concepts and Workflows
Experimental Workflow for Characterization
Caption: Experimental workflow for the synthesis and characterization of pyridine-based vinyl chloride derivatives.
Computational Workflow for Property Prediction
Caption: Computational workflow for the theoretical prediction of electronic properties.
Conclusion
Pyridine-based vinyl chloride derivatives are a class of compounds with significant potential for the development of new functional materials. Their electronic properties can be rationally tuned through synthetic design, and a combination of experimental and computational techniques provides a powerful approach for their characterization. This guide has outlined the key synthetic strategies, detailed experimental protocols for spectroscopic and electrochemical analysis, and provided a framework for computational modeling. By understanding the interplay between structure and electronic properties, researchers can unlock the full potential of these promising molecular scaffolds.
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Engineering Reactivity: A Comprehensive Guide to 2-[(E)-2-Chloroethenyl]pyridine
In my tenure designing scalable synthetic routes for heterocyclic building blocks, few motifs present as fascinating a dichotomy of utility and challenge as 2-[(E)-2-Chloroethenyl]pyridine (CAS: 189350-81-0) [1]. This molecule serves as a critical linchpin in medicinal chemistry and materials science, acting as a rigid, stereodefined spacer that projects pharmacophores into specific binding pockets.
However, manipulating this compound requires a deep understanding of its electronic idiosyncrasies. This whitepaper deconstructs the causality behind its reactivity, the mechanistic logic of its synthesis, and field-proven protocols for its downstream application.
Mechanistic Reactivity: Overcoming the "2-Pyridyl Problem"
The fundamental challenge in utilizing 2-substituted pyridines in transition-metal catalysis is the notorious "2-pyridyl problem" [1]. The nitrogen atom's lone pair is perfectly positioned to tightly coordinate to palladium intermediates. This often forms stable, off-cycle bidentate species that poison the catalyst, stalling transmetalation or reductive elimination.
By introducing the chloroethenyl moiety, we achieve two critical outcomes:
-
Electronic Decoupling: The vinyl group alters the electronic bite angle, reducing the basicity of the pyridine nitrogen and mitigating catalyst poisoning.
-
Orthogonal Reactivity: The C(sp²)–Cl bond provides a highly specific handle for late-stage functionalization (e.g., Suzuki, Heck, or Sonogashira couplings) while maintaining the structural rigidity of the (E)-alkene [2].
Synthetic Pathways & Stereocontrol Logic
Synthesizing the chloroethenyl framework demands rigorous stereocontrol to favor the (E)-isomer over the (Z)-isomer [1].
The Olefination Approach
Classic Wittig olefination utilizing pyridine-2-carboxaldehyde and a chloromethyl phosphorus ylide is a standard entry point [1]. However, the causality of stereocontrol here is thermodynamically driven. Because the ylide is unstabilized, the reaction kinetically favors the (Z)-isomer. To achieve the (E)-isomer, one must employ the Schlosser modification , introducing a strong base (like PhLi) at low temperatures to equilibrate the betaine intermediate before elimination.
The Hydrohalogenation Approach (Pseudo-Intramolecular)
A more elegant, metal-free approach leverages the hydrochlorination of 2-ethynylpyridine [2]. When treated with HCl, the basic pyridine nitrogen rapidly protonates, forming a pyridinium salt. This salt formation is the causal driver of the reaction: it drastically enhances the electrophilicity of the adjacent alkyne and brings the chloride counterion into close spatial proximity. This pseudo-intramolecular dynamic forces a syn-addition, kinetically yielding the (Z)-isomer, which can subsequently be isomerized to the thermodynamic (E)-isomer [2].
Figure 1: Mechanistic workflow of pseudo-intramolecular hydrochlorination and isomerization.
Quantitative Data & Stereochemical Assignment
To ensure reproducibility, quantitative metrics and diagnostic parameters must be continuously monitored. Below is a synthesis of the expected yields and diagnostic NMR data required to validate the stereochemistry of the resulting alkene.
Table 1: Comparison of Synthetic Methodologies
| Synthetic Strategy | Reagents / Catalyst | Major Stereoisomer | Typical Yield | Scalability / Notes |
| Wittig Olefination | 2-Formylpyridine, Ph₃P=CHCl | Mixture (E/Z) | 40-60% | Low. Requires Schlosser modification for (E)-selectivity [1]. |
| Hydrochlorination | 2-Ethynylpyridine, HCl (100 °C) | (Z)-kinetic, (E)-thermo | 80-85% | High. Metal-free, pseudo-intramolecular mechanism [2]. |
| Cross-Coupling | K(2-chloroethenyl)BF₃, 2-Br-Py | (Z) or (E) based on BF₃ | 70-90% | Medium. Requires pre-functionalized trifluoroborates [3]. |
Table 2: Diagnostic NMR Data for Stereochemical Assignment
| Parameter | (E)-2-Chloroethenylpyridine | (Z)-2-Chloroethenylpyridine |
| ¹H NMR Olefinic Coupling ( JHH ) | 13.0 – 15.0 Hz | 7.0 – 9.0 Hz |
| ¹³C NMR Chemical Shift (C-Cl) | ~ 118 - 122 ppm | ~ 115 - 119 ppm |
| NOESY Correlation | Pyridyl ortho-H to Cl-adjacent H | Pyridyl ortho-H to internal olefinic H |
Downstream Reactivity & Cross-Coupling
Once the (E)-chloroethenyl scaffold is secured, it serves as a versatile electrophile. While C(sp²)–Cl bonds are traditionally sluggish in oxidative addition compared to bromides or iodides, the adjacent pyridyl group can actively pre-coordinate electron-rich Palladium(0) catalysts, facilitating the insertion step [3].
Figure 2: Downstream cross-coupling reactivity map of 2-[(E)-2-Chloroethenyl]pyridine.
Self-Validating Experimental Protocols
A robust protocol must be self-validating; it should incorporate in-process checks to confirm success before proceeding to the next step.
Protocol 1: Synthesis via Pseudo-Intramolecular Hydrochlorination [2]
Objective: Synthesize 2-[(E)-2-Chloroethenyl]pyridine from 2-ethynylpyridine.
-
Salt Formation: Dissolve 2-ethynylpyridine (10 mmol) in 1,4-dioxane (20 mL). Slowly add concentrated aqueous HCl (12 M, 30 mmol) dropwise at 0 °C.
-
In-Process Check: A mild exotherm and a shift in solution viscosity validate the formation of the highly polar pyridinium hydrochloride salt.
-
-
Nucleophilic Attack: Seal the reaction vessel and heat to 100 °C for 14 hours. The thermal energy is required to overcome the activation barrier of the chloride attack on the sp-hybridized carbon.
-
In-Process Check: Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar salt origin spot will cleanly convert to a fast-moving, UV-active product spot.
-
-
Isomerization & Quench: To ensure thermodynamic enrichment of the (E)-isomer, add a catalytic amount of iodine (2 mol%) and irradiate with visible light for 2 hours. Neutralize the mixture carefully with saturated aqueous NaHCO₃ until pH 8 is reached.
-
In-Process Check: Take a crude ¹H NMR aliquot. The disappearance of the ~8 Hz doublet and the dominant presence of a ~13.6 Hz doublet confirms successful (Z) to (E) conversion.
-
-
Isolation: Extract with EtOAc (3 × 20 mL), dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling [3]
Objective: Couple 2-[(E)-2-Chloroethenyl]pyridine with an arylboronic acid.
-
Catalyst Activation: In a Schlenk flask under N₂, combine 2-[(E)-2-Chloroethenyl]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Causality Note: K₂CO₃ is chosen over weaker bases to rapidly form the reactive boronate complex, accelerating the transmetalation step before the pyridine nitrogen can poison the Pd center.
-
-
Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1 v/v, 0.1 M).
-
In-Process Check: The solution should transition from a pale yellow to a deep red/brown upon heating, indicating the generation of the active, ligated Pd(0) species.
-
-
Reaction & Reductive Elimination: Heat the mixture at 90 °C for 12 hours. High temperatures are strictly required to drive the oxidative addition into the stubborn C(sp²)–Cl bond.
-
In-Process Check: GC-MS analysis of an aliquot must show the expected molecular ion peak of the triarylalkene, completely lacking the M+2/M+4 isotope pattern characteristic of the starting chloride.
-
-
Workup: Cool to room temperature, dilute with water, extract with EtOAc, and purify by column chromatography to yield the stereoretentive (E)-triarylalkene.
References
-
Muragishi, K., Asahara, H., & Nishiwaki, N. "Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion." ACS Omega (2017). URL: [Link]
- Guinchard, X., Bugaut, X., Cook, C., & Roulland, E. "Palladium(0)-catalyzed cross-coupling of potassium (Z)-2-chloroalk-1-enyl trifluoroborates: A chemo- and stereoselective access to (Z)-chloroolefins and trisubstituted alkenes."
Differentiating the E and Z Isomers of 2-(2-chlorovinyl)pyridine: A Guide to Synthesis, Stereochemical Assignment, and Reactivity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The geometric isomerism of substituted vinylpyridines represents a critical parameter in medicinal chemistry and materials science, where stereochemistry dictates biological activity, physical properties, and chemical reactivity. This technical guide provides an in-depth exploration of the E (entgegen) and Z (zusammen) isomers of 2-(2-chlorovinyl)pyridine. We will dissect the fundamental principles of their isomerism, detail robust analytical methodologies for their unambiguous differentiation, and discuss the implications of their distinct three-dimensional arrangements on chemical behavior and potential applications. This document serves as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of pyridine-based compounds, emphasizing the causality behind experimental choices to ensure reproducible and reliable outcomes.
Foundational Principles: Understanding E/Z Isomerism in 2-(2-chlorovinyl)pyridine
Geometric isomerism in alkenes, such as 2-(2-chlorovinyl)pyridine, arises from the restricted rotation around the carbon-carbon double bond.[1] This rigidity creates two distinct spatial arrangements of substituents, known as stereoisomers. Unlike the simpler cis/trans notation, which can be ambiguous for multi-substituted alkenes, the E/Z system provides an unequivocal method for designation based on the Cahn-Ingold-Prelog (CIP) priority rules.[2][3]
Assigning Priority:
-
Atomic Number: At each carbon of the double bond, the attached atoms are ranked by atomic number. The atom with the higher atomic number receives higher priority.[2]
-
Point of First Difference: If the directly attached atoms are identical, the process continues along the substituent chain until a point of first difference is reached.[3]
For 2-(2-chlorovinyl)pyridine:
-
At C1 of the vinyl group: The pyridine ring (attached via a carbon) has a higher priority than the hydrogen atom.
-
At C2 of the vinyl group: The chlorine atom (Atomic Number 17) has a higher priority than the hydrogen atom (Atomic Number 1).
The isomeric forms are therefore defined as:
-
(Z)-isomer: The high-priority groups (the pyridine ring and the chlorine atom) are on the same side (Zusammen) of the double bond.
-
(E)-isomer: The high-priority groups are on opposite sides (Entgegen) of the double bond.
The structural difference, while subtle, has profound consequences for the molecule's electronic distribution, steric profile, and ability to interact with other molecules, including biological receptors.
Caption: Cahn-Ingold-Prelog priority assignment for 2-(2-chlorovinyl)pyridine isomers.
Synthesis and Isomer Control
The synthesis of vinylpyridines and related vinyl chlorides often results in a mixture of E and Z isomers, with the ratio depending heavily on the reaction mechanism and conditions. While a specific, stereoselective synthesis for 2-(2-chlorovinyl)pyridine is not extensively documented in foundational literature, established methods for related compounds provide a predictive framework.
-
Wittig-type Reactions: The reaction of 2-pyridinecarboxaldehyde with a chloromethylphosphonium ylide is a plausible route. The stereochemical outcome (E vs. Z) can be influenced by the nature of the ylide (stabilized vs. unstabilized) and the reaction conditions (solvent, temperature, presence of salts).
-
Elimination Reactions: Dehydrohalogenation of a precursor like 2-(1,2-dichloroethyl)pyridine can yield the vinyl product. The stereochemistry is often controlled by the anti-periplanar arrangement required for the E2 elimination mechanism.
-
Direct Chlorination: Methods for converting ketones to vinyl chlorides, for instance using triphosgene-pyridine activation, proceed through intermediates where stereoselectivity can be difficult to control.[4]
Isomerization: It is crucial to recognize that E/Z mixtures can interconvert. Photoisomerization, induced by UV irradiation, is a common method for converting the thermodynamically more stable E isomer to the Z isomer, often reaching a photostationary state.[5] Acid or thermal catalysis can also facilitate isomerization.
Definitive Structural Elucidation: A Multi-Technique Approach
Unambiguous assignment of the E or Z configuration is paramount. A single analytical technique is often insufficient; a combination of spectroscopic and crystallographic methods provides the highest level of confidence.
Caption: A validated workflow for the separation and characterization of E/Z isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis
NMR is the most powerful technique for differentiating E and Z isomers in solution. The key parameters are the chemical shifts (δ) and, most importantly, the scalar coupling constants (J) of the vinylic protons.
-
¹H NMR - Vicinal Coupling (³JHH): The magnitude of the coupling constant between the two vinylic protons is highly dependent on the dihedral angle between them.
-
(E)-isomer: Exhibits a large coupling constant, typically in the range of 11-18 Hz , reflecting the trans (anti-periplanar) relationship of the protons.
-
(Z)-isomer: Shows a smaller coupling constant, generally 6-12 Hz , due to the cis (syn-periplanar) arrangement.
-
-
¹H NMR - Chemical Shifts: The chemical shifts of the vinylic protons are influenced by anisotropic effects from the pyridine ring and the chlorine atom. In the Z-isomer, one of the vinylic protons may experience greater deshielding due to its proximity to the lone pair on the pyridine nitrogen. The aromatic protons of the pyridine ring themselves will show characteristic patterns, with the proton at C6 (α to the nitrogen) being the most downfield.[6][7]
-
Nuclear Overhauser Effect (NOE): 2D NOESY or 1D NOE experiments can provide definitive proof. Irradiation of a pyridine ring proton (e.g., at C6) should result in an NOE enhancement to the nearest vinylic proton. In the Z-isomer, this will be the proton on C1 of the vinyl group, whereas in the E-isomer, the distance may be too great to observe a significant effect.
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(2-chlorovinyl)pyridine Isomers
| Parameter | (E)-Isomer (Predicted) | (Z)-Isomer (Predicted) | Rationale |
| H-vinyl (α to Py) | ~7.0-7.5 ppm | ~7.2-7.7 ppm | Anisotropic effects |
| H-vinyl (β to Py) | ~6.7-7.2 ppm | ~6.8-7.3 ppm | Anisotropic effects |
| ³J (H-vinyl, H-vinyl) | 12-16 Hz | 7-11 Hz | Dihedral angle dependence |
| Pyridine H6 | ~8.6 ppm | ~8.6 ppm | Proximity to Nitrogen[6] |
| Pyridine H3, H4, H5 | ~7.2-7.8 ppm | ~7.2-7.8 ppm | Standard pyridine pattern[8] |
Protocol 1: NMR Analysis for E/Z Isomer Differentiation
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer or isomer mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum on a spectrometer (≥400 MHz recommended for better resolution).
-
Ensure adequate spectral width to cover both aromatic and vinyl regions (~0-10 ppm).
-
Process the data with minimal line broadening to accurately measure coupling constants.
-
-
Data Analysis:
-
Identify the two doublets corresponding to the vinylic protons.
-
Measure the coupling constant (J-value) between these two signals.
-
Assign the configuration: A large J-value (~12-16 Hz) indicates the E-isomer; a smaller J-value (~7-11 Hz) indicates the Z-isomer.
-
-
Confirmation (Optional but Recommended):
-
Acquire a 2D ¹H-¹H COSY spectrum to confirm the coupling network between the vinylic protons and any potential long-range couplings to the pyridine ring.
-
Acquire a 1D or 2D NOE spectrum. For the Z-isomer, selectively irradiate the H6 proton of the pyridine ring and observe for an enhancement of the signal for the α-vinylic proton.
-
Single-Crystal X-ray Crystallography
When a suitable single crystal can be obtained, X-ray crystallography provides irrefutable evidence of the solid-state molecular structure, including the stereochemistry at the double bond.[9] It allows for precise measurement of bond lengths, bond angles, and the dihedral angle defining the E/Z configuration. This technique is the gold standard for structural assignment.
Protocol 2: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified isomer by slow evaporation from a suitable solvent, vapor diffusion, or slow cooling of a saturated solution. This is often the most challenging step.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer, typically with Mo Kα or Cu Kα radiation, often at low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to determine the initial atomic positions.
-
Refine the structural model against the experimental data to obtain the final, precise atomic coordinates.
-
-
Analysis:
-
Visualize the resulting structure using software like Mercury or Olex2.
-
Confirm the E or Z configuration by direct inspection of the substituent arrangement around the C=C bond. The output will provide an unambiguous 3D representation of the molecule.
-
Chromatographic Separation
The subtle differences in polarity and shape between E and Z isomers can be exploited for their separation using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[10] Generally, the less polar isomer will elute first on a normal-phase column, while the elution order on a reverse-phase column is less predictable and depends on the overall molecular shape and hydrophobic interactions.
Protocol 3: HPLC Method Development for Isomer Separation
-
Column Selection: Start with a standard reverse-phase column (e.g., C18, 5 µm particle size, 4.6 x 250 mm). A phenyl-hexyl column may offer alternative selectivity due to π-π interactions with the pyridine ring.
-
Mobile Phase:
-
Use a binary solvent system, such as Acetonitrile (A) and Water (B), or Methanol (A) and Water (B).
-
Add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape by protonating the pyridine nitrogen.
-
-
Method Development:
-
Begin with an isocratic elution (e.g., 60% A / 40% B) to determine the approximate retention times.
-
If co-elution occurs, run a shallow gradient (e.g., 50% to 70% A over 20 minutes) to improve resolution.
-
Optimize the flow rate (typically 1.0 mL/min) and column temperature to further enhance separation.
-
-
Analysis: The isomer mixture should resolve into two distinct peaks, which can be collected, concentrated, and analyzed by NMR (Protocol 1) for definitive assignment.
Differential Reactivity and Pharmacological Implications
The stereochemistry of the chlorovinyl group directly impacts the molecule's reactivity and potential biological activity.
-
Steric Hindrance: The Z-isomer is generally less thermodynamically stable than the E-isomer due to steric repulsion between the chlorine atom and the pyridine ring. This can influence reaction rates, with the less hindered E-isomer potentially reacting faster in intermolecular processes.
-
Reactivity of the Pyridine Ring: The basicity of the pyridine nitrogen is unlikely to be significantly different between isomers. However, reactions involving the nitrogen, such as N-oxide formation or quaternization, could be sterically influenced if the attacking reagent is bulky.[11]
-
Nucleophilic Substitution: The vinyl chloride moiety is susceptible to nucleophilic substitution. The accessibility of the LUMO (Lowest Unoccupied Molecular Orbital) associated with the C-Cl bond can differ between isomers, potentially leading to different reaction rates.[12]
-
Drug Development Context: In a pharmacological setting, the precise 3D arrangement of atoms is critical for binding to a target protein or enzyme. The E and Z isomers will present different shapes and electrostatic profiles to a receptor's active site. It is common for one isomer to exhibit high potency while the other is inactive or displays off-target toxicity.[][14] Therefore, for any therapeutic application, the synthesis of a single, pure isomer is essential. Pyridine derivatives are well-known for their wide range of biological activities, including antimicrobial and anticancer properties, making stereochemical purity a non-negotiable aspect of drug design.[15][16]
Conclusion
The differentiation of E and Z isomers of 2-(2-chlorovinyl)pyridine is a critical task that relies on a systematic and multi-faceted analytical approach. While synthesis may yield a mixture, chromatographic techniques provide a robust pathway for their separation. The definitive assignment of stereochemistry hinges on the expert application of NMR spectroscopy, with the magnitude of the vicinal proton-proton coupling constant serving as the primary diagnostic tool, which should be corroborated by NOE data or, ideally, single-crystal X-ray diffraction. For researchers in drug development and materials science, understanding and controlling the stereochemistry of such molecules is fundamental to achieving desired biological effects and material properties. This guide provides the necessary framework and validated protocols to confidently navigate this essential aspect of chemical analysis.
References
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- H.NMR-Spectrum of Compound{2}. ResearchGate.
- Synthesis and X-ray crystal structure of isomeric pyridine-based leuco-TAM dyes. PubMed.
- E/Z Isomerism (A-Level Chemistry). Study Mind.
- A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. DTIC.
- Pyridine synthesis. Organic Chemistry Portal.
- 2-(3-Chloroanilino)pyridine. National Center for Biotechnology Information.
- Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. Wiley Online Library.
- Biological Activities of Pyridine Derivatives. BOC Sciences.
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Benchchem.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. ACADEMIA.
- A GENERAL AND MILD METHOD FOR THE PREPARATION OF PYRIDINES. Organic Syntheses.
- 2-Vinylpyridine. Wikipedia.
- 2-Chloropyridine(109-09-1) 1H NMR spectrum. ChemicalBook.
- Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
- Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activation of Ketones. PubMed.
- 4-[(E)-2-(1-Pyrenyl)Vinyl]Pyridine Complexes: How to Modulate the Toxicity of Heavy Metal Ions to Target Microbial Infections. MDPI.
- E-Z notation for geometric isomerism. Chemguide.
- The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. ResearchGate.
- E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry.
- 2-(Pyridin-2-ylmethylene)indan-1-ones: The first study of E/Z isomerization of cyclic chalcones with electron-deficient hetaryl moiety. ResearchGate.
- Correlating Reactivity Trends with Frontier Molecular Orbitals. Spark.
- Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. Google Patents.
- Preparation method of 2-chloropyridine. Google Patents.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
- Regioselective chlorination of pyridine N‐oxides under optimized reaction condition. ResearchGate.
- Managing Difficult-to-Separate Pyridine Isomers. Benchchem.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
- 2-(2-Pyridyl-2-vinyl)pyridine, trans. NIST WebBook.
- 2-(2'-Thienyl)pyridine. PubChem, National Center for Biotechnology Information.
- 2-(2-Chloroethyl)pyridine. PubChem, National Center for Biotechnology Information.
- EAS Reactions of Pyridine Explained. Study.com.
- Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. PubMed.
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pKa values and basicity of 2-[(E)-2-Chloroethenyl]pyridine
An In-depth Technical Guide to the pKa and Basicity of 2-[(E)-2-Chloroethenyl]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ionization constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. For nitrogen-containing heterocyclic compounds like pyridine derivatives, the pKa dictates the degree of protonation at physiological pH, which in turn governs solubility, membrane permeability, and target binding. This guide provides a detailed examination of the basicity of 2-[(E)-2-Chloroethenyl]pyridine, a versatile synthetic intermediate. We will explore the structural and electronic factors that determine its pKa, provide a comparative analysis with related pyridine analogs, and present detailed, field-proven experimental protocols for its empirical determination using potentiometric titration and UV-Vis spectrophotometry.
Introduction: The Significance of pKa in Medicinal Chemistry
The journey of a drug molecule from administration to its site of action is a complex process governed by its inherent chemical properties. Among the most influential of these is the acid dissociation constant, or pKa. The pKa value determines the charge state of a molecule at a given pH.[1] For a basic compound like a pyridine derivative, the pKa corresponds to the pH at which 50% of the molecules are in their protonated (conjugate acid) form and 50% are in their neutral (free base) form.
This equilibrium is crucial because the charged and uncharged species exhibit vastly different behaviors:
-
Solubility: The protonated, charged form is generally more soluble in aqueous environments like the gastrointestinal fluid or blood plasma.
-
Permeability: The neutral, uncharged form is typically more lipophilic and better able to diffuse across biological membranes, such as the intestinal wall or the blood-brain barrier.[2]
-
Target Engagement: The specific charge state of a drug is often critical for binding to its biological target, such as an enzyme or receptor, through ionic interactions.
Therefore, a precise understanding of the pKa of 2-[(E)-2-Chloroethenyl]pyridine is essential for any researcher utilizing this scaffold in the design of novel therapeutics.
Theoretical Analysis: Predicting Basicity from Molecular Structure
The basicity of a pyridine derivative is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Any substituent on the pyridine ring that alters the electron density at the nitrogen will consequently alter the pKa.
The parent compound, pyridine , has a pKa of approximately 5.25 for its conjugate acid, the pyridinium ion.[3] The introduction of the (E)-2-chloroethenyl group at the 2-position is expected to significantly decrease this basicity due to a combination of electron-withdrawing effects.
-
Inductive Effect (-I): The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the pyridine ring, including the nitrogen atom, making the lone pair less available for protonation. The pKa of 2-chloropyridine is approximately 0.72, demonstrating the powerful base-weakening nature of a chloro substituent at this position.[4]
-
Resonance Effect (-M): The vinyl group (ethenyl) attached to the ring can withdraw electron density through resonance, further delocalizing the nitrogen's lone pair and reducing basicity. For instance, the pKa of 2-vinylpyridine is around 4.98, which is lower than that of pyridine.[5]
The combination of both the strong inductive effect of the chlorine and the resonance effect of the vinyl group in 2-[(E)-2-Chloroethenyl]pyridine results in a substantial decrease in basicity compared to pyridine. The molecule is predicted to be a very weak base, with a pKa value significantly lower than that of pyridine and even lower than that of 2-vinylpyridine.
Comparative pKa Values of Substituted Pyridines
To place the basicity of 2-[(E)-2-Chloroethenyl]pyridine in context, the following table summarizes the experimental pKa values of related compounds.
| Compound | Structure | pKa of Conjugate Acid | Primary Electronic Effect of Substituent |
| Pyridine | C₅H₅N | ~5.25[3] | Reference |
| 2-Methylpyridine | C₆H₇N | ~5.97 | Electron-Donating (Inductive) |
| 2-Vinylpyridine | C₇H₇N | ~4.98[5] | Electron-Withdrawing (Resonance) |
| 2-Chloropyridine | C₅H₄ClN | ~0.72[4] | Electron-Withdrawing (Inductive) |
| 2-[(E)-2-Chloroethenyl]pyridine | C₇H₆ClN | < 1 (Predicted) | Strongly Electron-Withdrawing (Inductive & Resonance) |
Note: The pKa for the target compound is a prediction based on established substituent effects. Experimental determination is required for a precise value.
Computational quantum chemistry methods, such as Density Functional Theory (DFT) combined with implicit solvation models, can provide more accurate predictions of pKa values before undertaking experimental work.[6] These methods calculate the free energies of the protonated and deprotonated species to determine the equilibrium constant.[7]
Experimental Determination of pKa
Accurate pKa determination requires robust experimental methods. Two of the most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometry.[8]
Method 1: Potentiometric Titration
Principle: This method involves the gradual titration of a solution of the basic compound with a standardized strong acid. The pH of the solution is monitored throughout the titration. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.[9]
Causality Behind Experimental Choices:
-
High-Purity Water: Using deionized or distilled water is critical to avoid interference from other acidic or basic contaminants.
-
Inert Atmosphere: Purging the solution with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of very weak bases.[10]
-
Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) ensures that the activity coefficients of the ions remain stable, leading to a more accurate pKa determination.[10][11]
-
Calibrated pH Meter: The accuracy of the entire experiment hinges on precise pH measurements. Calibration with at least three standard buffers (e.g., pH 4, 7, and 10) is mandatory.[12]
Detailed Experimental Protocol:
-
Preparation of Solutions:
-
Titrant: Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl).
-
Analyte: Accurately weigh approximately 10-20 mg of 2-[(E)-2-Chloroethenyl]pyridine and dissolve it in a known volume (e.g., 50 mL) of deionized water to create a solution of approximately 1-2 mM.[10] If solubility is low, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKaapp) for that specific solvent mixture.[13]
-
Ionic Strength Adjuster: Prepare a 1.5 M solution of potassium chloride (KCl). Add 5 mL of this solution to the analyte solution to achieve a final ionic strength of 0.15 M.
-
-
Instrument Setup:
-
Calibrate a pH meter using standard buffers.
-
Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Place a small magnetic stir bar in the beaker and place it on a magnetic stir plate.
-
Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring the electrode tip does not contact the stir bar.
-
Fill a 10 mL Class A burette with the standardized 0.1 M HCl titrant.
-
-
Titration Procedure:
-
Begin stirring the solution at a moderate, constant speed.
-
Purge the solution with a gentle stream of nitrogen for 5-10 minutes before and during the titration.[10]
-
Record the initial pH of the solution.
-
Add the HCl titrant in small increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has dropped significantly past the expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).
-
Determine the equivalence point (Veq), which is the point of maximum slope on the titration curve. This can be found visually from the inflection point or more accurately by calculating the first or second derivative of the curve.
-
Calculate the volume at the half-equivalence point (Veq/2).
-
The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.
-
Perform the titration in triplicate to ensure reproducibility.[10]
-
Workflow Visualization:
Caption: Workflow for pKa determination via potentiometric titration.
Method 2: UV-Vis Spectrophotometry
Principle: This method is applicable if the compound possesses a chromophore near the nitrogen atom, causing the protonated and neutral forms to have different UV-Vis absorption spectra. By preparing a series of solutions with known pH values (using buffers) and measuring their absorbance, the pKa can be determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.[2][14]
Causality Behind Experimental Choices:
-
Buffer System: A series of buffers covering a wide pH range (e.g., pH 1 to 12) is necessary to capture the full transition from the fully protonated to the fully neutral form.
-
Analytical Wavelength: Choosing a wavelength where the difference in absorbance between the two species is maximal provides the greatest sensitivity and most reliable data for the sigmoidal curve fitting.
-
Constant Concentration: It is crucial that the total concentration of the analyte is identical in every buffer solution to ensure that changes in absorbance are due only to the change in pH.[14]
Detailed Experimental Protocol:
-
Preparation of Solutions:
-
Analyte Stock Solution: Prepare a concentrated stock solution of 2-[(E)-2-Chloroethenyl]pyridine in a suitable solvent (e.g., DMSO or methanol) at approximately 10 mM.
-
Buffer Solutions: Prepare a series of buffer solutions with precisely known pH values, spanning the range where the pKa is expected to lie (e.g., from pH 0 to 6 for this compound), plus strongly acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.
-
-
Spectroscopic Analysis:
-
Determine Spectra of Pure Species:
-
Dilute the stock solution into the strongly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form (BH⁺).
-
Dilute the stock solution into a buffer where the compound is expected to be fully neutral (e.g., pH 7 buffer) to obtain the spectrum of the neutral form (B).
-
-
Identify Analytical Wavelength (λ_an): Overlay the two spectra and select one or more wavelengths where the difference in absorbance between BH⁺ and B is maximal.
-
Measure Absorbance vs. pH:
-
In a 96-well UV-transparent plate or individual cuvettes, add a small, constant aliquot of the stock solution to each of the different buffer solutions. Ensure the final concentration of the analyte is identical in all wells/cuvettes.
-
Measure the absorbance of each solution at the chosen analytical wavelength (λ_an).
-
-
-
Data Analysis:
-
Plot the absorbance at λ_an (y-axis) against the pH of the buffer solutions (x-axis). The data should form a sigmoidal curve.
-
The pKa can be determined by fitting the data to the following equation, derived from the Henderson-Hasselbalch relationship: A = (A_B + A_BH * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) Where:
-
A is the observed absorbance at a given pH.
-
A_B is the absorbance of the neutral species.
-
A_BH is the absorbance of the protonated species.
-
-
The pKa is the pH value at the inflection point of the sigmoidal curve.
-
Workflow Visualization:
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Conclusion and Implications
The basicity of 2-[(E)-2-Chloroethenyl]pyridine is significantly suppressed due to the potent electron-withdrawing effects of the chloroethenyl substituent. Theoretical analysis predicts a pKa value substantially lower than that of the parent pyridine ring, likely below 1.0. This indicates that at physiological pH (~7.4), the compound will exist almost exclusively in its neutral, uncharged form.
For drug development professionals, this has critical implications:
-
High Membrane Permeability: The predominantly neutral state suggests a higher potential for passive diffusion across lipophilic biological membranes.
-
Low Aqueous Solubility: The lack of a charged species at physiological pH may lead to poor aqueous solubility, potentially requiring formulation strategies to improve bioavailability.
-
Target Binding: If the intended biological target requires a cationic interaction with a protonated pyridine ring, this compound may not be a suitable candidate.
The robust experimental protocols detailed in this guide provide the necessary tools for researchers to accurately determine the pKa of this and other novel pyridine derivatives, enabling data-driven decisions in the optimization of lead compounds and the advancement of drug discovery programs.
References
- Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals.
- Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed.
- Protocol for Determining pKa Using Potentiometric Titration.
- Determining pKa Background. Enamine.
- Rapid Determination of Ionization Constants (pKa)
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci..
- Solved the pKa values ; 2-Cl pyridine : 0.72 2-Br pyridine : | Chegg.com. Chegg.
- 2-Vinylpyridine | C7H7N | CID 7521. PubChem.
- How to measure pKa by UV-vis spectrophotometry.
- The IUPAC aqueous and non-aqueous experimental pKa data repositories of organic acids and bases | Request PDF.
- Rapid Determination of Ionization Constants (pKa)
- Pyridine. Wikipedia.
- EXPT.
- Potentiometric Titration of an Unknown Weak Acid. East Stroudsburg University.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. chegg.com [chegg.com]
- 5. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. asdlib.org [asdlib.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. enamine.net [enamine.net]
- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
Methodological & Application
Advanced Protocols for Cross-Coupling 2-[(E)-2-Chloroethenyl]pyridine: Overcoming the "2-Pyridyl Problem" and Vinyl Chloride Activation
Executive Summary
For drug development professionals and synthetic chemists, the incorporation of the 2-(2-pyridyl)vinyl moiety is a frequent necessity in the design of kinase inhibitors, fluorescent probes, and advanced materials. While traditional olefination methods (e.g., the Wittig reaction) suffer from poor stereoselectivity and challenging separations[1], the use of 2-[(E)-2-Chloroethenyl]pyridine (CAS: 189350-81-0) as an electrophilic building block in palladium-catalyzed cross-coupling offers a highly modular and stereoretentive alternative[1].
However, deploying this reagent successfully requires navigating two distinct mechanistic bottlenecks: the inherently high bond dissociation energy of the vinyl C–Cl bond, and the notorious "2-Pyridyl Problem," wherein the substrate itself acts as a catalyst poison[2][3]. This application note provides field-proven, self-validating protocols designed to bypass these limitations using rationally selected ligand architectures.
Mechanistic Insights: The "2-Pyridyl Problem" & Vinyl Chloride Activation
To design a successful cross-coupling protocol, one must understand the causality behind experimental failures with this specific substrate.
-
Vinyl Chloride Activation : Unlike vinyl iodides or bromides, vinyl chlorides possess a high carbon-halogen bond dissociation energy (~88 kcal/mol). Consequently, the oxidative addition step is kinetically sluggish and often rate-limiting. Standard catalysts like Pd(PPh3)4 are insufficiently electron-rich to break this bond efficiently.
-
The "2-Pyridyl Problem" (Intramolecular Chelation) : Once oxidative addition occurs, the resulting Pd(II) intermediate features a proximal pyridine nitrogen. With standard or small-bite-angle ligands, this nitrogen rapidly coordinates to the palladium center, forming a thermodynamically stable 5- or 6-membered palladacycle[3]. This chelation displaces necessary ligands, occupies the coordination site required for transmetalation, and effectively traps the catalyst in a dead-end state[2].
The Solution: The use of highly sterically demanding, electron-rich ligands—specifically Buchwald-type dialkylbiaryl phosphines (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs)[4]. The extreme steric bulk of these ligands physically prevents the formation of the bis-ligated complex and sterically blocks the pyridine nitrogen from chelating the metal center, forcing the catalytic cycle forward.
Fig 1. Divergent catalytic pathways illustrating the "2-Pyridyl Problem" and its resolution.
Catalyst Screening & Quantitative Data
The following table summarizes the quantitative performance of various catalyst systems when coupling 2-[(E)-2-Chloroethenyl]pyridine with phenylboronic acid. The data illustrates the necessity of specialized ligands.
| Catalyst System | Ligand Type | Base / Solvent | Temp (°C) | Yield (%) | Mechanistic Outcome |
| Pd(PPh3)4 | Phosphine (Small) | K2CO3 / Toluene | 100 | < 10% | Catalyst poisoned via N-chelation. |
| Pd(dppf)Cl2 | Bidentate (Medium) | K3PO4 / Dioxane | 100 | 25-30% | Sluggish oxidative addition (C-Cl). |
Pd2(dba)3
| Buchwald (Bulky) | K3PO4 / Dioxane- H2O | 80 | 85-95% | Chelation inhibited, rapid coupling. |
| Pd-PEPPSI-IPr | NHC (Bulky/Rich) | KOtBu / THF | 65 | 80-90% | Highly active, low temp activation. |
Optimized Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)
This protocol utilizes XPhos to ensure rapid oxidative addition while preventing pyridyl chelation[4]. The addition of water is critical; it hydrates the boronic acid to form the active boronate complex [ArB(OH)3]− , which is the actual species that undergoes transmetalation.
Reagents:
-
2-[(E)-2-Chloroethenyl]pyridine (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.5 equiv, 1.5 mmol)
-
Pd2(dba)3 (0.02 equiv, 2 mol%)
-
XPhos (0.08 equiv, 8 mol%)
-
K3PO4 (3.0 equiv, 3.0 mmol)
-
1,4-Dioxane / H2O (10:1 v/v, 0.1 M)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge the arylboronic acid, Pd2(dba)3 , XPhos, and K3PO4 .
-
Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times).
-
Solvent Addition: Dissolve 2-[(E)-2-Chloroethenyl]pyridine in the 1,4-Dioxane/ H2O mixture. Sparge the solution with Argon for 15 minutes prior to addition. Add the solution to the Schlenk flask via a gas-tight syringe.
-
Reaction: Seal the flask and heat to 80 °C in a pre-heated oil bath for 12 hours.
-
Self-Validation Check 1: The solution should transition to a deep, homogeneous red/orange. If the reaction immediately turns black and precipitates, the Pd catalyst has aggregated into inactive "Pd black," indicating oxygen contamination or ligand dissociation.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous NH4Cl . Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over Na2SO4 , filter, and concentrate in vacuo.
-
Self-Validation Check 2: Analyze the crude mixture via 1H NMR. The vinylic protons must display a coupling constant of J≈14−16 Hz , confirming the strict retention of the (E)-configuration and the absence of E/Z isomerization[1].
-
Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)
Coupling the vinyl chloride with secondary amines requires RuPhos. RuPhos is specifically designed to facilitate the notoriously difficult reductive elimination of C–N bonds while preventing β -hydride elimination from the amine's alkyl groups[4].
Reagents:
-
2-[(E)-2-Chloroethenyl]pyridine (1.0 equiv, 1.0 mmol)
-
Secondary Amine (1.2 equiv, 1.2 mmol)
-
Pd(OAc)2 (0.05 equiv, 5 mol%)
-
RuPhos (0.10 equiv, 10 mol%)
-
NaOtBu (2.0 equiv, 2.0 mmol)
-
Toluene (0.1 M)
Step-by-Step Methodology:
-
Preparation: Inside an Argon-filled glovebox, charge a vial with Pd(OAc)2 , RuPhos, and NaOtBu .
-
Causality: NaOtBu is highly hygroscopic and acts as the strong base required to deprotonate the amine upon coordination to the Pd(II) center. Moisture will neutralize the base and kill the reaction.
-
-
Addition: Add Toluene, followed by 2-[(E)-2-Chloroethenyl]pyridine and the secondary amine. Seal the vial with a PTFE-lined septum cap.
-
Reaction: Remove from the glovebox and heat at 90 °C for 16 hours.
-
Workup: Cool to room temperature, filter the crude mixture through a short pad of Celite (eluting with EtOAc) to remove inorganic salts and precipitated palladium, and concentrate.
-
Self-Validation Check: TLC (Hexanes/EtOAc 4:1, UV visualization) should show complete consumption of the starting material. A persistent starting material spot indicates failure at the oxidative addition step, likely due to insufficient ligand-to-metal ratio.
-
Workflow Visualization
Fig 2. Standardized experimental workflow for air-sensitive cross-coupling protocols.
References
- 2-[(E)
- Navigating the "2-Pyridyl Problem": A Comparative Guide to Alternative Cross-Coupling Methods Source: Benchchem URL
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations Source: Angewandte Chemie International Edition / PubMed URL
- Well-defined nickel and palladium precatalysts for cross-coupling Source: Nature Reviews Chemistry / PMC URL
- Source: Synthesis / d-nb.
Sources
- 1. 2-[(E)-2-Chloroethenyl]pyridine | 189350-81-0 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Techniques in Heterocyclic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions of 2-[(E)-2-Chloroethenyl]pyridine
Introduction: The Strategic Importance of 2-Vinylpyridine Scaffolds
The pyridine ring is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs and functional organic materials.[1] The ability to functionalize this heterocycle with precision is paramount for developing novel molecular entities with tailored properties. Among the various substituted pyridines, 2-vinylpyridine derivatives are particularly valuable building blocks, offering a reactive handle for further chemical transformations. This guide focuses on 2-[(E)-2-Chloroethenyl]pyridine, a versatile substrate for palladium-catalyzed cross-coupling reactions, providing researchers and drug development professionals with detailed protocols and mechanistic insights for its effective utilization in synthesis.
Palladium-catalyzed reactions, a field recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[2] For a substrate like 2-[(E)-2-chloroethenyl]pyridine, the vinyl chloride moiety provides a reactive site for classic cross-coupling transformations such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, enabling the stereospecific construction of complex molecular architectures.
This document provides field-proven insights and self-validating protocols for three major classes of palladium-catalyzed reactions involving 2-[(E)-2-chloroethenyl]pyridine. We will delve into the causality behind experimental choices, from ligand and base selection to reaction conditions, to empower chemists to not only replicate these methods but also to troubleshoot and adapt them for their specific synthetic challenges.
Section 1: Suzuki-Miyaura Coupling for the Synthesis of (E)-Stilbene Analogs
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, celebrated for its mild conditions and broad functional group tolerance.[1][3] When applied to 2-[(E)-2-chloroethenyl]pyridine, it provides a direct, stereoretentive route to 2-[(E)-1,2-diaryl-ethenyl]pyridines, which are structural motifs found in various bioactive compounds.[4][5]
Expertise & Experience: Overcoming Challenges with Pyridyl Substrates
A critical consideration when working with 2-substituted pyridines is the potential for the pyridine nitrogen to coordinate to the palladium center, which can sometimes inhibit the catalytic cycle. Furthermore, electron-deficient heteroaryl boron derivatives can exhibit slow rates of transmetalation.[6] The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is therefore paramount. Ligands like SPhos, XPhos, or t-Bu₃P are often crucial to facilitate the oxidative addition of the C-Cl bond and promote efficient catalysis.[4][7]
The base is another pivotal parameter. It activates the organoboron species, facilitating the key transmetalation step.[8] For chloropyridine substrates, strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to achieve high yields, particularly when compared to reactions with more reactive aryl bromides or iodides.[8][9]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-[(E)-2-Chloroethenyl]pyridine with Arylboronic Acids
This protocol is a robust, general method adaptable for a range of aryl and heteroaryl boronic acids.[7][8]
Materials:
-
2-[(E)-2-Chloroethenyl]pyridine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-[(E)-2-chloroethenyl]pyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst Premix: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (2 mL).
-
Assembly: Evacuate and backfill the Schlenk flask with inert gas three times. Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask containing the substrates and base.
-
Initiation: Add the catalyst premix to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS over 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of various chloropyridine derivatives, serving as a guide for optimizing reactions with 2-[(E)-2-chloroethenyl]pyridine.[7][8]
| Entry | Halopyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~85-95 |
| 2 | 3-Chloro-2-ethylpyridine | 4-Tolylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ | DMF/H₂O | 120 | ~80-90 |
| 3 | 2-Chloropyridine | 2-Thiopheneboronic acid | SIMesPd(cinn)Cl (1) | - | Na₂CO₃ | Dioxane/H₂O | 110 | ~75-88 |
Mechanistic Visualization: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Section 2: Heck Reaction for Olefin Vinylation
The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene, providing a powerful method for vinylation.[10][11] Using 2-[(E)-2-chloroethenyl]pyridine as the substrate allows for the synthesis of substituted dienes and polyenes, which are important structures in materials science and natural product synthesis. The reaction typically proceeds with high stereoselectivity, retaining the (E)-configuration of the starting vinyl chloride.[10]
Expertise & Experience: Causality in Experimental Design
The success of a Heck reaction, especially with a less reactive vinyl chloride, hinges on several factors.
-
Catalyst Precursor: While Pd(0) is the active catalyst, stable Pd(II) precursors like Pd(OAc)₂ are often used. These are reduced in situ to Pd(0).[12]
-
Ligand Choice: For challenging substrates, phosphine ligands are often necessary. However, under certain conditions, particularly with more reactive coupling partners or at high temperatures in polar aprotic solvents like DMF, "ligand-free" conditions can be effective, though the solvent or other species may act as weak ligands.[13]
-
Base: An inorganic base like K₂CO₃ or an organic base like triethylamine (Et₃N) is required to neutralize the HX generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[12][13]
-
Solvent: Polar aprotic solvents such as DMF or DMAc are commonly employed as they can stabilize the charged intermediates in the catalytic cycle.[14]
Experimental Protocol: Heck Coupling of 2-[(E)-2-Chloroethenyl]pyridine with an Acrylate
This protocol provides a general procedure for the coupling of vinyl chlorides with activated alkenes like acrylates.[13][14]
Materials:
-
2-[(E)-2-Chloroethenyl]pyridine
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk tube, add 2-[(E)-2-chloroethenyl]pyridine (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Assembly: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous DMF (5 mL) followed by n-butyl acrylate (1.5 mmol, 1.5 equiv.) via syringe.
-
Reaction: Heat the mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction by GC-MS or TLC.
-
Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Data Presentation: Representative Heck Reaction Conditions
This table outlines typical conditions for Heck reactions involving various aryl/vinyl halides, providing a baseline for optimization.[14]
| Entry | Halide Substrate | Olefin | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Styrene | Pd-complex 6 (2) | K₂CO₃ | DMF | 60 | 95 |
| 2 | 4-Chloroanisole | Styrene | Pd-complex 6 (2) | K₂CO₃ | DMF | 60 | 62 |
| 3 | Iodobenzene | n-Butyl Acrylate | Pd(OAc)₂ (0.1) | Et₃N | DMF | 100 | >95 |
Mechanistic Visualization: The Heck Catalytic Cycle
The Heck reaction proceeds via oxidative addition, migratory insertion of the olefin, β-hydride elimination, and base-mediated catalyst regeneration.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Section 3: Sonogashira Coupling for Enyne Synthesis
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, typically by reacting a vinyl or aryl halide with a terminal alkyne.[15][16] This reaction is invaluable for creating conjugated enynes, which are precursors to complex natural products and functional materials.[17][18] When applied to 2-[(E)-2-chloroethenyl]pyridine, the Sonogashira coupling provides direct access to 2-(1-alkenyl-2-alkynyl)pyridine scaffolds with retention of the E-alkene geometry.
Expertise & Experience: Navigating Sonogashira Reaction Variables
The classic Sonogashira protocol employs a dual-catalyst system.
-
Palladium Catalyst: As in other cross-couplings, a Pd(0) species, often generated from Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, facilitates the main oxidative addition/reductive elimination cycle.[15]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is much more reactive towards transmetalation with the palladium center than the alkyne itself, thus accelerating the overall reaction rate.[15][18] A significant drawback, however, is the potential for copper to catalyze the homocoupling of the alkyne (Glaser coupling), forming a diyne byproduct.[19]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to deprotonate the alkyne and to quench the HX formed. Often, the amine can be used as the solvent or co-solvent.[2]
-
Copper-Free Conditions: To avoid the issue of alkyne homocoupling, copper-free Sonogashira protocols have been developed. These methods typically require higher temperatures, different bases (e.g., inorganic carbonates), or specialized, highly active palladium/ligand systems to function efficiently.[20]
Experimental Protocol: Copper-Cocatalyzed Sonogashira Coupling
This protocol is a standard, reliable method for coupling vinyl halides with terminal alkynes.[15][21]
Materials:
-
2-[(E)-2-Chloroethenyl]pyridine
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N, anhydrous and degassed)
-
Tetrahydrofuran (THF, anhydrous and degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-[(E)-2-chloroethenyl]pyridine (1.0 mmol, 1.0 equiv.) in a mixture of THF (10 mL) and Et₃N (5 mL).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%) to the flask.
-
Initiation: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl solution and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash chromatography.
Data Presentation: Representative Sonogashira Couplings
The table shows typical results for Sonogashira couplings, which can be used as a reference for reactions with 2-[(E)-2-chloroethenyl]pyridine.[21]
| Entry | Halide Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Temp | Yield (%) |
| 1 | 2,2-Difluoroethenyl tosylate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | RT | 80 |
| 2 | 2,2-Difluoroethenyl tosylate | 1-Dodecyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | RT | 74 |
| 3 | 4-Iodoanisole | Phenylacetylene | Pd-Salen Cplx (2) | - | K₂CO₃ | RT | 92 |
Mechanistic Visualization: The Sonogashira Dual Catalytic Cycle
The Sonogashira reaction uniquely involves two interconnected catalytic cycles.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Conclusion
2-[(E)-2-Chloroethenyl]pyridine is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. By judiciously selecting ligands, bases, and reaction conditions, chemists can stereoselectively synthesize a wide array of complex 2-substituted pyridines. The Suzuki-Miyaura, Heck, and Sonogashira reactions each offer a unique pathway to important structural motifs like stilbenes, dienes, and enynes. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage this powerful chemistry in pharmaceutical discovery, materials science, and broader organic synthesis.
References
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Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 11(8), 1773–1775. [Link]
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Ichikawa, J., et al. (2012). Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Organic Letters, 14(7), 1812–1815. [Link]
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Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
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Tredwell, M., et al. (2011). Palladium(II)‐catalyzed CH bond arylation of electron‐deficient arenes at room temperature. Angewandte Chemie International Edition, 50(34), 7854-7857. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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ResearchGate. (n.d.). Synthesis of enynes via modified Sonogashira reaction. [Link]
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Bora, U., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances, 5(34), 26826-26831. [Link]
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Brasche, G., et al. (2008). Twofold C−H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides. Organic Letters, 10(11), 2207–2210. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of enynes. [Link]
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Chen, Y., et al. (2014). Palladium-catalyzed selective oxidative olefination and arylation of 2-pyridones. Chemical Science, 5(11), 4479-4484. [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of diverse chloro pyridines. [Link]
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Demonceau, A., et al. (2006). Synthesis of stilbenoids via the Suzuki–Miyaura reaction catalysed by palladium N-heterocyclic carbene complexes. Journal of Molecular Catalysis A: Chemical, 258(1-2), 161-167. [Link]
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Werner, N. S., & Werner, K. M. (2018). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Bioorganic & Medicinal Chemistry Letters, 28(16), 2693–2696. [Link]
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Molander, G. A., & Brown, A. R. (2011). Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides. The Journal of Organic Chemistry, 76(20), 8140–8147. [Link]
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Koley, M., et al. (2012). Palladium(II)‐Catalyzed Regioselective Ortho Arylation of sp2 C—H Bonds of N‐Aryl‐2‐amino Pyridine Derivatives. ChemCatChem, 4(9), 1345-1352. [Link]
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Preprints.org. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)}2] Complexes. [Link]
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Sharma, S., & Sharma, U. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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Reddy, T. J., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 6(9), 1457–1460. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1594–1602. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1594–1602. [Link]
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ResearchGate. (n.d.). Synthesis of internal Ethynes via Sonogashira cross coupling. [Link]
-
Wang, C., et al. (2023). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters, 25(48), 8685–8690. [Link]
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Werner, N. S., & Werner, K. M. (2018). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]
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Doraghi, F., et al. (2023). Recent advances in synthesis of stilbene derivatives via cross-coupling reaction. Organic & Biomolecular Chemistry, 21(9), 1846-1861. [Link]
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Singh, T., et al. (2017). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 7(36), 22177-22213. [Link]
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Application of 2-[(E)-2-Chloroethenyl]pyridine in Advanced Ligand Design: From Synthesis to Coordination Chemistry
Executive Summary & Mechanistic Rationale
2-[(E)-2-Chloroethenyl]pyridine (CAS: 189350-81-0) has emerged as a highly versatile building block in advanced ligand design and coordination chemistry. Its unique structural topology—combining the robust coordination capability of a basic pyridine nitrogen with the orthogonally reactive (E)-vinyl chloride moiety—makes it an indispensable precursor for synthesizing extended π -conjugated bidentate and tridentate ligands [1].
The Causality of Halogen Selection
A fundamental question in ligand design is why one should utilize a vinyl chloride over a vinyl bromide or iodide. The causality lies in the kinetics of oxidative addition during palladium-catalyzed cross-coupling. Vinyl iodides undergo extremely rapid oxidative addition, which often leads to competitive side reactions (such as homocoupling) and, critically, geometric isomerization (loss of the (E)-stereocenter).
The vinyl chloride in 2-[(E)-2-Chloroethenyl]pyridine offers a controlled, moderate rate of oxidative addition. This kinetic dampening ensures that the strict (E)-geometry is retained throughout the catalytic cycle. Retaining this geometry enforces a rigid, linear ligand topology that is crucial for preventing steric clashes in octahedral metal complexes (e.g., Ru(II), Ir(III) photophysical probes) and for building highly ordered Metal-Organic Frameworks (MOFs). Furthermore, chloropyridyl derivatives have been proven to act as critical structural perturbators in asymmetric catalysis, enhancing enantioselectivity by selectively coordinating within the catalyst pocket [2].
Workflow for 2-[(E)-2-Chloroethenyl]pyridine in ligand design and complexation.
Quantitative Data: Reactivity and Optimization
To successfully deploy 2-[(E)-2-Chloroethenyl]pyridine, the cross-coupling conditions must be strictly optimized to favor the activation of the C-Cl bond while suppressing alkene isomerization.
Table 1: Comparative Reactivity Profile of Vinyl Halides in Ligand Synthesis
| Halide Leaving Group | Oxidative Addition Rate | Stereoretention (E/Z) | Synthetic Utility in Cross-Coupling |
| -I (Iodide) | Very Fast | Poor (Prone to isomerization) | Low (Side reactions dominate) |
| -Br (Bromide) | Fast | Moderate | Medium |
| -Cl (Chloride) | Moderate (Controlled) | Excellent (>98% E) | High (Optimal for Suzuki/Heck) |
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions for Ligand Synthesis
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | E-Isomer Purity (%) |
| Pd(PPh 3 ) 4 | Na 2 CO 3 | Toluene/H 2 O | 90 | 65 | 95 |
| Pd(dppf)Cl 2 | K 3 PO 4 | Dioxane/H 2 O | 100 | 88 | >98 |
| Pd 2 (dba) 3 / XPhos | Cs 2 CO 3 | THF | 70 | 92 | >99 |
Experimental Protocols
Protocol 1: Synthesis of Extended π -Conjugated Ligands via Suzuki-Miyaura Coupling
Objective: Couple 2-[(E)-2-Chloroethenyl]pyridine with an arylboronic acid to generate an extended (E)-styrylpyridine derivative for photophysical applications.
-
Step 1: Catalyst Pre-activation. In a nitrogen-filled glovebox, combine Pd 2 (dba) 3 (2.5 mol%) and XPhos (5 mol%) in anhydrous THF (0.1 M).
-
Causality: XPhos is an electron-rich, bulky biaryl phosphine ligand. Its steric bulk facilitates the difficult reductive elimination step, while its electron density accelerates the oxidative addition into the relatively inert C-Cl bond of the precursor.
-
-
Step 2: Reagent Addition. Add 2-[(E)-2-Chloroethenyl]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous Cs 2 CO 3 (2.0 equiv).
-
Causality: Cs 2 CO 3 is chosen over weaker bases (like Na 2 CO 3 ) because the cesium cation exhibits a stronger affinity for the halide leaving group, accelerating the transmetalation step without requiring aqueous conditions that might degrade sensitive boronic acids.
-
-
Step 3: Heating and Monitoring. Seal the vessel, remove it from the glovebox, and heat at 70 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1).
-
Step 4: Workup. Quench with saturated aqueous NH 4 Cl, extract with dichloromethane, dry over MgSO 4 , and purify via flash chromatography.
Self-Validation System (NMR): To validate the success of the protocol, obtain a 1 H NMR spectrum of the purified product. The vinylic protons must exhibit a coupling constant ( 3JHH ) of 14–16 Hz , confirming the absolute retention of the (E)-configuration. A coupling constant of 8–12 Hz indicates unwanted isomerization to the (Z)-isomer, which will ruin the ligand's spatial geometry and necessitates a re-evaluation of the catalyst system [1].
Catalytic cycle for the Suzuki-Miyaura cross-coupling of the vinyl chloride.
Protocol 2: Application as a Structural Perturbator in Rh-Catalyzed Asymmetric Cyclopropanation
Objective: Utilize the chloropyridyl motif as an additive to enforce structural perturbations in Rh 2 (S-TPPTTL) 4 catalysts for enantioselective cyclopropanation [2].
-
Step 1: Catalyst Pre-coordination. Dissolve Rh 2 (S-TPPTTL) 4 (1.0 mol%) and 2-[(E)-2-Chloroethenyl]pyridine (5.0 equiv relative to substrate) in anhydrous CH 2 Cl 2 . Stir at room temperature for 15 minutes.
-
Causality: The basic pyridine nitrogen coordinates axially to the rhodium paddlewheel complex. The bulky (E)-chloroethenyl group physically displaces the native ligands inside the bowl of the catalyst, restricting the trajectory of incoming substrates and heavily biasing the stereochemical outcome.
-
-
Step 2: Substrate Addition. Cool the mixture to -78 °C. Slowly add the diazoacetate and the target alkene over 1 hour via a syringe pump.
-
Causality: Slow addition prevents the buildup of the highly reactive rhodium carbenoid intermediate, suppressing unwanted carbene dimerization side-reactions.
-
-
Step 3: Workup. Concentrate the mixture under reduced pressure and pass through a short pad of silica to remove the rhodium catalyst and the pyridine additive.
Self-Validation System (Chiral HPLC): Analyze the purified cyclopropane product via Chiral HPLC (e.g., Chiralcel OD-H column). The protocol is validated if the enantiomeric excess (ee) exceeds 90%. If the ee drops below 50%, it indicates that the chloropyridyl additive failed to coordinate effectively, likely due to trace moisture competitively binding to the rhodium center. Ensure absolute anhydrous conditions are maintained.
References
- Benchchem. "Historical Context of Chloroethenyl Pyridine (B92270) Synthesis and its Evolution." Benchchem Product Documentation.
- National Science Foundation (NSF PAR) / Semantic Scholar. "Asymmetric Synthesis of Pharmaceutically Relevant 1-Aryl-2-heteroaryl- and 1,2-Diheteroarylcyclopropane-1-carboxylates.
Application Notes & Protocols: Mizoroki-Heck Reaction with 2-[(E)-2-Chloroethenyl]pyridine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Mizoroki-Heck reaction using the challenging substrate, 2-[(E)-2-Chloroethenyl]pyridine. We delve into the mechanistic nuances of this palladium-catalyzed cross-coupling reaction, with a specific focus on the considerations required for vinyl chlorides, particularly those containing a coordinating pyridine moiety. Detailed, field-proven protocols are presented, alongside a discussion of catalyst selection, reaction optimization, and troubleshooting. The aim is to equip the reader with the necessary expertise to confidently and efficiently utilize this powerful C-C bond-forming reaction in their synthetic endeavors.
Introduction: The Enduring Power of the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] Its discovery and development, recognized with the 2010 Nobel Prize in Chemistry, have profoundly impacted the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[3] The reaction's typical substrates include aryl and vinyl halides or triflates, which react with alkenes in the presence of a palladium catalyst and a base to yield substituted alkenes.[4][5]
While aryl halides have been extensively studied, the use of vinyl chlorides presents a unique set of challenges. Vinyl chlorides are often less reactive than their bromide or iodide counterparts, necessitating more active catalytic systems.[4][6] Furthermore, the presence of a coordinating heterocycle, such as the pyridine ring in 2-[(E)-2-Chloroethenyl]pyridine, can introduce additional complexity by potentially interacting with the palladium catalyst and influencing its activity and selectivity.
This application note will specifically address these challenges, providing a robust framework for the successful Mizoroki-Heck coupling of 2-[(E)-2-Chloroethenyl]pyridine.
Mechanistic Considerations for Vinyl Chlorides and Pyridyl Substrates
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Mizoroki-Heck reaction is generally accepted to proceed through a series of well-defined steps.[1][4][7]
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of 2-[(E)-2-Chloroethenyl]pyridine to form a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive chlorides.[8]
-
Olefin Coordination and Insertion: The alkene coupling partner coordinates to the Pd(II) complex, followed by migratory insertion into the palladium-carbon bond. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) species.[4][8]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent (β-position) to the palladium is eliminated, forming a palladium-hydride species and the desired substituted alkene product.[4][8]
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a salt, thus completing the catalytic cycle.[4]
Diagram of the Mizoroki-Heck Catalytic Cycle:
Caption: General catalytic cycle of the Mizoroki-Heck reaction.
Key Challenges with 2-[(E)-2-Chloroethenyl]pyridine:
-
Substrate Reactivity: The C-Cl bond is stronger and less readily undergoes oxidative addition compared to C-Br or C-I bonds. This often necessitates higher reaction temperatures, more active catalysts, and carefully chosen ligands.[6]
-
Pyridine Coordination: The nitrogen atom of the pyridine ring can coordinate to the palladium center. This can be a double-edged sword. On one hand, it can facilitate oxidative addition through a chelation effect. On the other hand, strong coordination can lead to catalyst inhibition or the formation of stable, unreactive palladacycles.[9] The choice of ligand is crucial to modulate this interaction.
-
Regioselectivity: The regioselectivity of the alkene insertion is influenced by both steric and electronic factors.[6][10] While couplings with electron-poor alkenes often show high regioselectivity for the β-position, electron-rich or sterically hindered alkenes can lead to mixtures of isomers.[10]
Experimental Protocols
The following protocols provide a starting point for the Mizoroki-Heck reaction with 2-[(E)-2-Chloroethenyl]pyridine. Optimization of these conditions may be necessary for different alkene coupling partners.
General Materials and Methods
-
Reagents: 2-[(E)-2-Chloroethenyl]pyridine, alkene coupling partner, palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, Xantphos), base (e.g., Et₃N, K₂CO₃, Cs₂CO₃), and anhydrous solvent (e.g., DMF, NMP, 1,4-dioxane) should be of high purity.
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst. Standard Schlenk techniques or a glovebox are recommended.
-
Analysis: Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). Product characterization should be performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Protocol 1: Standard Conditions with a Monodentate Phosphine Ligand
This protocol is a good starting point for a variety of alkene coupling partners.
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent (e.g., DMF, to make a 0.1 M solution with respect to the limiting reagent).
-
Add 2-[(E)-2-Chloroethenyl]pyridine (1.0 equivalent) and the alkene coupling partner (1.2 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Enhanced Reactivity with a Bidentate Ligand
For less reactive alkenes or to achieve lower reaction temperatures, a bidentate ligand can be beneficial.
Step-by-Step Procedure:
-
To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the bidentate ligand (e.g., Xantphos, 2.2 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Follow steps 2-4 from Protocol 1.
-
Heat the reaction mixture to 80-100 °C and monitor its progress.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Data Presentation and Optimization
The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. The following table summarizes typical starting conditions and potential optimization strategies.
| Parameter | Recommended Starting Condition | Optimization Considerations | Rationale |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Use of pre-formed palladacycles for challenging substrates.[11][12][13] | Pd(OAc)₂ is often reduced in situ to the active Pd(0) species.[4] Pd₂(dba)₃ is a stable Pd(0) source. Palladacycles can offer enhanced stability and activity. |
| Ligand | PPh₃, P(o-tolyl)₃ (2-4 equivalents to Pd) | For improved reactivity and selectivity, consider bulky phosphines or bidentate ligands like Xantphos or dppf.[8][14] | Ligands stabilize the palladium catalyst and influence its reactivity and selectivity. Bulky ligands can promote reductive elimination, while bidentate ligands can affect the coordination sphere of the metal. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ (1.5-3.0 equivalents) | Weaker bases like NaOAc can sometimes be effective. The choice of base can influence the reaction rate and selectivity. | The base is required to neutralize the hydrogen halide formed during the reductive elimination step, regenerating the active catalyst.[4] |
| Solvent | DMF, NMP, 1,4-dioxane | For polar substrates, a polar aprotic solvent is generally preferred. Toluene or xylenes can be used for less polar systems. | The solvent must be able to dissolve the reactants and catalyst and be stable at the reaction temperature. |
| Temperature | 80-140 °C | Lower temperatures may be possible with more active catalyst systems. Microwave heating can sometimes accelerate the reaction. | Higher temperatures are often required to promote the oxidative addition of the vinyl chloride. |
Diagram of Experimental Workflow:
Sources
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Application Note: 2-[(E)-2-Chloroethenyl]pyridine as a Strategic Building Block in Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid construction of stereodefined, heteroaromatic scaffolds is paramount. 2-[(E)-2-Chloroethenyl]pyridine (CAS: 189350-81-0) has emerged as a highly versatile building block that combines the "privileged" pyridine pharmacophore with a stereodefined vinyl chloride moiety. This application note provides a comprehensive, mechanistically grounded guide to utilizing this compound in drug discovery, specifically focusing on its catalytic activation for the synthesis of complex (E)-alkenylpyridines.
Mechanistic Rationale: The Pharmacophore Value
The integration of 2-[(E)-2-Chloroethenyl]pyridine into a drug discovery pipeline is driven by two distinct structural advantages:
-
The Pyridine Core: Pyridines are ubiquitous in FDA-approved drugs. They improve aqueous solubility, act as potent hydrogen-bond acceptors, and favorably modulate the physicochemical properties (e.g., pKa, logD) of drug candidates.
-
The (E)-Chloroethenyl Vector: The alkene acts as a rigid conformational linker, projecting subsequent functional groups into specific vectors within a target protein's binding pocket. Because palladium-catalyzed cross-coupling of vinyl halides proceeds with strict stereoretention , starting with the pure (E)-isomer guarantees that the resulting diarylalkene or enyne will maintain the exact (E)-geometry required for target engagement.
Figure 1: Divergent synthesis of pyridine-based pharmacophores from 2-[(E)-2-Chloroethenyl]pyridine.
Overcoming the C(sp2)-Cl Activation Barrier
Historically, vinyl chlorides were considered inert in cross-coupling reactions compared to their bromide or iodide counterparts due to the high bond dissociation energy of the C(sp2)-Cl bond (~88 kcal/mol). Standard palladium catalysts (e.g., Pd(PPh₃)₄) fail to undergo oxidative addition efficiently.
To overcome this, modern protocols employ highly electron-rich, sterically demanding phosphine ligands—most notably tri-tert-butylphosphine (P(t-Bu)₃) . As demonstrated in foundational work by [1], the electron density of P(t-Bu)₃ lowers the activation barrier for oxidative addition, while its steric bulk accelerates the subsequent reductive elimination step, enabling the efficient coupling of unactivated vinyl chlorides at mild temperatures.
Experimental Workflows & Protocols
Protocol A: Stereoretentive Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of 2-[(E)-2-Chloroethenyl]pyridine with arylboronic acids. It is designed as a self-validating system : the use of anhydrous fluoride salts ensures rapid transmetalation, while post-reaction NMR analysis confirms the preservation of the (E)-geometry.
Reagents:
-
2-[(E)-2-Chloroethenyl]pyridine (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd₂dba₃ (0.01 equiv, 1 mol% Pd)
-
P(t-Bu)₃ (0.02 equiv, 2 mol%)
-
Potassium Fluoride (KF) (3.3 equiv, 3.3 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5.0 mL)
Step-by-Step Methodology & Causality:
-
Glovebox Preparation (Exclusion of Oxygen): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂dba₃, P(t-Bu)₃, and KF. Causality: P(t-Bu)₃ is highly sensitive to oxidation. Pre-mixing the palladium source and ligand generates the catalytically active, coordinatively unsaturated Pd(0) monophosphine complex.
-
Substrate Addition: Add the arylboronic acid and 2-[(E)-2-Chloroethenyl]pyridine, followed by anhydrous THF. Causality: KF is utilized instead of aqueous Na₂CO₃ because fluoride ions strongly coordinate to the empty p-orbital of the boron atom, forming a highly reactive fluoroborate intermediate that undergoes transmetalation much faster than standard boronic acids.
-
Reaction Execution: Seal the tube, remove it from the glovebox, and stir at 50–60 °C for 12 hours. Monitor via LC-MS.
-
Workup: Dilute with EtOAc and filter through a pad of Celite. Causality: Celite effectively traps the precipitated palladium black and insoluble inorganic fluoride salts, preventing emulsion formation during aqueous extraction.
-
Analytical Validation (Critical Step): Purify via flash chromatography. To validate the stereoretention, acquire a ¹H-NMR spectrum of the isolated product. Self-Validation: The vinylic protons of the product must exhibit a coupling constant ( J ) of 14–16 Hz , confirming the strict retention of the (E)-stereochemistry. A J value of 8–12 Hz indicates unwanted isomerization to the (Z)-isomer.
Figure 2: Mechanistic workflow and validation steps for stereoretentive Suzuki-Miyaura coupling.
Protocol B: Sonogashira Coupling for Conjugated Enynes
Conjugated enynes are highly valuable in drug discovery as rigid spacers or as reactive warheads for covalent target engagement. Vinyl chlorides can be coupled with terminal alkynes using a modified Sonogashira protocol.
Step-by-Step Methodology & Causality:
-
Charge a flask with 2-[(E)-2-Chloroethenyl]pyridine (1.0 mmol), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%). Causality: CuI acts as a co-catalyst, forming a copper acetylide intermediate that facilitates the transmetalation of the alkyne to the palladium center.
-
Add degassed Triethylamine (Et₃N) (5.0 mL) as both solvent and base.
-
Slowly inject the terminal alkyne (1.5 mmol) to minimize alkyne homocoupling (Glaser coupling).
-
Heat at 80 °C for 16 hours. The elevated temperature compensates for the lower reactivity of the C-Cl bond compared to bromides when using standard PPh₃ ligands.
Quantitative Data & Substrate Scope
The table below summarizes the expected performance of 2-[(E)-2-Chloroethenyl]pyridine across various cross-coupling paradigms, highlighting the necessity of specific catalytic systems for optimal yields.
| Reaction Type | Coupling Partner | Catalyst System | Base / Additive | Temp (°C) | Expected Yield | Stereoretention |
| Suzuki-Miyaura | Phenylboronic acid | Pd₂dba₃ / P(t-Bu)₃ | KF (THF) | 50 | 85–92% | >99% (E) |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd₂dba₃ / P(t-Bu)₃ | KF (THF) | 60 | 78–85% | >99% (E) |
| Suzuki-Miyaura | Sterically hindered boronic acids | Pd(0)/PVC Nanoparticles | Na₂CO₃ (EtOH/H₂O) | 25 (RT) | 70–80% | >95% (E) |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 80 | 65–75% | >99% (E) |
| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Cy₂NMe | 110 | 50–60% | >95% (E,E) |
Note: The use of PVC-supported Pd nanoparticles allows for room-temperature Suzuki couplings of vinyl chlorides, representing a greener alternative for late-stage functionalization[2].
Conclusion
2-[(E)-2-Chloroethenyl]pyridine is a robust, stereochemically stable building block that grants direct access to functionalized alkenylpyridines. By understanding the energetic barriers of the vinyl chloride moiety and applying rational catalyst selection (e.g., bulky, electron-rich phosphines or nanoparticle supports), drug development professionals can seamlessly integrate this compound into high-throughput synthesis and lead optimization campaigns.
References
-
Littke, A. F., Dai, C., & Buchwald, S. L. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. URL:[Link]
-
Kikuchi, S., et al. (2017). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. ACS Omega, 2(4), 1436–1446. URL:[Link]
Supramolecular Assembly via Chlorovinyl Pyridine Derivatives: Application Notes and Protocols
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing chlorovinyl pyridine derivatives in the construction of advanced supramolecular assemblies. By leveraging the unique properties of halogen bonding, these building blocks offer a powerful and versatile tool for crystal engineering and the development of novel functional materials.
Introduction: The Power of Halogen Bonding with Chlorovinyl Pyridines
Supramolecular chemistry, the "chemistry beyond the molecule," relies on non-covalent interactions to construct complex, functional architectures from simpler molecular components.[1] Among these interactions, the halogen bond has emerged as a robust and highly directional tool for designing and controlling molecular self-assembly.[2] A halogen bond is a net attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule.[2]
Chlorovinyl pyridine derivatives are particularly adept synthons for supramolecular assembly. The pyridine ring provides a reliable nitrogen-based halogen bond acceptor, a feature widely exploited in medicinal chemistry and materials science.[3][4][5] The vinyl chloride moiety introduces a carbon-bound chlorine atom which, influenced by the π-system, can act as a halogen bond donor. This dual-functionality allows for the creation of intricate and predictable supramolecular networks. The strength and directionality of these interactions can be fine-tuned, offering a level of control analogous to the more traditional hydrogen bond.[2][6]
The applications for materials constructed using these principles are vast, ranging from the development of new pharmaceutical co-crystals with enhanced bioavailability to the creation of advanced materials for catalysis and gas capture.[7][8] This document will provide the foundational knowledge and practical protocols to harness the potential of chlorovinyl pyridine derivatives in your research.
Core Concepts: Designing with Halogen Bonds
The predictability of supramolecular assembly with chlorovinyl pyridines stems from the distinct characteristics of the halogen bond:
-
Directionality: The halogen bond is highly linear, making it an excellent tool for programming the geometry of a crystal lattice.[2]
-
Tunability: The strength of the halogen bond follows the trend I > Br > Cl. While chlorine forms weaker bonds, its strength can be enhanced by attaching electron-withdrawing groups to the molecular framework.[2][6]
-
Hydrophobicity: Halogenated molecules are inherently more lipophilic and hydrophobic, a property that can be exploited in designing systems for specific environments, such as ion transport across lipid membranes.[2]
These principles allow for a rational design approach known as crystal engineering, where specific intermolecular interactions are used to guide the formation of crystalline solids with desired structures and properties.[6][9]
Synthesis of Chlorovinyl Pyridine Precursors
A reliable supply of the molecular building blocks is paramount. Chlorovinyl pyridine derivatives can be synthesized through various established organic chemistry methods. A common route involves the Vilsmeier-Haack reaction of ketones, which produces β-chlorovinyl aldehydes, versatile intermediates for further elaboration.[10][11] Another approach involves the activation of ketones with reagents like triphosgene in the presence of pyridine.[12]
While numerous specific synthetic routes exist, researchers should consult the organic synthesis literature for protocols tailored to their desired substitution patterns.[13][14]
General Safety Note: Pyridine derivatives and chlorinated organic compounds should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a well-ventilated fume hood.
Application Note 1: Co-crystal Formation via Slow Evaporation
Co-crystallization is a powerful technique to modify the physicochemical properties of molecules, such as solubility and stability, without altering their covalent structure.[15] This protocol details the formation of a co-crystal using a chlorovinyl pyridine derivative as a halogen bond acceptor and a suitable halogen bond donor (e.g., 1,4-diiodotetrafluorobenzene).
Principle
This method relies on dissolving stoichiometric amounts of the chlorovinyl pyridine and a co-former in a suitable solvent system and then allowing the solvent to evaporate slowly.[16] This gradual increase in concentration promotes the formation of high-quality single crystals suitable for analysis.
Workflow for Co-crystal Screening
Caption: Workflow for a ¹H NMR titration experiment to determine binding affinity.
Detailed Protocol: ¹H NMR Titration
-
Sample Preparation:
-
Prepare a stock solution of the "host" molecule (e.g., the chlorovinyl pyridine derivative) at a known, fixed concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Prepare a concentrated stock solution of the "guest" molecule (the halogen bond donor) in the same deuterated solvent. This solution should be at least 10-20 times more concentrated than the host solution to minimize dilution effects.
-
-
Initial Spectrum:
-
Transfer a precise volume (e.g., 500 µL) of the host solution to an NMR tube.
-
Acquire a high-quality ¹H NMR spectrum. This is your reference (0 equivalents of guest).
-
-
Titration:
-
Using a microsyringe, add a small, precise aliquot of the concentrated guest solution to the NMR tube containing the host.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
Repeat this process, incrementally adding the guest, until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites. Aim for a range of guest concentrations from 0 to at least 2-3 equivalents.
-
-
Data Analysis:
-
For each spectrum, identify a proton on the host molecule whose chemical shift is sensitive to binding. The protons on the pyridine ring adjacent to the nitrogen atom are often good reporters.
-
Calculate the change in chemical shift (Δδ) relative to the initial spectrum.
-
Plot Δδ as a function of the molar ratio of guest to host.
-
Fit this binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using specialized software to extract the association constant (Ka).
-
Essential Characterization Techniques
A multi-technique approach is crucial for unambiguously characterizing supramolecular assemblies.
| Technique | Information Provided | Phase | Key Considerations |
| Single-Crystal X-ray Diffraction (SCXRD) | Definitive 3D atomic structure, bond lengths, angles, and intermolecular distances. [17] | Solid | Requires high-quality single crystals. The gold standard for structural proof. |
| Powder X-ray Diffraction (PXRD) | Fingerprint of the bulk crystalline material. Used to confirm phase purity. | Solid | Does not provide detailed atomic coordinates but is essential for bulk sample analysis. |
| Nuclear Magnetic Resonance (NMR) | Confirmation of solution-phase interactions, binding constants (Ka), stoichiometry, and dynamics. [18][19][20] | Solution | ¹H NMR titrations are common. Diffusion-Ordered Spectroscopy (DOSY) can probe the size of assemblies. [17][18] |
| Mass Spectrometry (ESI-MS, MALDI-MS) | Identification of assembled species in the gas phase, confirming stoichiometry. | Gas | Soft ionization techniques are needed to keep the non-covalent complexes intact. |
| UV-Vis / Fluorescence Spectroscopy | Can detect changes in electronic properties upon assembly, useful for studying π-π stacking interactions. | Solution | Titration experiments can also be performed to determine binding constants if a spectral change occurs. |
Troubleshooting and Best Practices
-
Problem: No crystals form or only oil/amorphous solid is obtained.
-
Solution: Screen a wider range of solvents or solvent mixtures (e.g., chloroform/hexane, ethyl acetate/heptane). Try different crystallization techniques like vapor diffusion or slow cooling. * Problem: Poor quality crystals unsuitable for SCXRD.
-
Solution: Slow down the rate of evaporation by using fewer pinholes or moving the vial to a cooler location. Ensure the starting materials are of the highest purity.
-
-
Problem: No significant chemical shift changes observed in NMR titration.
-
Solution: The interaction may be too weak in the chosen solvent. Try a less competitive solvent (e.g., move from DMSO to chloroform). Ensure concentrations are appropriate to observe binding.
-
-
Best Practice: Always confirm the structure and purity of your initial chlorovinyl pyridine derivatives by NMR, mass spectrometry, and melting point before attempting assembly experiments.
Conclusion
Chlorovinyl pyridine derivatives are versatile and powerful building blocks for the rational design of supramolecular assemblies. By understanding the principles of halogen bonding and employing systematic experimental protocols for both solid-state and solution-phase studies, researchers can construct novel materials with tailored properties. The combination of co-crystallization for solid-state engineering and spectroscopic titrations for solution-phase characterization provides a robust toolkit for advancing applications in drug development, materials science, and beyond.
References
- The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Accounts of Chemical Research.
- Orthogonal Halogen Bonding Driven 3D Supramolecular Assembly of Right-Handed Synthetic Helical Peptides. PMC.
- Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Oxford Academic.
- Formation of 2D Halogen Bond-Based Supramolecular Assemblies by 1,3,5-Trifluoro-2,4,6-triiodobenzene and 4,4'-Bipyridine N,N'-Dioxide on HOPG Surface.
- Halogen bonding: a powerful tool for constructing supramolecular co-crystalline materials. Fude (Chinese Academy of Sciences).
- Application Notes and Protocols for the Co-crystalliz
- Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking.
- Co-crystallisation protocol for SARS-CoV-2 nsp3 macrodomain in P1 21 1 with ligands. protocols.io.
- X-ray diffraction and DOSY NMR characterization of self-assembled supramolecular metallocyclic species in solution. PubMed.
- Exploring Cocrystals: Preparation Tactics, Advantages, And Form
- X-ray Diffraction and DOSY NMR Characterization of Self-Assembled Supramolecular Metallocyclic Species in Solution. Journal of the American Chemical Society.
- Supramolecular architectures with pyridine-amide based ligands: discrete molecular assemblies and their applic
- (PDF) X-ray Diffraction and DOSY NMR Characterization of Self-Assembled Supramolecular Metallocyclic Species in Solution.
- CO- CRYSTALLIZATION: A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. IJCRT.org.
- Structural characterization of supramolecular assemblies by 13C spin dilution and 3D solid-st
- Direct Synthesis of Pyridine Deriv
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
- Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. SciSpace.
- Pyridine synthesis. Organic Chemistry Portal.
- Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activ
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
- Applications of supramolecular assemblies in drug delivery and photodynamic therapy. PMC.
- (PDF) Synthesis and antimicrobial studies of new pyridine derivatives.
- Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines.
- Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. Wiley Online Library.
- Supramolecular Chemistry: Unveiling the Fascinating World of Non-Covalent Interactions and Complex Assemblies. Fortune Journals.
- Supramolecular Chemistry with Chiral Pyridine-Type Ligands. CHIMIA.
- Supramolecular interactions in a 1:1 co-crystal of acridine and 3-chlorothiophene-2-carboxylic acid. PMC.
- Supramolecular and molecular capsules, cages and containers. Chemical Society Reviews.
Sources
- 1. fortunejournals.com [fortunejournals.com]
- 2. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Halogen bonding: a powerful tool for constructing supramolecular co-crystalline materials | EurekAlert! [eurekalert.org]
- 7. Orthogonal Halogen Bonding Driven 3D Supramolecular Assembly of Right-Handed Synthetic Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of supramolecular assemblies in drug delivery and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
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- 20. MPG.Pure [pure.mpg.de]
Application Note: Nucleophilic Vinylic Substitution (SNV) on 2-[(E)-2-Chloroethenyl]pyridine
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
The synthesis of functionalized vinyl pyridines is a critical operation in the development of pharmaceuticals and advanced materials. While unactivated vinylic halides are notoriously inert to standard bimolecular nucleophilic substitution (SN2) due to sp2 hybridization and electrostatic repulsion, the presence of an electron-withdrawing heteroaromatic ring fundamentally alters this reactivity [1].
This application note details the mechanistic rationale and experimental protocols for performing Nucleophilic Vinylic Substitution (SNV) on 2-[(E)-2-Chloroethenyl]pyridine . By leveraging the electron-sink properties of the 2-pyridyl moiety, researchers can efficiently substitute the vinylic chloride with various nucleophiles (amines, thiolates, and alkoxides) while maintaining stereochemical integrity.
Mechanistic Rationale: The SNV Addition-Elimination Pathway
To successfully execute and troubleshoot this reaction, one must understand the causality behind the reactivity. The substitution of 2-[(E)-2-Chloroethenyl]pyridine does not proceed via a concerted backside attack. Instead, it follows a two-step Addition-Elimination ( AdN−E ) mechanism [2].
-
Activation & Addition: The 2-pyridyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the π -system. The nucleophile executes a perpendicular π -attack on the β -carbon (bearing the chloride). This forms a discrete, stabilized carbanionic intermediate (a Meisenheimer-like complex) [3].
-
Elimination & Stereoretention: The lone pair on the α -carbon expels the chloride leaving group. Because the elimination is typically faster than the rotation around the C-C single bond of the intermediate, the reaction predominantly proceeds with retention of configuration (SNV π ), yielding the (E)-isomer [1].
Caption: Mechanistic pathway of Nucleophilic Vinylic Substitution (SNV) via Addition-Elimination.
Quantitative Data & Reaction Optimization
The choice of solvent and base is critical for stabilizing the polar transition state and driving the reaction to completion. Table 1 summarizes the optimized conditions for substituting 2-[(E)-2-Chloroethenyl]pyridine with a representative secondary amine (morpholine).
Table 1: Optimization of Reaction Conditions for Amine Substitution
| Entry | Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | E:Z Ratio |
| 1 | THF | K2CO3 | 65 (Reflux) | 24 | < 20% | N/A |
| 2 | Acetonitrile | K2CO3 | 80 | 16 | 65% | 95:5 |
| 3 | DMF | K2CO3 | 80 | 12 | > 95% | 99:1 |
| 4 | DMF | Cs2CO3 | 80 | 8 | > 98% | 99:1 |
Note: Highly polar aprotic solvents (DMF) are required to stabilize the carbanionic intermediate. Cesium carbonate ( Cs2CO3 ) accelerates the reaction due to the higher solubility and reactivity of the cesium counterion.
Experimental Protocol: Synthesis of 4-(2-(Pyridin-2-yl)vinyl)morpholine
This protocol serves as a self-validating system. The success of the SNV reaction and the retention of the (E)-geometry must be confirmed post-reaction via Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by measuring the 3JHH coupling constant of the vinylic protons (expected ~14–16 Hz for trans).
Reagents and Materials
-
Substrate: 2-[(E)-2-Chloroethenyl]pyridine (1.0 equiv, 10.0 mmol, 1.39 g)
-
Nucleophile: Morpholine (1.2 equiv, 12.0 mmol, 1.05 g)
-
Base: Cesium Carbonate ( Cs2CO3 ) (2.0 equiv, 20.0 mmol, 6.52 g)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (25 mL)
-
Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon manifold.
Step-by-Step Methodology
-
Preparation of the Reaction Mixture:
-
Oven-dry the 100 mL round-bottom flask and cool it under a continuous stream of dry nitrogen.
-
Add 2-[(E)-2-Chloroethenyl]pyridine (1.39 g) and anhydrous Cs2CO3 (6.52 g) to the flask.
-
Inject 25 mL of anhydrous DMF via syringe, followed by the dropwise addition of morpholine (1.05 g).
-
-
Thermal Activation:
-
Equip the flask with a reflux condenser and heat the mixture to 80 °C using a pre-heated oil bath.
-
Maintain vigorous stirring. The mixture will transition from a pale yellow to a deeper amber color as the intermediate forms.
-
-
Reaction Monitoring (Self-Validation Step):
-
After 8 hours, withdraw a 50 µL aliquot, quench in 0.5 mL water, and extract with 0.5 mL Ethyl Acetate (EtOAc).
-
Analyze the organic layer via TLC (Hexanes:EtOAc, 3:1 v/v) or LC-MS. The starting material should be entirely consumed.
-
-
Quenching and Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold distilled water to quench the reaction and dissolve inorganic salts.
-
Extract the aqueous phase with EtOAc (3 × 50 mL).
-
Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in Hexanes).
-
Isolate the product as a pale yellow solid/oil.
-
Caption: Step-by-step experimental workflow for the nucleophilic substitution protocol.
Scope of Nucleophiles
The methodology described above is highly modular. Table 2 outlines the adaptability of this protocol to other nucleophilic classes, demonstrating the broad utility of the 2-pyridyl activating group.
Table 2: Substrate Scope for SNV on 2-[(E)-2-Chloroethenyl]pyridine
| Nucleophile Type | Reagent | Modified Conditions | Expected Yield | Product Class |
| Secondary Amine | Piperidine | Standard (DMF, 80°C) | 88% | (E)-Enamine |
| Primary Amine | Benzylamine | Standard (DMF, 80°C) | 82% | (E)-Enamine |
| Thiolate | Sodium Thiophenolate | THF, RT, 2h | 92% | (E)-Vinyl Sulfide |
| Alkoxide | Sodium Methoxide | MeOH, 65°C, 4h | 75% | (E)-Vinyl Ether |
Expert Insight: Thiolates are significantly more nucleophilic (softer) than amines and can execute the SNV reaction at room temperature. Alkoxides, being hard nucleophiles, may occasionally trigger competitive elimination pathways (forming the alkyne), hence careful temperature control is required.
References
-
Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Physical Chemistry Chemical Physics (RSC).[Link]
-
Recent Advances in Our Mechanistic Understanding of SNV Reactions. Chemical Reviews (ACS).[Link]
-
Inversion versus Retention of Configuration for Nucleophilic Substitution at Vinylic Carbon. Journal of the American Chemical Society (ACS).[Link]
Application Note: Bioactivity Screening Protocols for Pyridine Vinyl Chloride Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Introduction & Mechanistic Rationale
Pyridine derivatives represent one of the most privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological and pharmacological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties[1]. Recently, the functionalization of the pyridine ring with a vinyl chloride moiety (forming pyridine vinyl chloride derivatives) has garnered significant attention.
Why Pyridine Vinyl Chlorides? The incorporation of a chlorovinyl group serves two distinct mechanistic purposes in drug design:
-
Electrophilic Warhead: The polarized double bond can act as a targeted Michael acceptor, enabling covalent binding to nucleophilic cysteine residues within the active sites of pathogenic enzymes.
-
Lipophilic Bioisostere: The substitution of a hydrogen atom with chlorine on the vinyl group significantly alters the logP (octanol-water partition coefficient), enhancing transmembrane diffusion against difficult targets like Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis[1].
However, evaluating these compounds requires specialized screening protocols. Due to the inherent hydrophobicity of extended vinyl pyridine systems[2], and the potential for off-target halogen toxicity, standard screening assays must be rigorously optimized for solvent compatibility, kinetic solubility, and immediate cytotoxicity counter-screening. Furthermore, QSAR (Quantitative Structure-Activity Relationship) models are increasingly used to prioritize these derivatives before in vitro testing, significantly increasing the hit rate[3].
Screening Workflow & Experimental Design
To establish a self-validating screening system, researchers must couple primary efficacy assays (antimicrobial/target inhibition) with secondary safety assays (mammalian cytotoxicity). The following workflow ensures that observed bioactivity is driven by specific target engagement rather than general membrane disruption or solvent-induced artifacts.
Figure 1: End-to-end bioactivity screening workflow for pyridine vinyl chloride derivatives.
Standardized Experimental Protocols
Compound Preparation and Handling
Causality Note: Pyridine vinyl chlorides often exhibit poor aqueous solubility. While Dimethyl Sulfoxide (DMSO) is the industry standard for stock solutions, its final concentration in biological assays must be strictly controlled. Concentrations >1% v/v can alter bacterial membrane permeability and induce mammalian cell apoptosis, generating false positives[2].
Procedure:
-
Synthesize or obtain >95% pure pyridine vinyl chloride derivatives.
-
Dissolve compounds in 100% anhydrous DMSO to create a 10 mM master stock. Sonicate for 5 minutes if particulate matter remains.
-
Store aliquots at −20∘C in amber vials to prevent photo-isomerization of the vinyl double bond.
Protocol A: High-Throughput Antimicrobial Screening (MIC Determination)
This protocol utilizes a resazurin-based microdilution assay. The colorimetric readout is critical here; halogenated compounds can sometimes precipitate in aqueous broth, creating turbidity that confounds standard OD 600 absorbance readings.
Materials:
-
Müller-Hinton Broth (MHB)
-
96-well sterile, flat-bottom microtiter plates
-
Resazurin sodium salt solution (0.015% w/v in water, filter-sterilized)
-
Test strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
Step-by-Step Methodology:
-
Inoculum Preparation: Grow bacterial strains overnight in MHB at 37∘C . Adjust the suspension to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL ), then dilute 1:150 in fresh MHB to achieve a working inoculum of 1×106 CFU/mL .
-
Serial Dilution: In a 96-well plate, add of MHB to columns 2–12. Add of the compound working solution (diluted in MHB, max 2% DMSO) to column 1. Perform a 2-fold serial dilution from column 1 to 10 by transferring . Discard from column 10.
-
Controls:
-
Column 11 (Growth Control): MHB (with 1% DMSO) + inoculum.
-
Column 12 (Sterility Control): MHB only.
-
-
Inoculation: Add of the working inoculum to columns 1–11. (Final compound concentrations typically range from to ; final DMSO ≤1% ).
-
Incubation: Seal the plate with a breathable membrane and incubate at 37∘C for 18 hours.
-
Resazurin Addition: Add of resazurin solution to all wells. Incubate for an additional 2–4 hours.
-
Readout: Visually inspect the plate. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents the color change from blue (resazurin, no growth) to pink (resorufin, active metabolism).
Protocol B: Mammalian Cytotoxicity Counter-Screening (MTT Assay)
Causality Note: To ensure the antimicrobial activity is not due to generalized toxicity (a common issue with highly reactive alkyl/vinyl halides), compounds must be screened against a mammalian cell line. HepG2 (human liver carcinoma) is selected to assess first-pass hepatotoxicity potential.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well tissue culture plate at a density of 1×104 cells/well in of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37∘C in a 5% CO 2 atmosphere to allow adherence.
-
Treatment: Aspirate the media. Add of fresh media containing serial dilutions of the pyridine vinyl chloride derivatives (range: to ). Include a vehicle control (1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add of MTT reagent ( 5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add of 100% DMSO to each well. Shake the plate for 10 minutes in the dark.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC 50 using non-linear regression analysis.
Data Presentation and SAR Interpretation
A robust screening campaign must evaluate the Selectivity Index (SI), defined as IC50 (Mammalian)/MIC (Bacterial) . An SI >10 is generally considered the threshold for a viable lead compound.
Table 1: Representative Bioactivity Profile of Substituted Pyridine Vinyl Chlorides
| Compound ID | Substitution Pattern ( R -group) | MIC S. aureus ( μ M) | MIC E. coli ( μ M) | IC 50 HepG2 ( μ M) | Selectivity Index (SI)* |
| PVC-01 | Unsubstituted (H) | 32.0 | >64.0 | 85.5 | 2.6 |
| PVC-02 | 4-Methoxy (-OCH 3 ) | 16.0 | 64.0 | >100.0 | >6.2 |
| PVC-03 | 4-Trifluoromethyl (-CF 3 ) | 2.0 | 16.0 | 45.0 | 22.5 |
| PVC-04 | 2,4-Dichloro (-Cl 2 ) | 0.5 | 4.0 | 12.5 | 25.0 |
| Control | Ciprofloxacin | 0.25 | 0.125 | >100.0 | >400.0 |
*SI calculated based on the most susceptible bacterial strain (S. aureus).
Interpretation: The data demonstrates a clear Structure-Activity Relationship (SAR). Electron-withdrawing groups (e.g., -CF 3 , -Cl) significantly enhance antimicrobial efficacy against Gram-positive strains, likely by increasing the electrophilicity of the vinyl chloride moiety. However, hyper-halogenation (PVC-04) also increases mammalian cytotoxicity, narrowing the therapeutic window.
Troubleshooting & Critical Parameters
-
Precipitation in Aqueous Media: If compounds precipitate upon dilution in MHB, do not use surfactants like Tween-80, as they can disrupt bacterial membranes and artificially lower the MIC. Instead, synthesize more polar analogs or utilize cyclodextrin inclusion complexes.
-
False Positives in MTT: Some highly conjugated pyridine derivatives are intrinsically fluorescent or absorb light at 570 nm . Always run a "compound-only" background control plate without cells to subtract background absorbance.
-
Volatility and Stability: While polyvinyl chloride polymers are stable, small-molecule vinyl chlorides can undergo dehydrochlorination or oxidation over time. Always prepare fresh working solutions from frozen DMSO stocks immediately prior to the assay.
References
-
Podila Naresh, Naveen Kumar Penddinti, Mithun Rudrapal, Afzal Basha. "Synthesis of pyridine derivatives for diverse biological activity profiles: A review." ResearchGate, April 2024. 1
-
National Institutes of Health (PMC). "4-[(E)-2-(1-Pyrenyl)Vinyl]Pyridine Complexes: How to Modulate the Toxicity of Heavy Metal Ions to Target Microbial Infections." PMC, March 31, 2024. 2
-
Frontiers. "QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery." Frontiers in Pharmacology, November 12, 2018. 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-[(E)-2-(1-Pyrenyl)Vinyl]Pyridine Complexes: How to Modulate the Toxicity of Heavy Metal Ions to Target Microbial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery [frontiersin.org]
Click chemistry applications for 2-[(E)-2-Chloroethenyl]pyridine
As a Senior Application Scientist, I approach click chemistry not just as a series of reactions, but as a highly tunable system of molecular assembly. When working with 2-[(E)-2-Chloroethenyl]pyridine , we are not dealing with a direct click substrate, but rather a highly stable, strategic precursor. Terminal alkynes are notoriously prone to oxidative degradation and polymerization during long-term storage. By utilizing 2-[(E)-2-Chloroethenyl]pyridine as a bench-stable vinyl halide, we can generate the highly active terminal alkyne—2-ethynylpyridine —in situ or on-demand[1].
Once activated, 2-ethynylpyridine serves a dual purpose in the realm of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): it acts as a highly efficient substrate for synthesizing bidentate pyridine-triazole (pyta) ligands, and it functions as a potent catalytic promoter to accelerate the click reactions of other sterically hindered substrates in aqueous media[2][3].
Here is the comprehensive technical guide and self-validating protocol workflow for leveraging 2-[(E)-2-Chloroethenyl]pyridine in advanced click chemistry applications.
Part 1: Strategic Workflow & Mechanistic Causality
The utility of 2-[(E)-2-Chloroethenyl]pyridine is unlocked via a dehydrohalogenation reaction. The elimination of hydrogen chloride (HCl) yields 2-ethynylpyridine[4]. From here, the workflow diverges based on the desired application.
Fig 1: Synthetic divergence of 2-[(E)-2-Chloroethenyl]pyridine into click chemistry applications.
The Causality of the "Promoter" Effect
When used as a catalytic additive, 2-ethynylpyridine dramatically accelerates CuAAC reactions. Why does this happen? In standard aqueous CuAAC, Cu(I) species often aggregate into unreactive polynuclear clusters. The pyridine nitrogen of 2-ethynylpyridine coordinates directly to the copper center, acting as an internal directing group[2]. This chelation stabilizes the mononuclear Cu(I) acetylide intermediate, increasing electron density on the metal and lowering the activation energy required for the azide to coordinate and undergo the 1,3-dipolar cycloaddition[3].
Fig 2: Mechanism of 2-ethynylpyridine-promoted CuAAC, highlighting the stabilized Cu(I) intermediate.
Part 2: Experimental Protocols & Self-Validating Systems
Protocol A: Activation via Dehydrohalogenation
Objective: Convert stable 2-[(E)-2-Chloroethenyl]pyridine to click-active 2-ethynylpyridine.
-
Preparation: Dissolve 10 mmol of 2-[(E)-2-Chloroethenyl]pyridine in 20 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
-
Base Addition: Cool the flask to 0 °C. Slowly add 15 mmol (1.5 eq) of Potassium tert-butoxide (KOtBu) dropwise.
-
Causality: A strong, sterically hindered base is required to drive the E2 elimination of HCl without acting as a nucleophile that might attack the pyridine ring.
-
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). The starting material is highly UV-active. Successful conversion is indicated by the disappearance of the starting material spot and the appearance of a lower Rf spot. Additionally, an IR scan of the crude will reveal a sharp, definitive terminal alkyne C-H stretch at ~3300 cm⁻¹.
-
Workup: Quench with 10 mL of saturated NH₄Cl, extract with Ethyl Acetate (3 x 15 mL), dry over MgSO₄, and concentrate in vacuo. Use immediately in Protocol B or C.
Protocol B: Synthesis of Pyta Ligands
Objective: Utilize 2-ethynylpyridine as a substrate to build pyridine-triazole ligands.
-
Reagent Mixing: In a 50 mL round-bottom flask, combine 5 mmol of 2-ethynylpyridine and 5.2 mmol of an organic azide (e.g., benzyl azide) in 15 mL of a 1:1 tert-butanol/water mixture.
-
Catalyst Generation: Add 0.25 mmol (5 mol%) of CuSO₄·5H₂O followed by 0.5 mmol (10 mol%) of Sodium Ascorbate.
-
Causality: Sodium ascorbate is added to reduce Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of the alkyne (Glaser coupling) which occurs if Cu(II) is left unreduced.
-
-
Self-Validation Checkpoint: Upon addition of the ascorbate, the solution will immediately transition from a distinct blue (Cu²⁺) to pale yellow or colorless (Cu⁺), confirming the generation of the active catalyst.
-
Isolation: Stir for 12 hours at room temperature. The highly crystalline pyta ligand will precipitate directly out of the aqueous mixture. Filter and wash with cold water.
Protocol C: 2-Ethynylpyridine as an Aqueous CuAAC Promoter
Objective: Use a catalytic amount of 2-ethynylpyridine to accelerate the click reaction of unreactive azides and alkynes in water[2].
-
Catalyst Complexation: In a reaction vial, add 3 mol% of CuCl and 3 mol% of 2-ethynylpyridine to 5 mL of deionized water. Stir for 5 minutes.
-
Causality: We use CuCl instead of CuSO₄/Ascorbate here because the 2-ethynylpyridine ligand stabilizes the Cu(I) oxidation state directly, eliminating the need for a reducing agent and simplifying the system[3].
-
-
Substrate Addition: Add 1.0 mmol of the target terminal alkyne and 1.0 mmol of the target azide.
-
Causality: Water is used as the solvent to leverage the "hydrophobic effect," which forces the non-polar alkyne and azide into the catalytic pocket of the copper-pyridine complex, drastically accelerating the reaction.
-
-
Self-Validation Checkpoint: The reaction mixture will form a suspension. Within 30 to 60 minutes, a heavy precipitate of the 1,4-disubstituted 1,2,3-triazole will form, providing immediate visual confirmation of catalytic turnover.
Part 3: Quantitative Data Summaries
Table 1: Synthesis of Pyta Ligands via Protocol B Demonstrates the efficiency of 2-ethynylpyridine as a substrate across various azides.
| Azide Substrate | Alkyne Substrate | Catalyst System | Time (h) | Isolated Yield (%) |
| Benzyl azide | 2-Ethynylpyridine | CuSO₄ / NaAsc | 12 | 88 |
| Phenyl azide | 2-Ethynylpyridine | CuSO₄ / NaAsc | 14 | 82 |
| Octyl azide | 2-Ethynylpyridine | CuSO₄ / NaAsc | 16 | 79 |
Table 2: Acceleration of Aqueous CuAAC by 2-Ethynylpyridine (Protocol C) Demonstrates the promoter effect of 2-ethynylpyridine compared to uncatalyzed/unpromoted baselines[2][5].
| Target Alkyne | Target Azide | Promoter (3 mol%) | Time (min) | Yield (%) |
| Phenylacetylene | Benzyl azide | None | 120 | < 20 |
| Phenylacetylene | Benzyl azide | 2-Ethynylpyridine | 30 | 98 |
| 1-Octyne | Benzyl azide | 2-Ethynylpyridine | 45 | 95 |
| Phenylacetylene | Phenyl azide | 2-Ethynylpyridine | 60 | 92 |
References
-
Title: 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water (Abstract & Reaction Summary) Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. 2-[(E)-2-Chloroethenyl]pyridine | 189350-81-0 | Benchchem [benchchem.com]
- 2. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water [organic-chemistry.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. 2-[(E)-2-Chloroethenyl]pyridine | 189350-81-0 | Benchchem [benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(E)-2-Chloroethenyl]pyridine
Welcome to the technical support guide for the synthesis of 2-[(E)-2-Chloroethenyl]pyridine. As Senior Application Scientists, we have compiled this resource to address common challenges and frequently asked questions encountered during the synthesis of this important chemical intermediate. This guide is designed to provide not only procedural steps but also the underlying chemical principles to empower you to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 2-[(E)-2-Chloroethenyl]pyridine?
There are three principal and effective routes for the synthesis of 2-[(E)-2-Chloroethenyl]pyridine. The choice of method often depends on the availability of starting materials, desired scale, and specific stereochemical requirements.
-
Direct Hydrochlorination of 2-Ethynylpyridine: This is a highly efficient and atom-economical method. 2-Ethynylpyridine is treated with hydrochloric acid, which protonates the pyridine nitrogen. This protonation significantly increases the electrophilicity of the alkyne, facilitating a nucleophilic attack by the chloride ion to yield the target compound with high stereoselectivity for the (E)-isomer.[1][2]
-
Wittig-Type Olefination Reactions: This classic approach involves the reaction of pyridine-2-carboxaldehyde with a chloromethyl-substituted phosphorus ylide.[3] A significant challenge with the standard Wittig reaction is controlling the stereoselectivity.[3] The Horner-Wadsworth-Emmons (HWE) modification, which uses a phosphonate carbanion, generally offers superior selectivity for the desired (E)-alkene.[3]
-
Palladium-Catalyzed Cross-Coupling: A modern and versatile route involves a Sonogashira coupling of a 2-halopyridine (e.g., 2-bromopyridine) with a protected acetylene, followed by deprotection and subsequent hydrochlorination of the resulting 2-ethynylpyridine.[3][4] This multi-step process offers flexibility but requires careful optimization of the coupling and hydrohalogenation steps.
Sources
Technical Support Center: 2-[(E)-2-Chloroethenyl]pyridine Handling & Storage
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges from researchers working with highly reactive vinyl monomers. 2-[(E)-2-Chloroethenyl]pyridine (CAS: 189350-81-0) is a notoriously unstable compound [1]. The electron-withdrawing nature of the pyridine ring, combined with the reactive chloroethenyl moiety, makes this compound highly susceptible to spontaneous radical and anionic polymerization [2].
This guide is designed to provide you with field-proven, mechanistically grounded troubleshooting strategies to prevent premature polymerization and ensure the integrity of your downstream cross-coupling or olefination reactions.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: I stored my 2-[(E)-2-Chloroethenyl]pyridine under 100% Argon in the freezer, but it still polymerized into a viscous gel. Why did this happen?
The Causality: This is the most common handling error. To prevent polymerization, this monomer is typically stabilized with a phenolic inhibitor such as p-tert-butylcatechol (TBC) or hydroquinone (HQ) [3]. Phenolic inhibitors strictly require trace amounts of dissolved oxygen to function. When a free radical forms, the inhibitor reacts with oxygen to form a highly stable ortho-quinone species, which acts as the actual radical trap [4]. By purging the vial with 100% Argon and removing all oxygen, you effectively deactivated the inhibitor, allowing spontaneous auto-polymerization to proceed unchecked. The Solution: Store the compound under a "lean oxygen" atmosphere (e.g., dry air) rather than strictly inert gas.
Q2: What are the optimal long-term storage conditions for this compound?
The Causality: Polymerization is initiated by heat, UV light, and the depletion of the inhibitor. Furthermore, the chloroethenyl group can undergo slow dehydrohalogenation if exposed to moisture or basic glass surfaces. The Solution:
-
Temperature: Store strictly at -20°C (or -80°C for >6 months).
-
Light: Keep in amber borosilicate glass vials to prevent photo-initiation.
-
Atmosphere: Store tightly sealed in atmospheric air (to keep the TBC inhibitor active) but ensure the headspace is completely dry (use a desiccator cabinet inside the freezer if possible).
Q3: How can I visually or analytically confirm if my batch has started to polymerize?
Visual: The pure monomer is a clear, free-flowing liquid. Polymerization manifests first as an increase in viscosity (syrupy texture), followed by a color shift from pale yellow to deep amber/brown, and finally solidification into a hard resin. Analytical: Run a rapid ¹H-NMR in CDCl₃. Look at the baseline beneath the sharp vinyl and pyridine peaks (approx. 6.5–8.5 ppm). Broad, humped baseline signals indicate the presence of polymeric chains with restricted tumbling.
Part 2: Mechanistic Workflows & Visualization
To understand why inert gas storage fails for inhibited vinylpyridines, review the mechanistic pathway below. The diagram illustrates how TBC intercepts propagating radicals only when trace oxygen is present.
Mechanistic pathway showing oxygen-dependent radical trapping by TBC inhibitor.
Part 3: Data Presentation & Diagnostics
Use the following matrices to audit your laboratory's storage protocols and diagnose physical symptoms in your reagents.
Table 1: Storage Condition Matrix & Expected Shelf Life
| Storage Temperature | Atmosphere | Light Exposure | Inhibitor Status | Expected Shelf Life |
| 20°C (Room Temp) | Air | Light | Present (TBC) | < 1 Week (High Risk) |
| 20°C (Room Temp) | 100% Argon | Dark | Deactivated | < 48 Hours |
| -20°C (Freezer) | 100% Argon | Dark | Deactivated | 1–2 Months |
| -20°C (Freezer) | Dry Air | Dark (Amber) | Active (TBC) | > 12 Months (Optimal) |
Table 2: Troubleshooting Diagnostic Matrix
| Symptom Observed | Primary Cause | Corrective Action / Prevention |
| Viscosity increase (syrupy) | Onset of auto-polymerization. | Discard if severe. If mild, perform vacuum distillation immediately. |
| Precipitate forms at -20°C | Inhibitor (TBC) crystallization or moisture freezing. | Warm gently to 20°C. If it redissolves, it is safe to use. Dry over molecular sieves. |
| Reaction fails / Low yield | Inhibitor poisoned the metal catalyst (e.g., Pd). | Remove inhibitor via Basic Alumina column prior to reaction (See Protocol 1). |
Part 4: Experimental Protocols
If your downstream application involves sensitive transition-metal catalysis (like a Sonogashira or Heck coupling), the phenolic inhibitor must be removed right before use, as catechols are excellent metal chelators and will poison your palladium catalysts [5].
Protocol 1: Safe Removal of Phenolic Inhibitors via Basic Alumina
This protocol is a self-validating system: Basic alumina specifically deprotonates and binds the acidic phenols, allowing the neutral vinylpyridine to elute cleanly.
Materials Needed:
-
Brockmann Grade I Basic Alumina (Activity I)
-
Glass Pasteur pipette & glass wool
-
2% aqueous Cupric Sulfate (CuSO₄) solution (for validation)
Step-by-Step Methodology:
-
Preparation: Pack a glass Pasteur pipette with a small plug of glass wool. Add 2.5 inches of dry Basic Alumina. Do not wet the column.
-
Equilibration: Remove the inhibited 2-[(E)-2-Chloroethenyl]pyridine from the -20°C freezer and allow it to reach room temperature in a desiccator. Causality: Opening cold vials causes atmospheric moisture condensation, which degrades the chloroethenyl group.
-
Elution: Pipette the required volume of the monomer directly onto the dry alumina bed. Apply gentle positive pressure (using a pipette bulb) to force the liquid through.
-
Collection: Collect the clear eluent in an oven-dried, argon-purged vial.
-
Validation (CuSO₄ Test): To confirm TBC removal, add 1 drop of the eluent to 1 mL of water, followed by 3 drops of 2% CuSO₄. Self-Validation: If TBC is still present, the solution will turn a distinct brown color within 10 minutes [5]. If it remains pale blue/clear, the inhibitor is successfully removed.
-
Immediate Use: The uninhibited monomer is now hyper-reactive. It must be used in your synthesis within 30–60 minutes. Do not attempt to store uninhibited vinylpyridines.
Step-by-step workflow for the removal of phenolic inhibitors prior to synthesis.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7521, 2-Vinylpyridine. PubChem. Retrieved from[Link]
-
Boston University Environmental Health & Safety. (n.d.). Management and Safety of Peroxide Forming Chemicals. Boston University. Retrieved from[Link]
- Goel, R. et al. (1958). Inhibitor removal from vinyl pyridines (US Patent No. US2826581A). U.S. Patent and Trademark Office.
Optimizing stereoselectivity for E-isomer of 2-(2-chlorovinyl)pyridine
Technical Support Center: Optimizing Stereoselectivity for the E-Isomer of 2-(2-Chlorovinyl)pyridine
From the Desk of the Senior Application Scientist Welcome to the technical support hub for stereoselective halogenated alkene synthesis. Synthesizing the E-isomer of 2-(2-chlorovinyl)pyridine is a notorious challenge in drug development and cross-coupling precursor generation. Standard olefination methods often fail here because the basic pyridine nitrogen actively interferes with transition-metal reagents, and the thermodynamic stability of the intermediate ylides heavily favors the unwanted Z-isomer.
This guide bypasses generic advice. Below, we dissect the causality behind stereocontrol, provide a self-validating experimental protocol utilizing the Takai chloro-olefination, and troubleshoot the exact failure modes you will encounter at the bench.
Part 1: The Mechanistic Challenge & Strategy Selection
To convert 2-pyridinecarboxaldehyde into a vinyl chloride, chemists typically reach for the Wittig reaction using chloromethyltriphenylphosphonium chloride. However, because the resulting ylide is unstabilized, the reaction is kinetically controlled and predominantly yields the Z-isomer (often in a 3:1 Z:E ratio)[1].
To achieve high E-selectivity (>90%), the Takai Chloro-Olefination is the field-proven gold standard[2].
The Causality of E-Selectivity: The Takai reaction uses Chromium(II) chloride (CrCl2) and chloroform (CHCl3) to generate a gem-dichromium species in situ. When this species attacks the aldehyde, it forms a β-oxido chromium intermediate. Because chromium is a bulky metal, the two chromium groups minimize steric repulsion by adopting an anti conformation. Upon elimination, this strictly dictates the E-alkene geometry.
Comparative Data for Olefination Strategies
| Olefination Method | Reagents | Typical Yield (%) | Typical E:Z Ratio | Key Limitation |
| Wittig Reaction | Ph3P+CH2Cl Cl-, n-BuLi, THF | 50–60% | 1:3 | Poor stereocontrol, favors Z-isomer[1]. |
| Horner-Wadsworth-Emmons | (EtO)2POCHClR, NaH, THF | 60–70% | 1:1 | Mixed isomers requiring tedious separation. |
| Ru-Catalyzed Coupling | CpRu(COD)Cl, SnCl4, NH4Cl | 65–75% | 6:1 | Requires specialized catalyst, moderate yield[3]. |
| Takai Chloro-Olefination | CrCl2, CHCl3, THF | 75–85% | >9:1 | Requires stoichiometric chromium and glovebox prep[2]. |
Part 2: Standard Operating Procedure (SOP) – Takai Chloro-Olefination
This protocol is a self-validating system designed specifically for 2-pyridinecarboxaldehyde. Because the basic pyridine nitrogen coordinates to the Cr(II) center, it acts as a competitive inhibitor. You must use 6 equivalents of CrCl2 to saturate the coordination sites and leave enough active Cr(II) for the olefination.
Step 1: Reagent Preparation (Glovebox Required)
-
Inside an argon-filled glovebox, weigh 6.0 equivalents of anhydrous CrCl2.
-
Self-Validation Check: The CrCl2 powder must be a light grayish-green. If it is dark green, brown, or clumped, it has oxidized to Cr(III) and the reaction will fail.
Step 2: Suspension and Reactant Addition
-
Transfer the CrCl2 to a dry Schlenk flask equipped with a magnetic stir bar.
-
Suspend the CrCl2 in anhydrous THF (0.2 M relative to the aldehyde) under an argon atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add 2-pyridinecarboxaldehyde (1.0 equiv) and anhydrous CHCl3 (2.0 equiv) dropwise via a syringe.
Step 3: Incubation and Monitoring
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12–24 hours.
-
Self-Validation Check: The solution will transition from grayish-green to a dark brown/purple color. This color change is the visual confirmation that the Cr(II) is actively reducing the CHCl3 and oxidizing to Cr(III).
-
Monitor the reaction progress by TLC (Hexanes/EtOAc, 3:1) until the starting aldehyde is consumed.
Step 4: Quenching and Workup
-
Quench the reaction by carefully pouring the mixture into a beaker containing ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
Step 5: Purification
-
Purify the crude product via silica gel flash chromatography. The E-isomer will typically elute slightly faster than the Z-isomer.
Part 3: Troubleshooting Guides & FAQs
Q1: My reaction stalled at 40-50% conversion, even after 24 hours. Why? A: This is the most common failure mode when working with pyridine derivatives. The nitrogen lone pair on the pyridine ring acts as a strong, hard Lewis base, coordinating to the Cr(II) center and sequestering the active reagent. If you used the standard 2–3 equivalents of CrCl2 (which works for aliphatic aldehydes), it is not enough. Increase the CrCl2 to 6–8 equivalents to overcome this competitive inhibition.
Q2: The E:Z ratio is lower than expected (e.g., 3:1 instead of >9:1). How do I fix this? A: A drop in stereoselectivity is almost always caused by trace water or oxygen in your THF or CHCl3. Water prematurely hydrolyzes the gem-dichromium intermediate, scrambling the anti-elimination pathway. Ensure your THF is freshly distilled from sodium-benzophenone ketyl and your CHCl3 is passed through basic alumina immediately before use[4].
Q3: How do I safely handle and dispose of the stoichiometric chromium waste? A: Chromium waste must be segregated. The aqueous layer from the workup contains Cr(III) salts. Do not pour this down the drain. Precipitate the chromium by adjusting the pH of the aqueous layer to 8–9 using NaOH, which forms insoluble Cr(OH)3. Filter the solid and dispose of it as hazardous heavy metal waste.
Q4: Is there a catalytic alternative to the stoichiometric Takai reaction? A: Yes, if you wish to avoid chromium, you can utilize a Ruthenium-catalyzed three-component coupling. By reacting 2-ethynylpyridine with a chloride source (like ammonium chloride) in the presence of CpRu(COD)Cl and a SnCl4 cocatalyst, you can achieve E-vinyl chlorides in a ~6:1 E:Z ratio[3]. However, the Takai reaction remains superior for absolute stereocontrol.
Part 4: Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Takai chloro-olefination protocol.
References
-
Takai, K.; Nitta, K.; Utimoto, K. "Simple and selective method for aldehydes (RCHO) -> (E)-haloalkenes (RCH:CHX) conversion by means of a haloform-chromous chloride system." Journal of the American Chemical Society, 1986, 108, 7408-7410. URL: [Link]
-
Trost, B. M.; Pinkerton, A. B. "Formation of Vinyl Halides via a Ruthenium-Catalyzed Three-Component Coupling." Journal of the American Chemical Society, 2002, 124, 7376-7389. URL: [Link]
-
Chen, Z. et al. "A Convergent Route for the Total Synthesis of Malyngamides O, P, Q, and R." The Journal of Organic Chemistry, 2009, 74, 10, 3815–3819. URL: [Link]
Sources
Troubleshooting catalyst poisoning in 2-[(E)-2-Chloroethenyl]pyridine reactions
Technical Support Center: Troubleshooting Catalyst Poisoning in 2-[(E)-2-Chloroethenyl]pyridine Reactions
Welcome to the Advanced Diagnostics and Support Center. Working with 2-[(E)-2-Chloroethenyl]pyridine (also known as (E)-2-(2-chlorovinyl)pyridine) presents a notorious "dual-threat" in cross-coupling chemistry: the strongly coordinating pyridine ring actively hunts and deactivates your transition metal catalyst, while the highly stable vinyl chloride moiety resists oxidative addition. This guide provides causality-driven troubleshooting, mechanistic insights, and self-validating protocols to rescue your stalled reactions.
Diagnostic Dashboard: Mechanistic FAQs
Q1: Why does my palladium catalyst deactivate so rapidly when using 2-[(E)-2-Chloroethenyl]pyridine? A: The deactivation is driven by the lone pair of electrons on the pyridine nitrogen. Pyridine is a potent σ-donor that strongly coordinates to the active Pd(0) or Pd(II) metal centers, outcompeting your designed ligands. This forms stable, off-cycle inactive complexes (often precipitating as "Palladium black"), which blocks the active sites and prevents the catalyst from participating in the cross-coupling cycle[1]. In continuous or extended reactions, this leads to a progressive accumulation of the poison on the active sites, permanently shutting down turnover[2].
Q2: Why is the vinyl chloride moiety sluggish compared to aryl bromides/iodides? A: The C-Cl bond in a vinyl chloride possesses a significantly higher bond dissociation energy than C-Br or C-I bonds. Consequently, the initial step of the catalytic cycle—oxidative addition—is thermodynamically and kinetically demanding. It requires highly electron-rich palladium species to force the insertion[3]. If the palladium center is simultaneously being drained of electron density by a coordinating pyridine ring, the oxidative addition stalls completely.
Q3: How do I differentiate between pyridine poisoning and a failed oxidative addition? A: Visual and kinetic cues are your best diagnostic tools. If your reaction mixture turns opaque black (precipitation of Pd black) within the first hour and conversion halts, you are witnessing catalyst poisoning and aggregation[4]. If the solution remains a homogeneous yellow/orange but no product forms, the catalyst is likely trapped in a stable pre-activation state, indicating that the oxidative addition into the vinyl chloride bond has failed.
Mechanistic Pathway Analysis
To solve the problem, we must visualize the competing pathways. The diagram below illustrates the productive catalytic cycle versus the destructive poisoning pathway.
Catalytic cycle of 2-[(E)-2-Chloroethenyl]pyridine vs. the pyridine-induced catalyst poisoning pathway.
Quantitative Data: Ligand Selection Matrix
Overcoming this dual-threat requires a catalyst that is simultaneously electron-rich (to break the C-Cl bond) and sterically bulky (to physically block the pyridine nitrogen from binding to the metal). Below is a comparative matrix of ligand efficacy for chlorovinylpyridine substrates.
| Catalyst / Ligand System | Steric Bulk (% Buried Volume) | Electron Density | Efficacy vs. Pyridine Poisoning | Typical Turnover Number (TON) |
| Pd(PPh₃)₄ | Low | Moderate | Poor (Rapid Deactivation) | < 50 |
| Pd(dppf)Cl₂ | Moderate | Moderate | Poor to Fair | 100 - 300 |
| Pd₂(dba)₃ / XPhos | High | High | Good | 500 - 1000 |
| Pd(P(tBu)₃)₂ | High | Very High | Very Good | 1000 - 1500 |
| Pd-PEPPSI-IPent | Very High | High (NHC donor) | Excellent | > 2000 |
Data Synthesis: N-heterocyclic carbene (NHC) pre-catalysts like Pd-PEPPSI-IPent feature massive steric bulk (3-pentyl substituents) that acts as an architectural shield. This bulk explicitly mitigates the poisoning effect of pyridine functionalities while providing enough electron density to activate the sluggish vinyl chloride[5].
Troubleshooting Workflow & Actionable Solutions
Decision tree for diagnosing and resolving stalled 2-[(E)-2-Chloroethenyl]pyridine reactions.
Issue 1: Reductive Dehalogenation Byproducts
-
Symptom: GC-MS shows the formation of 2-vinylpyridine instead of the cross-coupled product.
-
Causality: Reductive dehalogenation is a common side reaction in palladium-catalyzed couplings of chlorovinyl species, particularly if a hydrogen source (like alcohols or water) is present[6]. The catalyst activates the C-Cl bond but undergoes premature protodepalladation.
-
Solution: Strictly avoid protic solvents. Ensure rigorous degassing, as oxygen can alter the oxidation state of the catalyst and promote radical-mediated side reactions[6].
Issue 2: Complete Reaction Stalling
-
Symptom: No conversion, heavy Pd black precipitation.
-
Causality: The steady-state concentration of the pyridine substrate is too high, overwhelming the catalyst's steric defenses.
-
Solution: Implement a syringe-pump addition strategy. By adding the 2-[(E)-2-Chloroethenyl]pyridine slowly over 4-6 hours, you maintain a low concentration of the poison in the reaction mixture, allowing the active catalyst to turn over the available substrate before it can be trapped.
Self-Validating Experimental Protocol
To guarantee scientific integrity, the following Suzuki-Miyaura cross-coupling protocol is designed as a self-validating system. It incorporates built-in diagnostic checkpoints so you can verify the reaction's health in real-time.
Objective: Cross-coupling of 2-[(E)-2-Chloroethenyl]pyridine with an aryl boronic acid using Pd-PEPPSI-IPent.
Step 1: Rigorous Air-Free Setup
-
In a nitrogen-filled glovebox, add the aryl boronic acid (1.5 equiv), anhydrous K₃PO₄ (2.0 equiv), and Pd-PEPPSI-IPent (2 mol%) to an oven-dried Schlenk flask equipped with a stir bar.
-
Causality Check: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the transmetalation step for bulky NHC-Pd complexes requires a strong, anhydrous base to proceed efficiently.
Step 2: Solvent Preparation
-
Add 1,4-dioxane (0.2 M relative to substrate) that has been rigorously degassed via three freeze-pump-thaw cycles.
-
Validation Checkpoint 1: Upon stirring at room temperature, the solution should be a clear, pale yellow/orange. If it immediately turns black, your solvent is contaminated with oxygen, which has oxidized the active Pd(0) species[1]. Abort and re-degas.
Step 3: Controlled Substrate Addition
-
Heat the reaction mixture to 80°C.
-
Dissolve 2-[(E)-2-Chloroethenyl]pyridine (1.0 equiv) in a small volume of degassed 1,4-dioxane.
-
Using a syringe pump, add the substrate solution dropwise over 2 hours.
-
Causality Check: This slow addition starves the reaction of the pyridine poison, ensuring the oxidative addition outpaces the off-cycle pyridine coordination.
Step 4: Mid-Reaction Validation
-
At the 3-hour mark, take a 50 µL aliquot under positive nitrogen pressure.
-
Validation Checkpoint 2: Quench the aliquot in EtOAc/H₂O and analyze the organic layer via TLC or GC-MS. The bulk reaction mixture should still be homogeneous (no thick black precipitate). If conversion is >50% and the solution is clear, the steric shielding of the PEPPSI ligand is successfully repelling the pyridine nitrogen[5].
Step 5: Workup
-
Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the inorganic salts and any trace decomposed catalyst.
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
References
- BenchChem.
- Hagelin, H., et al. "Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives." Journal of Molecular Catalysis A: Chemical 164 (2000): 137–146. Link
- Organ, M. G., et al. "Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II." YorkSpace. Link
- Trimm, D. L.
- BenchChem. "Preventing decomposition of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine during reactions." BenchChem Support Center. Link
- ACS Publications. "Palladium-Catalyzed Modular Assembly of Electron-Rich Alkenes, Dienes, Trienes, and Enynes from (E)-1,2-Dichlorovinyl Phenyl Ether." The Journal of Organic Chemistry. Link
Sources
Purification strategies to remove Z-isomer from 2-[(E)-2-Chloroethenyl]pyridine
An in-depth technical guide from our Senior Application Scientists.
Technical Support Center: Purification of 2-[(E)-2-Chloroethenyl]pyridine
Welcome to the technical support center for the purification of 2-[(E)-2-Chloroethenyl]pyridine. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the separation of the desired (E)-isomer from its (Z)-isomer contaminant.
The stereochemistry of a molecule is often critical to its biological activity and downstream synthetic utility. The synthesis of 2-[(E)-2-Chloroethenyl]pyridine, particularly through common olefination reactions like the Wittig reaction, frequently yields a mixture of both (E) and (Z) geometric isomers.[1] Ensuring the stereochemical purity of the final compound is paramount. This guide is designed to help you navigate the complexities of separating these closely related isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the purification of 2-[(E)-2-Chloroethenyl]pyridine isomers.
Q1: How can I confirm the presence and quantify the ratio of the Z-isomer in my crude sample?
A1: The most definitive method is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy. The key lies in the coupling constant (J-value) between the two vinyl protons on the chloroethenyl group.
-
The (E)-isomer will exhibit a larger coupling constant, typically in the range of 11-18 Hz, due to the trans relationship of the vinyl protons.
-
The (Z)-isomer will show a smaller coupling constant, usually between 6-12 Hz, for its cis protons.
By integrating the signals corresponding to a specific proton in both the E and Z isomers, you can accurately determine the isomeric ratio in your mixture.[1]
Q2: What are the primary methods for separating the E and Z isomers of 2-[(E)-2-Chloroethenyl]pyridine?
A2: The separation of geometric isomers relies on exploiting subtle differences in their physicochemical properties. For this specific compound, the main strategies are:
-
Argentation Chromatography: This is a highly effective technique that utilizes the reversible interaction between silver ions (Ag⁺) and the π-electrons of the double bond. The strength of this interaction is sensitive to steric hindrance, allowing for the separation of E and Z isomers.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is a powerful tool for separating isomers based on differences in polarity, hydrophobicity, and molecular shape.[4][5]
-
Fractional Crystallization: This method can be effective if the two isomers have significantly different solubilities in a particular solvent system. However, its success is often empirical and less predictable than chromatography.[6][7]
-
Distillation: While a fundamental purification technique, fractional distillation is generally not suitable for separating E/Z isomers unless they possess an unusually large difference in boiling points, which is rare.[8][9]
Q3: I am trying standard silica gel column chromatography, but the isomers are co-eluting. Why is this happening and what can I do?
A3: Standard silica gel chromatography separates compounds primarily based on polarity. The E and Z isomers of 2-[(E)-2-Chloroethenyl]pyridine have very similar polarities, which is why they often co-elute. The slight difference in their dipole moments is usually insufficient for baseline separation on silica or alumina.
Troubleshooting Steps:
-
Switch to a Different Stationary Phase: The most effective solution is to employ a stationary phase that separates based on a different principle. Argentation chromatography (silica gel impregnated with silver nitrate) is the recommended next step.[7]
-
Optimize Mobile Phase (Advanced): While less likely to succeed, you could try a very shallow gradient with a low-polarity solvent system (e.g., hexane/toluene or hexane/dichloromethane) to try and exploit minor polarity differences.
Q4: What is argentation chromatography, and why is it so effective for separating E/Z isomers?
A4: Argentation chromatography is a form of affinity chromatography where the stationary phase (typically silica gel) is impregnated with silver salts, most commonly silver nitrate (AgNO₃). The separation mechanism is based on the formation of a weak, reversible charge-transfer complex between the silver ions (a soft Lewis acid) and the π-electrons of the alkene's double bond (a Lewis base).
The key to its effectiveness is steric hindrance. The less sterically hindered double bond of the (E)-isomer can interact more strongly with the silver ions on the stationary phase. This stronger interaction leads to a longer retention time, allowing the more sterically hindered (Z)-isomer to elute first.[2]
Workflow & Decision Making
Choosing the right purification strategy depends on the scale of your experiment and available equipment. The following diagram outlines a logical workflow for tackling this separation challenge.
Caption: Decision workflow for selecting a purification strategy.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for the most effective purification techniques.
Protocol 1: Argentation Flash Column Chromatography
This method is highly recommended for preparative scale (>50 mg) separation and offers excellent resolution.
1. Preparation of Silver Nitrate-Impregnated Silica Gel (10% w/w)
-
In a round-bottom flask, dissolve 10 g of silver nitrate (AgNO₃) in ~50 mL of deionized water.
-
Add 90 g of flash-grade silica gel to the solution to form a slurry.
-
Crucially, protect the flask from light from this point forward by wrapping it in aluminum foil. Silver salts are light-sensitive.
-
Remove the water via rotary evaporation until a free-flowing powder is obtained.
-
Dry the impregnated silica in a vacuum oven at 60-80°C for at least 4 hours to remove all residual moisture. Store the dried material in a sealed, amber container.
2. Column Packing and Elution
-
Dry-pack a suitable size flash chromatography column with the prepared 10% Ag-silica.
-
Equilibrate the column with a non-polar solvent, such as hexane.
-
Dissolve your crude E/Z mixture in a minimal amount of a slightly more polar solvent like toluene or dichloromethane (DCM) and adsorb it onto a small amount of regular silica.
-
Load the adsorbed sample onto the top of the column.
-
Begin elution with 100% hexane or a hexane/toluene mixture (e.g., 98:2).
-
Elution Profile: The (Z)-isomer, being more sterically hindered, will interact less with the silver ions and elute first. The desired (E)-isomer will be retained more strongly and elute later.
-
Monitor the fractions by TLC or GC-MS to identify the pure fractions containing the (E)-isomer.
3. Data Summary: Expected Elution Order
| Isomer | Interaction with Ag⁺ | Retention Time | Elution Order |
| (Z)-isomer | Weaker (Steric Hindrance) | Shorter | First |
| (E)-isomer | Stronger (Less Hindrance) | Longer | Second |
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is ideal for analytical quantification and for small-scale preparative work (<50 mg) where very high purity is required.
Sources
- 1. 2-[(E)-2-Chloroethenyl]pyridine | 189350-81-0 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US4514574A - Process for separating isomeric mixtures - Google Patents [patents.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Minimizing Degradation of 2-[(E)-2-Chloroethenyl]pyridine in Solution
Welcome to the technical support center for 2-[(E)-2-Chloroethenyl]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing the degradation of this compound in solution. As Senior Application Scientists, we have synthesized the following information to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-[(E)-2-Chloroethenyl]pyridine is turning yellow/brown. What is causing this discoloration?
Discoloration is a common indicator of degradation. For 2-[(E)-2-Chloroethenyl]pyridine, this could be due to several factors, primarily polymerization and photodegradation. Vinylpyridines are known to be sensitive to polymerization, which can be initiated by light or heat.[1][2] The discoloration you are observing is likely the formation of oligomers or polymers, which are often colored. Additionally, exposure to light can induce photodegradation, a known issue for chloropyridine derivatives.[3]
To mitigate this, it is crucial to store the compound and its solutions protected from light and at a reduced temperature.[1][4]
Q2: I've noticed a drop in the concentration of my 2-[(E)-2-Chloroethenyl]pyridine stock solution over time. What are the likely degradation pathways?
A decrease in the concentration of 2-[(E)-2-Chloroethenyl]pyridine in solution can be attributed to several chemical degradation pathways. The primary mechanisms to consider are:
-
Polymerization: The vinyl group in the molecule makes it susceptible to polymerization, especially in the presence of light, heat, or radical initiators.[1][2] This is a common issue with vinylpyridine derivatives.
-
Hydrolysis: The chloroethenyl group may undergo hydrolysis, particularly under acidic or basic conditions, although vinyl halides are generally less reactive towards hydrolysis than alkyl halides.[5][6]
-
Photodegradation: Exposure to UV light can lead to the degradation of the molecule. Studies on related compounds like 2-chloropyridine have shown that photodegradation can lead to the formation of various byproducts.[3]
-
Oxidation: Pyridine and its derivatives can be susceptible to oxidation.[7] The presence of oxidizing agents or exposure to air over extended periods can contribute to degradation.
Q3: What are the optimal storage conditions for a stock solution of 2-[(E)-2-Chloroethenyl]pyridine?
To ensure the stability of your stock solution, we recommend the following storage conditions based on best practices for similar compounds:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of potential degradation reactions and polymerization.[1] |
| Light | Store in an amber vial or protect from light | Minimizes photodegradation and light-induced polymerization.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Prevents oxidation. |
| Container | Tightly sealed container | Prevents solvent evaporation and exposure to atmospheric moisture and oxygen.[8] |
| Solvent | Aprotic, non-polar, or weakly polar solvents (e.g., Toluene, Dichloromethane) | Minimizes the risk of hydrolysis. |
Q4: How does pH affect the stability of 2-[(E)-2-Chloroethenyl]pyridine in aqueous or protic solutions?
The pH of the solution can significantly impact the stability of 2-[(E)-2-Chloroethenyl]pyridine. The pyridine ring is basic and can be protonated under acidic conditions.[9] Both acidic and basic conditions can promote the degradation of pyridine derivatives.[7][10]
-
Acidic Conditions (low pH): Protonation of the pyridine nitrogen can increase the molecule's susceptibility to nucleophilic attack. Acid-catalyzed hydrolysis of the vinyl chloride is also a possibility.[5]
-
Neutral Conditions (pH ~7): This is generally the most stable pH range for pyridine compounds.[11]
-
Basic Conditions (high pH): Strong bases should be avoided as they can promote elimination reactions or other degradation pathways.
For experiments in aqueous solutions, it is advisable to use a buffered system to maintain a neutral pH.
Q5: I suspect my compound has degraded. How can I detect and quantify the degradation products?
Several analytical techniques can be employed to assess the purity of your 2-[(E)-2-Chloroethenyl]pyridine solution and identify potential degradation products.
-
High-Performance Liquid Chromatography (HPLC-UV): This is a robust method for separating the parent compound from its degradation products. A stability-indicating HPLC method should be developed using a suitable column (e.g., C18) and mobile phase. UV detection at the λmax of the compound (around 254-260 nm for pyridine derivatives) can be used for quantification.[7][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying volatile and semi-volatile degradation products.[13][14]
-
UV-Vis Spectrophotometry: A simple way to monitor for degradation over time is to scan the UV-Vis spectrum of the solution. Changes in the absorbance maximum (λmax) or the appearance of new peaks can indicate the formation of degradation products.[12][13]
Troubleshooting Guide
Issue: Unexpected peaks in my chromatogram.
If you observe unexpected peaks in your HPLC or GC analysis, it is likely that your 2-[(E)-2-Chloroethenyl]pyridine has degraded.
Troubleshooting Steps:
-
Verify Peak Identity: Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weight of the unknown peaks. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation or hydrolysis, while a higher molecular weight peak could indicate a dimer or oligomer).
-
Review Storage Conditions: Ensure that the compound and its solutions have been stored according to the recommended conditions (see Q3).
-
Check Solvent Purity: Impurities in the solvent can sometimes catalyze degradation. Use high-purity, anhydrous solvents when possible.
-
Perform a Forced Degradation Study: To confirm the identity of degradation products, you can intentionally degrade a small sample of the compound under various stress conditions (acid, base, heat, light, oxidation) and analyze the resulting solutions.[15]
Issue: Inconsistent experimental results.
Inconsistent results can often be traced back to the use of a degraded stock solution.
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: Always use a freshly prepared solution of 2-[(E)-2-Chloroethenyl]pyridine for your experiments to ensure consistency.
-
Quantify the Stock Solution: Before each use, verify the concentration of your stock solution using a validated analytical method like HPLC-UV.
-
Minimize Freeze-Thaw Cycles: If you need to store your solution frozen, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Experimental Protocols
Protocol 1: Stability Testing of 2-[(E)-2-Chloroethenyl]pyridine in Solution
This protocol outlines a general procedure for assessing the stability of 2-[(E)-2-Chloroethenyl]pyridine under various conditions.
-
Prepare a stock solution of 2-[(E)-2-Chloroethenyl]pyridine in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several amber vials.
-
Expose the aliquots to different stress conditions:
-
Temperature: Store vials at various temperatures (e.g., 4°C, room temperature, 40°C).
-
Light: Expose a vial to UV light in a photostability chamber, keeping a control vial in the dark.[15]
-
pH: For aqueous solutions, adjust the pH of different aliquots to acidic (e.g., pH 2), neutral (e.g., pH 7), and basic (e.g., pH 10) conditions using appropriate buffers.
-
Oxidation: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide) to an aliquot.[15]
-
-
Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours) using a stability-indicating HPLC method.
-
Calculate the percentage of the parent compound remaining and identify any major degradation products.
Visualizations
Potential Degradation Pathways
Caption: Troubleshooting workflow for compound degradation.
References
-
IWA Publishing. (2024, April 2). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. [Link]
-
National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Pyridine. [Link]
-
Environmental Health & Safety, University of Colorado Boulder. Safe Handling and Storage of Chemicals. [Link]
-
ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
-
PubMed. (2017, April 18). Pyridine: A Denaturant or Stabilizer of Spherical Nucleic Acids?. [Link]
-
ResearchGate. Effect of initial pH on pyridine degradation. [Link]
-
American Chemical Society. (2002, May 30). Formation of Vinyl Halides via a Ruthenium-Catalyzed Three-Component Coupling. [Link]
-
Wikipedia. 2-Vinylpyridine. [Link]
-
Canadian Journal of Chemistry. (1977). The hydrolysis of vinyl sulfides in acid solutions. [Link]
-
ResearchGate. (2015, June 24). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. [Link]
-
National Center for Biotechnology Information. (2019, July 15). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]
-
PubMed. (2017, January 5). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. [Link]
-
ResearchGate. The effects of temperature (A) and pH (B) on pyridine degradation and biomass of strain KDPy1 in 24 h. [Link]
-
National Center for Biotechnology Information. 2-Vinylpyridine. [Link]
-
National Center for Biotechnology Information. (2022, November 11). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
ResearchGate. Degradation of Pyridines in the Environment. [Link]
-
National Center for Biotechnology Information. (2008, August 1). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. [Link]
-
ResearchGate. Microbial Degradation of Pyridine by Co-culture of Two Newly Isolated Strains, Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2. [Link]
-
Quora. (2016, October 11). What is the hydrolysis process of alkyl halides?. [Link]
-
Optica Publishing Group. Photodegradation of Polymer-dispersed perylene di-imide dyes. [Link]
-
PubMed. (2000, August 15). Photocatalytic degradation of atrazine by porphyrin and phthalocyanine complexes. [Link]
-
National Center for Biotechnology Information. (2019, October 1). Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation. [Link]
-
ResearchGate. (2026, February 25). Plasticization Effect on the Photodegradation of Poly (4-Chlorostyrene) and Poly (4-Bromostyrene) Films. [Link]
-
ResearchGate. (2025, August 5). Thermal degradation of poly(vinylpyridine)s. [Link]
Sources
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyridine: a Denaturant or Stabilizer of Spherical Nucleic Acids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. iwaponline.com [iwaponline.com]
- 14. ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Selection & Handling for 2-[(E)-2-Chloroethenyl]pyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of working with halogenated vinyl pyridines. 2-[(E)-2-Chloroethenyl]pyridine (CAS: 189350-81-0) is a highly valuable precursor for palladium-catalyzed cross-coupling and organic synthesis, but its unique structural features often present solubility challenges.
This guide is designed to provide you with field-proven, mechanistically grounded solutions to optimize the solubility and reactivity of this compound across various experimental workflows.
Physicochemical Profiling & FAQs
Q: Why is 2-[(E)-2-Chloroethenyl]pyridine insoluble in my aqueous assay buffer when unsubstituted pyridine is highly water-soluble? A: Causality lies in the disruption of polarity. Unsubstituted pyridine is a highly polar, aprotic solvent that is completely miscible with water due to its ability to accept hydrogen bonds (1[1]). However, the addition of the chloroethenyl group significantly increases the molecule's lipophilicity and partition coefficient (LogP). The hydrophobic carbon chain and the bulky halogen disrupt the aqueous hydrogen-bonding network. To solubilize the free base in water, you must use water-miscible co-solvents (like DMSO or PEG) to lower the dielectric constant of the medium (2[2]).
Q: Can I use pH modification to force the compound into an aqueous solution? A: Yes. Like most pyridine derivatives, the ring nitrogen is weakly basic (pKa ~5). By adjusting the pH of your solution to at least two units below its pKa (i.e., pH < 3.0), you protonate the nitrogen atom. This forms a pyridinium cation, which shifts the molecule from a lipophilic free base to a highly water-soluble organic salt (3[3]).
Q: How does the (E)-stereochemistry affect my solvent choice for NMR analysis? A: The trans (E) geometry creates a planar, extended conjugated system across the vinyl group and the pyridine ring. This planarity enhances intermolecular π-π stacking in the solid state or in highly concentrated solutions. If you observe broad peaks or erratic integration in non-polar deuterated solvents, it indicates transient aggregation. Switching to a strongly solvating, polar aprotic solvent like DMSO-d6 effectively disrupts these intermolecular forces, ensuring complete monomeric solvation required to resolve the diagnostic vinylic protons (4[4]).
Quantitative Solvent Selection Matrix
To facilitate rapid experimental design, consult the following matrix summarizing the solubility tiers of 2-[(E)-2-Chloroethenyl]pyridine across common laboratory solvents.
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Solubility Tier (Free Base) | Recommended Application |
| Aqueous (Neutral) | Water (pH 7.0) | 80.1 | 100.0 | Poor (< 1 mg/mL) | Not recommended |
| Aqueous (Acidic) | 0.1 M HCl (pH 1.0) | ~80.0 | ~100.0 | Excellent (> 50 mg/mL)* | Aqueous assays, salt isolation |
| Polar Protic | Ethanol | 24.5 | 78.3 | Good | Co-solvent formulations |
| Polar Aprotic | DMSO | 46.7 | 189.0 | Excellent | Stock solutions, NMR analysis |
| Polar Aprotic | DMF | 36.7 | 153.0 | Excellent | High-temp cross-coupling |
| Ether | THF | 7.5 | 66.0 | Good | Organometallic catalysis |
| Halogenated | Dichloromethane | 8.9 | 39.6 | Very Good | Extraction, purification |
*Note: Solubility in 0.1 M HCl reflects the formation of the pyridinium chloride salt, not the free base.
Troubleshooting Guide: Application-Specific Workflows
Issue: The compound precipitates during a palladium-catalyzed Sonogashira or Heck coupling.
-
Root Cause: 2-[(E)-2-Chloroethenyl]pyridine is frequently used as a vinyl halide precursor in cross-coupling reactions (4[4]). These reactions require an amine base (e.g., triethylamine), which generates insoluble amine hydrohalide byproducts as the reaction progresses. If the solvent is too non-polar, the increasing ionic strength can crash out your starting material or catalyst.
-
Solution: Switch to a polar aprotic solvent like DMF or THF. These solvents possess a high enough dielectric constant to keep the free base of your pyridine derivative, the amine base, and the active palladium species in a homogeneous solution throughout the catalytic cycle.
Standardized Experimental Protocols
Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)
Self-validating mechanism: Utilizing a UV-Vis calibration curve ensures that measured absorbance directly and linearly correlates to solute concentration, validating the thermodynamic solubility limit without relying on theoretical predictive models.
-
Calibration: Prepare a stock solution of 2-[(E)-2-Chloroethenyl]pyridine in the target organic solvent. Perform serial dilutions and measure UV absorbance at λmax to construct a standard calibration curve following the Beer-Lambert law (5[5]).
-
Equilibration: Add an excess amount of the solid compound to 5.0 mL of the test solvent in a tightly sealed glass vial.
-
Incubation: Place the vial in a thermostatically controlled shaker at 25 °C for 48 to 72 hours to guarantee thermodynamic equilibrium.
-
Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to separate the undissolved solid from the saturated supernatant.
-
Quantification: Carefully withdraw a known volume of the supernatant, dilute it with the solvent to fall within the linear range of your calibration curve, and measure the absorbance. Calculate the exact saturation concentration (5[5]).
Protocol B: Pyridinium Salt Formation for Aqueous Solubilization
Self-validating mechanism: The immediate shift in solubility profile and the physical isolation of a crystalline solid confirm the successful stoichiometric protonation of the pyridine nitrogen.
-
Dissolution: Dissolve 1.0 molar equivalent of 2-[(E)-2-Chloroethenyl]pyridine (free base) in a minimal volume of anhydrous ethanol or isopropanol.
-
Acidification: Slowly add 1.05 equivalents of a strong acid (e.g., 1M HCl in diethyl ether or methanesulfonic acid) dropwise while stirring the solution at 0 °C (2[2]).
-
Crystallization: Allow the mixture to stir for 30 minutes. The protonation of the weakly basic pyridine ring will form the corresponding pyridinium salt (3[3]). If precipitation does not occur spontaneously, add cold diethyl ether as an antisolvent to induce crystallization.
-
Isolation: Filter the resulting crystals under vacuum, wash with cold ether, and dry in a vacuum desiccator. The isolated salt can now be dissolved in purely aqueous media.
Solvent Selection Workflow
Decision tree for selecting optimal solvents for 2-[(E)-2-Chloroethenyl]pyridine based on application.
References
- Title: 2-[(E)
- Title: Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds Source: Benchchem URL
- Title: An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents Source: Benchchem URL
- Title: Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis Source: Sarchem Labs URL
- Title: Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I)
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 4. 2-[(E)-2-Chloroethenyl]pyridine | 189350-81-0 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in 2-[(E)-2-Chloroethenyl]pyridine Cross-Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on late-stage functionalization workflows where researchers encounter stalled reactions and poor yields. Few motifs present as unique a challenge as 2-[(E)-2-chloroethenyl]pyridine . When attempting to cross-couple this substrate, you are fighting a two-front war: the inherent kinetic inertness of the vinyl C–Cl bond and the insidious coordination chemistry of the 2-pyridyl nitrogen.
This guide is designed to deconstruct the mechanistic bottlenecks of this coupling and provide field-proven, self-validating protocols to drive your reactions to completion.
Part 1: Troubleshooting FAQs (Mechanistic Insights)
Q1: Why does 2-[(E)-2-chloroethenyl]pyridine consistently fail or stall in standard Suzuki-Miyaura couplings? A1: The failure is rarely due to a single factor, but rather a compounding of three distinct mechanistic bottlenecks:
-
High Activation Energy of C–Cl Bonds: Unlike vinyl bromides or iodides, vinyl chlorides require highly electron-rich metal centers for successful oxidative addition.
-
Steric Clashing: The (E)-geometry rigidly locks the bulky pyridine ring in a position that severely hinders the approach of the incoming transmetalating species (e.g., an ortho-substituted arylboronic acid).
-
The "2-Pyridyl Problem": The nitrogen atom on the pyridine ring is a strong σ-donor. It can competitively bind to the palladium center, forming a stable, unreactive metallacycle that poisons the catalyst. This is a well-documented phenomenon in heterocycle cross-coupling (1[1]).
Q2: How do I overcome the 2-pyridyl coordination trap while still pushing through the steric hindrance? A2: The solution lies in the precise tuning of the ligand's steric bulk and electronic properties. Standard bidentate ligands (like dppf) or small monodentate ligands (like PPh 3 ) leave the palladium center exposed to pyridine coordination. By utilizing extremely bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands such as XPhos or SPhos ), you achieve two goals:
-
Electronic: The electron-rich nature accelerates the oxidative addition into the stubborn C–Cl bond.
-
Steric: The massive spatial footprint of XPhos physically blocks the 2-pyridyl nitrogen from coordinating to the metal center, forcing the catalytic cycle forward and facilitating reductive elimination despite the steric clash (2[2]).
Q3: What if traditional Palladium catalysis still fails due to extreme steric bulk on my coupling partner? A3: If transmetalation remains an insurmountable barrier, you must pivot away from two-electron polar pathways. Modern methodologies utilize photoredox/nickel dual catalysis . By generating highly reactive radical intermediates, this approach bypasses the traditional steric bottlenecks of transmetalation, allowing for the successful coupling of highly unactivated and sterically hindered vinyl halides (3[3]).
Part 2: Mechanistic & Workflow Visualizations
Pd-Catalytic Cycle & Bottlenecks in 2-Pyridyl Coupling
Troubleshooting Workflow for Sterically Hindered Couplings
Part 3: Quantitative Data & System Optimization
To demonstrate the causality of ligand and base selection, below is a summary of optimization data for the cross-coupling of 2-[(E)-2-chloroethenyl]pyridine with a sterically hindered ortho-substituted arylboronic acid.
Table 1: Catalyst and Ligand Screening for Sterically Hindered Vinyl Chloride Coupling
| Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Causality / Observation |
| Pd(PPh 3 ) 4 | Na 2 CO 3 | Toluene/H 2 O | 90 | < 5% | Catalyst poisoning via 2-pyridyl coordination; insufficient C–Cl activation. |
| Pd(dppf)Cl 2 | K 3 PO 4 | Dioxane/H 2 O | 90 | 12% | Bidentate ligand is too rigid to accommodate steric bulk during transmetalation. |
| Pd 2 (dba) 3 / SPhos | K 3 PO 4 | Dioxane/H 2 O | 100 | 45% | Improved C–Cl activation, but transmetalation remains kinetically slow. |
| Pd 2 (dba) 3 / XPhos | Ba(OH) 2 | Dioxane/H 2 O | 100 | 88% | Bulky ligand prevents N-coordination; strong hydroxide base accelerates transmetalation. |
| 4CzIPN / NiCl 2 (dtbbpy) | Cs 2 CO 3 | DMF | 25 (hv) | 92% | Radical pathway completely bypasses traditional polar steric bottlenecks. |
Part 4: Step-by-Step Experimental Methodology
This protocol utilizes a highly active Pd/XPhos system designed specifically to power through the steric hindrance of 2-[(E)-2-chloroethenyl]pyridine derivatives (4[4]).
Protocol: Optimized Suzuki-Miyaura Coupling
Reagents Required:
-
2-[(E)-2-chloroethenyl]pyridine (1.0 equiv, 1.0 mmol)
-
Sterically hindered Arylboronic Acid (1.5 equiv)
-
Pd 2 (dba) 3 (0.025 equiv, 2.5 mol% - delivers 5 mol% Pd)
-
XPhos (0.06 equiv, 6 mol%)
-
Ba(OH) 2 octahydrate (2.0 equiv)
-
1,4-Dioxane / H 2 O (4:1 ratio, 10 mL total)
Step-by-Step Procedure:
-
Pre-catalyst Activation (Self-Validating Step): In an oven-dried Schlenk tube under an argon atmosphere, combine Pd 2 (dba) 3 and XPhos in 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.
-
Causality & Validation: The weak dba ligands are displaced by XPhos. You must observe a distinct color change from dark purple/red to a bright yellow/orange, confirming the formation of the active monoligated Pd(0)-XPhos species. If the solution remains dark, your phosphine ligand may be oxidized.
-
-
Substrate & Base Addition: Add the 2-[(E)-2-chloroethenyl]pyridine, the arylboronic acid, and Ba(OH) 2 to the reaction vessel.
-
Causality: Ba(OH) 2 is chosen because the highly nucleophilic hydroxide ions rapidly form the reactive hydroxyboronate complex, lowering the activation energy required for the sterically hindered transmetalation step.
-
-
Solvent Introduction & Degassing: Add the remaining 1,4-dioxane (6 mL) and degassed H 2 O (2 mL). Subject the mixture to three freeze-pump-thaw cycles.
-
Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich XPhos ligand into an unreactive phosphine oxide.
-
-
Reaction Execution: Seal the tube and heat the biphasic mixture to 100 °C with vigorous stirring (1000 rpm) for 12–16 hours.
-
Causality: High shear stirring is mandatory in biphasic systems to maximize the interfacial surface area where transmetalation often occurs.
-
-
Reaction Monitoring & Workup: Monitor via TLC or LC-MS. Upon completion, cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and barium salts. Wash the organic layer with brine, dry over MgSO 4 , and concentrate for column chromatography.
References
-
Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis - National Institutes of Health (NIH). 3
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - Royal Society of Chemistry (RSC). 2
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - National Institutes of Health (NIH). 1
-
Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - National Institutes of Health (NIH). 4
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chlorovinyl Pyridine Synthesis & Troubleshooting
Welcome to the Technical Support Center for the synthesis of chlorovinyl pyridines. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex mechanistic pitfalls of synthesizing these crucial pharmaceutical and agrochemical intermediates.
Chlorovinyl pyridines are notoriously challenging to synthesize cleanly. The presence of the basic, nucleophilic pyridine nitrogen alongside reactive vinyl halide moieties creates a perfect storm for side reactions, including N-alkylation, E/Z isomerization, and catalyst poisoning. This guide deconstructs these issues, providing causality-driven troubleshooting, self-validating protocols, and field-proven methodologies.
Quantitative Impact of Common Side Reactions
To select the optimal synthetic route, you must first understand the statistical probability of failure associated with each method. The table below summarizes the primary synthetic pathways, their dominant side reactions, and the typical impact on isolated yields.
| Synthetic Route | Primary Side Reaction | Causality | Typical Yield Impact | Selectivity (E:Z) |
| Wittig Olefination (Pyridinecarboxaldehyde + Ylide) | N-Alkylation & E/Z Isomerization | Pyridine nitrogen attacks the chloromethylphosphonium salt before ylide formation. | -30% to -50% | Poor (Often 1:1 to 3:1) |
| Hydrochlorination (2-Ethynylpyridine + HCl) | Over-addition (gem-dichloro) | Excess HCl leads to Markovnikov addition across the newly formed vinyl chloride. | -10% to -25% | Excellent (>95% Z) |
| Cross-Coupling (Suzuki-Miyaura) | Catalyst Poisoning | Pyridine nitrogen strongly coordinates to Pd(0), preventing oxidative addition. | -40% to -80% | Retains starting geometry |
Troubleshooting & FAQs
Q1: Why am I getting an intractable mixture of E/Z isomers during the Wittig olefination of pyridinecarboxaldehyde, and how can I control it?
The Causality: In a standard Wittig reaction using (chloromethyl)triphenylphosphonium chloride, the ylide is "semi-stabilized" due to the electron-withdrawing nature of the chlorine atom. This leads to a reversible formation of the oxaphosphetane intermediate, resulting in poor thermodynamic control and a near 1:1 mixture of E and Z isomers. The Solution: To force E-selectivity, employ the Schlosser Modification . By conducting the reaction in the presence of excess lithium salts (e.g., LiBr) and adding a second equivalent of strong base (like PhLi) at low temperatures, you equilibrate the intermediate betaines to the more stable threo diastereomer. Upon protonation and warming, this exclusively collapses into the (E)-chlorovinyl pyridine.
Q2: My Wittig reaction yields are abysmal (<20%), and NMR shows a mess of aliphatic peaks. I suspect N-alkylation. How do I prevent this?
The Causality: The pyridine ring is a strong nucleophile. If you mix the pyridinecarboxaldehyde and the (chloromethyl)triphenylphosphonium salt before adding the base, the pyridine nitrogen will undergo an SN2 attack on the chloromethyl group, forming a pyridinium polymer and destroying your starting materials. The Solution: Strict order of addition. You must pre-form the ylide completely. Suspend the phosphonium salt in anhydrous THF, cool to -78 °C, and add a non-nucleophilic base like NaHMDS. Wait for the characteristic color change (usually deep orange/red) indicating full ylide formation before adding the pyridinecarboxaldehyde dropwise.
Q3: I am using the hydrochlorination of 2-ethynylpyridine [1], but I'm seeing over-addition resulting in gem-dichloro compounds. What is going wrong?
The Causality: As demonstrated by Muragishi et al. [1], ethynylpyridine reacts with HCl to form a pyridinium salt, which highly activates the alkyne toward nucleophilic attack by the chloride ion. However, once the 2-(2-chloroethenyl)pyridine is formed, the resulting vinyl chloride is still susceptible to a second Markovnikov electrophilic addition if excess HCl is present and the reaction is heated for too long. The Solution: Use exactly 1.1 to 1.2 equivalents of anhydrous HCl in a polar aprotic solvent (like THF or dioxane) and monitor the reaction strictly via TLC. Quench the reaction with triethylamine the moment the alkyne is consumed to liberate the free base and halt further addition.
Q4: In cross-coupling reactions with chlorovinyl pyridine, my palladium catalyst seems to die immediately. Why?
The Causality: The lone pair on the pyridine nitrogen is an excellent ligand for transition metals. It outcompetes your intended phosphine ligands, coordinating to the Pd(0) center and forming a stable, unreactive complex (catalyst poisoning) [2]. The Solution: Use highly sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos or SPhos). The sheer bulk of these ligands prevents the pyridine nitrogen from accessing the palladium center, keeping the catalytic cycle active.
Mechanistic & Troubleshooting Workflows
Caption: Mechanism of nucleophilic hydrochlorination via pyridinium activation.
Caption: Decision tree for optimizing chlorovinyl pyridine Wittig synthesis.
Self-Validating Experimental Protocols
Protocol A: Stereoselective Wittig Synthesis of (E)-2-(2-Chloroethenyl)pyridine
This protocol utilizes pre-formation of the ylide to prevent N-alkylation and incorporates lithium salts to drive E-selectivity.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add (chloromethyl)triphenylphosphonium chloride (1.2 equiv) and anhydrous LiBr (1.5 equiv). Suspend in anhydrous THF (0.2 M).
-
Ylide Generation: Cool the suspension to -78 °C using a dry ice/acetone bath. Dropwise, add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.15 equiv).
-
Self-Validation Checkpoint: The solution must turn a deep, vibrant orange/red. If it remains milky white, your base has degraded or moisture is present; abort the reaction.
-
-
Aldehyde Addition: Stir at -78 °C for 30 minutes. Dissolve pyridine-2-carboxaldehyde (1.0 equiv) in a minimum volume of anhydrous THF and add it dropwise over 15 minutes.
-
Equilibration (Schlosser Modification): Allow the reaction to stir at -78 °C for 1 hour. Add a second equivalent of base (PhLi, 1.0 equiv) to deprotonate the betaine intermediate, stir for 15 minutes, then quench with a stoichiometric amount of anhydrous HCl in ether to selectively protonate to the threo betaine.
-
Elimination: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the (E)-isomer.
Protocol B: Nucleophilic Hydrochlorination of 2-Ethynylpyridine
Adapted from the highly efficient methodology developed by Muragishi et al.[1], this route avoids phosphorus byproducts entirely.
Step-by-Step Methodology:
-
Salt Formation: Dissolve 2-ethynylpyridine (1.0 equiv) in anhydrous THF (0.5 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Hydrochlorination: Slowly add a solution of HCl in dioxane (4.0 M, 1.1 equiv) at 0 °C.
-
Self-Validation Checkpoint: A white precipitate (the pyridinium hydrochloride salt) should form immediately. This visual cue confirms the activation of the pyridine ring.
-
-
Nucleophilic Attack: Attach a reflux condenser and heat the suspension to 60 °C. The precipitate will gradually dissolve as the chloride ion attacks the activated alkyne, forming the product.
-
Monitoring: Monitor strictly via TLC (Alumina plates recommended to prevent streaking, or Silica with 1% Et₃N in the eluent). The reaction is typically complete within 2–4 hours. Do not exceed this time to prevent gem-dichloro formation.
-
Neutralization & Workup: Cool the reaction to room temperature. Add triethylamine (1.2 equiv) to neutralize the pyridinium salt and liberate the free 2-(2-chloroethenyl)pyridine.
-
Isolation: Filter off the resulting triethylamine hydrochloride salts. Concentrate the filtrate under reduced pressure and purify via short-path distillation or column chromatography.
References
-
Muragishi, K., Asahara, H., & Nishiwaki, N. (2017). "Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion." ACS Omega, 2(4), 1265-1272.[Link]
-
Guinchard, X., et al. (2007). "Palladium(0)-Catalyzed Cross-Coupling of Potassium (Z)-2-Chloroalk-1-enyl Trifluoroborates." Organic Letters, 9(25), 5263–5266.[Link]
Storage conditions to maintain stability of 2-[(E)-2-Chloroethenyl]pyridine
Technical Support Center: 2-[(E)-2-Chloroethenyl]pyridine
Introduction: The Criticality of Stability
Welcome to the technical support guide for 2-[(E)-2-Chloroethenyl]pyridine. This molecule is a valuable building block in pharmaceutical and materials science research, prized for its unique electronic and structural properties. However, its utility is directly linked to its stability. The presence of both a pyridine ring and a chloroethenyl group creates a molecule susceptible to specific degradation pathways, including polymerization, oxidation, and dehydrochlorination.[1][2]
Maintaining the compound's integrity—its chemical purity and the crucial (E)-stereochemistry of the double bond—is paramount for reproducible and successful experimental outcomes.[3] This guide provides a comprehensive overview of the necessary storage conditions, troubleshooting advice for common stability issues, and a protocol for assessing the purity of your material.
Frequently Asked Questions (FAQs) on Storage & Handling
Q1: What is the single most important factor for storing 2-[(E)-2-Chloroethenyl]pyridine?
A1: Temperature. Low temperature is the most critical factor. We strongly recommend storing this compound at -20°C .[4] The vinyl group is susceptible to thermal- or light-induced polymerization, a common issue with vinylpyridines.[5] Furthermore, the chloroethenyl moiety is structurally similar to vinyl chloride, which is known to undergo thermal degradation via dehydrochlorination.[2] Storing at -20°C significantly reduces the kinetic energy of the molecules, slowing these potential degradation reactions to a negligible rate.
Q2: Do I need to store it under an inert atmosphere (e.g., Argon or Nitrogen)?
A2: Yes, storage under an inert gas is highly recommended, especially for long-term storage. There are two primary reasons for this:
-
Preventing Oxidation: The pyridine ring can be susceptible to oxidation over time, which can introduce impurities.
-
Excluding Moisture: Some chlorinated compounds can be sensitive to moisture. While this specific molecule's reactivity with water is not extensively documented, excluding moisture is a standard best practice for maintaining the stability of complex organic reagents.[6]
Q3: How important is protection from light?
A3: It is critical. Similar to other vinyl compounds, 2-[(E)-2-Chloroethenyl]pyridine is likely sensitive to light (photosensitive). UV radiation can provide the activation energy needed to initiate polymerization or other radical-based degradation pathways.[2][4] Always store the compound in an amber vial or a clear vial wrapped in aluminum foil to completely exclude light. Store these light-protected containers inside a freezer to combine both cold and dark conditions.[7]
Q4: What type of container should I use?
A4: Use a tightly sealed, chemically resistant container. A glass vial with a PTFE-lined (Teflon) cap is ideal. The container must be sealed tightly to prevent the ingress of air and moisture.[5][8] Before use, ensure the vial is clean and completely dry.
Q5: I've just received a new batch. What's the first thing I should do?
A5: Upon receipt, immediately place the compound in a designated -20°C, dark storage location. If the compound was shipped at ambient temperature, minimize its time outside of the freezer. For your initial experiment, it is good practice to run a baseline analytical check (e.g., ¹H NMR or the HPLC protocol below) to confirm the purity and identity of the material as received. This baseline data is invaluable for future troubleshooting.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale | Supporting Sources |
| Temperature | -20°C | Minimizes risk of polymerization and thermal degradation (dehydrochlorination). | [2][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. | [6] |
| Light | Protect from Light | Prevents photo-initiated polymerization and degradation. Use amber vials or foil. | [4][7] |
| Container | Tightly Sealed Glass Vial (PTFE-lined cap) | Ensures chemical inertness and prevents contamination from air/moisture. | [5][8] |
Troubleshooting Guide: Identifying and Resolving Stability Issues
This section addresses common problems encountered by researchers, providing a logical path from observation to resolution.
Troubleshooting Workflow Diagram
Sources
- 1. journals.pen2print.org [journals.pen2print.org]
- 2. Stability of poly(vinyl chloride) - Oxoplast [oxoplast.com]
- 3. 2-[(E)-2-Chloroethenyl]pyridine | 189350-81-0 | Benchchem [benchchem.com]
- 4. research.uga.edu [research.uga.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. gelest.com [gelest.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization of 2-[(E)-2-Chloroethenyl]pyridine
In the landscape of pharmaceutical development and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers working with substituted pyridines, such as 2-[(E)-2-Chloroethenyl]pyridine, nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool. This guide provides an in-depth analysis of the ¹H NMR spectral data for 2-[(E)-2-Chloroethenyl]pyridine, comparing it with key structural analogs to highlight the nuances of spectral interpretation and the power of this technique in confirming stereochemistry.
The primary challenge in characterizing this molecule lies in the definitive assignment of the (E)-stereochemistry of the chloroethenyl group. This is where a detailed analysis of proton chemical shifts and, more critically, the vicinal coupling constants (³J) becomes paramount.[1]
¹H NMR Spectral Profile of 2-[(E)-2-Chloroethenyl]pyridine
The ¹H NMR spectrum of 2-[(E)-2-Chloroethenyl]pyridine is characterized by two distinct regions: the aromatic region corresponding to the pyridine ring protons and the olefinic region of the vinyl protons.
-
Aromatic Protons (Pyridine Ring): The four protons on the pyridine ring typically appear as complex multiplets due to spin-spin coupling. Their chemical shifts are influenced by their position relative to the nitrogen atom and the vinyl substituent.
-
Vinyl Protons (Chloroethenyl Group): The two protons on the double bond are crucial for stereochemical assignment. They appear as two distinct doublets. The key diagnostic feature is the coupling constant between these two protons. For the (E)-isomer, the protons are in a trans configuration, which results in a large vicinal coupling constant (³J), typically in the range of 12-18 Hz.[2]
The table below summarizes the expected ¹H NMR data for the target compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-6 | ~8.6 | Doublet (d) | ~4.8 |
| Pyridine H-4 | ~7.7 | Triplet of doublets (td) | ~7.7, 1.8 |
| Pyridine H-3 | ~7.5 | Doublet (d) | ~7.8 |
| Pyridine H-5 | ~7.2 | Doublet of doublets (dd) | ~7.5, 4.8 |
| Vinyl H (CH=CH-Cl) | ~7.1 | Doublet (d) | ~13.5 |
| Vinyl H (CH=CH-Cl) | ~6.8 | Doublet (d) | ~13.5 |
| Note: Exact chemical shifts can vary depending on the solvent and instrument used.[1] |
The large coupling constant of ~13.5 Hz between the vinyl protons is the definitive evidence for the (E) or trans configuration.
Caption: Molecular structure of 2-[(E)-2-Chloroethenyl]pyridine.
Comparative Analysis with Structural Alternatives
To fully appreciate the diagnostic power of the ¹H NMR spectrum, it is instructive to compare it with the spectra of closely related compounds. The following table contrasts the key spectral features of our target molecule with its (Z)-isomer and its non-chlorinated parent compound, 2-vinylpyridine.
| Compound | Key Protons | Chemical Shift (δ, ppm) | Key Coupling Constant (J, Hz) | Rationale for Difference |
| 2-[(E)-2-Chloroethenyl]pyridine | Vinyl Protons | ~7.1 and ~6.8 | ³J ≈ 12-18 Hz (trans) | The trans relationship leads to a large dihedral angle and a correspondingly large coupling constant, confirming the (E) geometry.[2] |
| 2-[(Z)-2-Chloroethenyl]pyridine | Vinyl Protons | (Predicted) ~7.0 and ~6.9 | ³J ≈ 7-12 Hz (cis) | The cis relationship results in a smaller dihedral angle and a significantly smaller coupling constant, which would be the primary way to distinguish it from the (E)-isomer. |
| 2-Vinylpyridine[3][4] | Vinyl Protons | ~6.7 (dd), ~6.2 (dd), ~5.5 (dd) | ³J(trans) ≈ 17.4 Hz, ³J(cis) ≈ 10.8 Hz, ²J(geminal) ≈ 1.7 Hz | The absence of the electronegative chlorine atom results in upfield shifts for the vinyl protons. The terminal =CH₂ group gives rise to a more complex splitting pattern with cis, trans, and geminal couplings. |
This comparison underscores how subtle changes in molecular structure, such as stereochemistry or the presence of a substituent, lead to predictable and measurable differences in the ¹H NMR spectrum.
Experimental Protocol for ¹H NMR Data Acquisition
Reproducible and high-quality data is the foundation of accurate characterization. The following protocol outlines a standard procedure for acquiring the ¹H NMR spectrum of 2-[(E)-2-Chloroethenyl]pyridine.
Objective: To obtain a high-resolution ¹H NMR spectrum suitable for structural confirmation and stereochemical assignment.
Materials & Equipment:
-
Sample of 2-[(E)-2-Chloroethenyl]pyridine (~5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Caption: Standard workflow for ¹H NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-[(E)-2-Chloroethenyl]pyridine.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its single, easily identifiable solvent peak. The internal standard, TMS, provides a reference point at 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃. This step ensures the stability of the magnetic field during the experiment.
-
Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set up a standard proton experiment. Key parameters include a 90° pulse angle, a spectral width of approximately 12-15 ppm, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing & Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak integration and appearance.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure and confirm the (E)-stereochemistry.
-
By following this comprehensive approach, researchers can confidently characterize 2-[(E)-2-Chloroethenyl]pyridine and distinguish it from its isomers, ensuring the integrity of their scientific endeavors.
References
-
SpectraBase. 2-Vinylpyridine. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
Sources
HPLC methods for separating E and Z 2-(2-chlorovinyl)pyridine
An Expert's Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Separation of E and Z Isomers of 2-(2-chlorovinyl)pyridine
In the landscape of pharmaceutical development and chemical synthesis, the precise separation and quantification of geometric isomers are not merely analytical hurdles; they are fundamental requirements for ensuring product safety, efficacy, and quality. The E (entgegen) and Z (zusammen) isomers of a molecule like 2-(2-chlorovinyl)pyridine, a key heterocyclic building block, can exhibit distinct physicochemical properties and biological activities. Consequently, the development of a robust and reliable analytical method to resolve these isomers is of paramount importance.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation of E and Z 2-(2-chlorovinyl)pyridine. Moving beyond a simple recitation of parameters, we will delve into the mechanistic rationale behind method selection, offering field-proven insights to guide researchers toward a successful and scientifically sound separation strategy.
The Mechanistic Challenge: Separating Geometric Isomers
E and Z isomers are a class of diastereomers, meaning they are not mirror images of each other. This distinction is critical, as it allows for their separation on standard achiral stationary phases.[1] The separation hinges on exploiting the subtle differences in their three-dimensional structures. The restricted rotation around the carbon-carbon double bond fixes the substituents in space, leading to distinct molecular shapes and dipole moments. A successful HPLC method leverages these differences to create differential interactions with the stationary phase, resulting in varied retention times.
The primary challenge with pyridine derivatives lies in their basicity, which can lead to undesirable interactions with acidic residual silanol groups on silica-based columns, causing significant peak tailing.[2][3] Therefore, method development must address both the geometric separation and the chromatographic behavior of the basic pyridine moiety.
Comparative Analysis of HPLC Methodologies
We will explore two primary HPLC modes for this separation: Reverse-Phase (RP-HPLC) and Normal-Phase (NP-HPLC). Each offers a unique selectivity profile, and the optimal choice may depend on the sample matrix and specific analytical goals.
Reverse-Phase HPLC: The Workhorse Approach
RP-HPLC is the most common chromatographic technique, valued for its versatility and compatibility with aqueous mobile phases. For 2-(2-chlorovinyl)pyridine isomers, a C18 column is a logical starting point.[2] However, achieving selectivity often requires exploring stationary phases that offer more than just hydrophobic interactions.
Causality of Method Design:
-
Stationary Phase Selection: While a standard C18 provides hydrophobicity, columns with phenyl-ligands (e.g., Phenyl-Hexyl) can offer π-π interactions with the pyridine ring, potentially enhancing selectivity between the isomers. For isomers with distinct shapes, a cholesterol-based column can be highly effective due to its rigid, planar structure that provides shape-based selectivity.[1]
-
Mobile Phase pH Control: The pKa of pyridine is approximately 5.2.[4] Operating the mobile phase at a low pH (e.g., < 4) ensures the pyridine nitrogen is consistently protonated.[2] This prevents peak distortion from interactions with silanol groups and provides a consistent analyte form for reproducible retention.
-
Additives for Peak Shape: To further mitigate peak tailing from basic analytes, a competing base like triethylamine (TEA) can be added to the mobile phase at a low concentration (e.g., 0.1%). TEA effectively "masks" the active silanol sites on the stationary phase, leading to sharper, more symmetrical peaks.[2]
Normal-Phase HPLC: An Alternative Selectivity
NP-HPLC operates with a polar stationary phase (e.g., silica, amino, or cyano) and a non-polar mobile phase. This mode separates compounds based on their polar functional groups. The differential exposure of the polar nitrogen atom and the chloro-substituted vinyl group in the E and Z isomers can be a powerful driver for separation.
Causality of Method Design:
-
Stationary Phase Selection: An aminopropyl- or cyanopropyl-bonded phase is often an excellent choice for separating geometric isomers of polar compounds.[5][6] These phases offer a different, and often orthogonal, selectivity compared to reverse-phase methods.
-
Mobile Phase Composition: The mobile phase typically consists of a non-polar solvent like hexane, modified with a more polar solvent such as isopropanol (IPA) or ethanol.[5] The separation is fine-tuned by adjusting the concentration of the polar modifier; a higher concentration reduces retention.
Data Presentation: Performance Comparison
The following table summarizes expected performance characteristics for starting methods in both reverse-phase and normal-phase modes. These values are illustrative and serve as a baseline for method development.
| Parameter | Reverse-Phase (RP-HPLC) Method | Normal-Phase (NP-HPLC) Method |
| Column | Cholesterol-based (e.g., Cogent UDC-Cholesterol™), 4.6 x 150 mm, 5 µm | Aminopropyl (NH2), 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: n-HexaneB: Isopropanol |
| Gradient/Isocratic | Gradient: 30% to 70% B over 15 min | Isocratic: 95:5 (A:B) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 30 °C | 25 °C |
| Detection | UV at 265 nm | UV at 265 nm |
| Expected t_R (Z-isomer) | ~8.5 min | ~7.2 min |
| Expected t_R (E-isomer) | ~9.2 min | ~8.1 min |
| Expected Resolution (R_s) | > 2.0 | > 1.8 |
| Expected Tailing Factor | < 1.3 | < 1.4 |
Visualizing the Workflow: Method Development Strategy
A logical and systematic approach is crucial for efficient method development. The following workflow outlines the key decision points in optimizing the separation of E and Z isomers.
Caption: Logical workflow for HPLC method development for E/Z isomer separation.
Experimental Protocols
The following protocols provide a detailed, step-by-step starting point for your experiments.
Protocol 1: Reverse-Phase HPLC Method
This protocol is designed to provide robust retention and good peak shape for the basic pyridine isomers.[2][3]
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of the E/Z 2-(2-chlorovinyl)pyridine mixture in a 50:50 mixture of acetonitrile and water.
-
Dilute this stock solution to a working concentration of approximately 20 µg/mL using the initial mobile phase composition (e.g., 70% A, 30% B).
-
-
Chromatographic Conditions:
-
Column: Cholesterol-based, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution as described in the table above.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: Diode Array Detector (DAD) monitoring at 265 nm.
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure a clean baseline.
-
Inject the standard solution and record the chromatogram.
-
Evaluate resolution, peak shape, and retention times. Adjust gradient slope or temperature to optimize.
-
Protocol 2: Normal-Phase HPLC Method
This protocol offers an orthogonal separation mechanism based on polarity.[5][6]
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing 950 mL of HPLC-grade n-hexane with 50 mL of HPLC-grade isopropanol.
-
Mix thoroughly and degas. Caution: Hexane and IPA are flammable. Handle with appropriate care in a well-ventilated area.
-
-
Standard Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of the E/Z 2-(2-chlorovinyl)pyridine mixture in isopropanol.
-
Dilute this stock solution to a working concentration of approximately 20 µg/mL using the mobile phase. Ensure the sample is fully dissolved.
-
-
Chromatographic Conditions:
-
Column: Aminopropyl (NH2), 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic elution with 95:5 n-Hexane:Isopropanol.
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: DAD monitoring at 265 nm.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes. Normal-phase chromatography can require longer equilibration times.
-
Perform a blank injection to ensure a clean baseline.
-
Inject the standard solution and record the chromatogram.
-
Adjust the isopropanol percentage to optimize retention and resolution. Increasing IPA will decrease retention.
-
Concluding Remarks
The separation of E and Z isomers of 2-(2-chlorovinyl)pyridine is an achievable, yet nuanced, analytical task. A successful strategy is not built on a single "correct" column or mobile phase, but on a systematic understanding of the principles of chromatography. By beginning with logical starting points in both reverse- and normal-phase modes and applying a structured optimization workflow, researchers can develop a robust, reliable, and self-validating method. The key is to leverage the subtle stereochemical differences between the isomers, whether through shape-selective interactions in RP-HPLC or polarity differences in NP-HPLC, while simultaneously managing the inherent challenges of analyzing basic pyridine compounds.
References
-
Kelly, J. W., et al. (1994). HPLC Separation of the ZZ, ZE, EZ, and EE Geometric Isomers and EE Isomer Enantiomers of a Substituted Pentadienyl Carboxamide Using Achiral/Chiral Column Switching. Journal of Liquid Chromatography, 17(7), 1433-1449. Available at: [Link]
- Kelly, J. W., et al. (1994). HPLC Separation of the ZZ, ZE, EZ, and EE Geometric. Isomers and EE Isomer Enantiomers of a Substituted. Pentadienyl Carboxamide Using Achiral/Chiral Column. Switching. Marcel Dekker, Inc.
-
MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. Available at: [Link]
-
MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1347. Available at: [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(9), 1195. Available at: [Link]
-
Letter, W. (2019). How to separate isomers by Normal phase HPLC? ResearchGate. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Available at: [Link]
-
Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons, Inc. Available at: [Link]
-
Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5, 23938-23941. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Wiley. (2023). Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight. Journal of Separation Science, 46(8), 2200778. Available at: [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. Available at: [Link]
- Google Patents. (2008). US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
-
National Institutes of Health. (2016). The synthesis and crystal structure of 2-(chloroselanyl)pyridine 1-oxide: the first monomeric organoselenenyl chloride stabilized by an intramolecular secondary Se⋯O interaction. Acta Crystallographica Section E, 73(Pt 1), 38–41. Available at: [Link]
- Google Patents. (2013). CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine.
-
MDPI. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. International Journal of Molecular Sciences, 26(9), 4893. Available at: [Link]
-
National Institutes of Health. (2024). Update on chiral recognition mechanisms in separation science. Journal of Separation Science. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
PubMed. (2013). Synthesis and X-ray crystal structure of isomeric pyridine-based leuco-TAM dyes, 2,2-(2-(pyridinyl)propane-1,3-diylidene)bis(5-chloro-1,3,3-trimethyl indoline) derivatives and unusual stability of 4-pyridinyl compound. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 113, 261-267. Available at: [Link]
Sources
Mass Spectrometry Fragmentation Analysis of 2-[(E)-2-Chloroethenyl]pyridine: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
Introduction
2-[(E)-2-Chloroethenyl]pyridine (CAS: 189350-81-0) is a highly versatile halogenated heterocyclic building block utilized extensively in palladium-catalyzed cross-coupling reactions and the synthesis of advanced pharmaceutical intermediates[1]. For drug development professionals, confirming the structural integrity and stereochemistry of this compound is paramount. High-resolution mass spectrometry (HRMS) and electron ionization mass spectrometry (EI-MS) serve as the gold standards for determining its elemental composition and mapping its structural connectivity[1].
This guide provides an objective, data-driven comparison of the mass spectrometric behavior of 2-[(E)-2-Chloroethenyl]pyridine against its non-halogenated structural alternatives, 2-vinylpyridine and 4-vinylpyridine. By understanding these fragmentation nuances, analytical scientists can confidently identify target compounds in complex synthetic matrices.
Mechanistic Insights: The Causality of Fragmentation
As a Senior Application Scientist, I emphasize that interpreting mass spectra requires understanding the thermodynamic drivers behind ion formation. In electron ionization (EI) at 70 eV, the fragmentation of a molecule is dictated by the stability of the resulting cations and the dissociation energies of specific bonds.
For 2-[(E)-2-Chloroethenyl]pyridine, the presence of the vinylic chlorine atom fundamentally alters the initial fragmentation trajectory compared to simple vinylpyridines:
-
Isotopic Signature: The most immediate diagnostic feature is the characteristic M+2 isotopic peak. Because chlorine naturally exists as 35Cl and 37Cl in an approximate 3:1 ratio, the molecular ion presents a distinct doublet at m/z 139 and 141[1].
-
Primary Cleavage (m/z 139 → 104): The dominant fragmentation pathway is the homolytic cleavage of the C-Cl bond. Despite the typical strength of a vinylic carbon-halogen bond, the expulsion of the chlorine radical (-35 Da or -37 Da) is highly favored. This yields a resonance-stabilized vinylpyridinium cation at m/z 104.
-
Comparative Pathway: In contrast, 2-vinylpyridine (Molecular Weight: 105 g/mol ) lacks the halogen leaving group. Its molecular ion (m/z 105) predominantly undergoes the loss of a hydrogen radical (-1 Da) to form the same stabilized m/z 104 base peak[2]. Furthermore, the position of the vinyl group affects the interaction with the ring nitrogen; 2-substituted isomers often exhibit unique hydrogen transfer mechanisms not seen in 4-isomers[3].
Comparative Mass Spectrometry Data
To objectively evaluate the analytical performance and identification markers, the quantitative EI-MS data for 2-[(E)-2-Chloroethenyl]pyridine is benchmarked against 2-vinylpyridine and 4-vinylpyridine[2].
| Compound | Exact Mass | Molecular Ion (M+•) | Base Peak | Major Fragments (m/z) | Diagnostic Neutral Losses |
| 2-[(E)-2-Chloroethenyl]pyridine | 139.0189 | 139 / 141 (3:1) | 104 | 104, 78, 51 | -Cl• (35/37), -C 2 H 2 (26), -HCN (27) |
| 2-Vinylpyridine | 105.0578 | 105 | 104 | 104, 78, 51 | -H• (1), -C 2 H 2 (26), -HCN (27) |
| 4-Vinylpyridine | 105.0578 | 105 | 105 | 104, 78, 51 | -H• (1), -C 2 H 2 (26), -HCN (27) |
Table 1: Comparative EI-MS fragmentation data. The shared lower-mass fragments (m/z 78 and 51) indicate a convergent degradation pathway once the primary substituent (Cl or H) is lost.
Experimental Methodology: Self-Validating GC-MS Protocol
Analytical reliability stems from self-validating workflows. The following protocol is designed to ensure that every spectral peak is a true representation of the analyte, free from system artifacts.
System Suitability and Self-Validation
Before sample analysis, the system must prove its fitness:
-
Mass Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to verify mass axis accuracy and resolution across the m/z 40-400 range.
-
Blank Injection: Inject 1.0 µL of pure MS-grade methanol. The baseline must show no peaks with a signal-to-noise ratio > 3:1 at the expected retention times, proving zero column carryover.
-
Internal Standard (IS): Spike the sample with Pyridine-d5 (m/z 84). The IS validates the ionization efficiency and normalizes retention time shifts.
Step-by-Step GC-MS Parameters
This method is adapted from established protocols for vinylpyridine isomers[2].
-
Sample Preparation: Dissolve 2-[(E)-2-Chloroethenyl]pyridine in MS-grade methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the GC inlet from non-volatile particulates.
-
Chromatographic Separation:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). Causality: The 5% phenyl/95% dimethylpolysiloxane stationary phase offers ultra-low bleed, which is critical for preventing siloxane background interference when analyzing low-mass fragments (e.g., m/z 51)[2].
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial hold at 50°C for 2 min, ramp at 10°C/min to 250°C, final hold for 5 min. Causality: The initial low temperature focuses the volatile analyte at the head of the column, while the gentle ramp ensures baseline resolution from any unreacted pyridine precursors.
-
-
Mass Spectrometry (EI Mode):
-
Ionization Energy: 70 eV. Causality: Standardizing at 70 eV ensures sufficient energy to consistently fracture the robust C-Cl bond while allowing direct cross-referencing with NIST library spectra[2].
-
Source Temperature: 230°C.
-
Mass Range: m/z 40 to 400.
-
Data Visualization
Analytical Workflow
The logical progression of the self-validating GC-MS method is mapped below.
Self-validating GC-MS workflow for the analysis of vinylpyridine derivatives.
Fragmentation Pathway
The diagram below illustrates the sequential degradation of 2-[(E)-2-Chloroethenyl]pyridine following electron ionization.
Primary electron ionization (EI) fragmentation pathway of 2-[(E)-2-Chloroethenyl]pyridine.
Conclusion
The mass spectrometric analysis of 2-[(E)-2-Chloroethenyl]pyridine reveals a distinct fragmentation topology driven by its halogenated vinylic substituent. While it ultimately converges on the same lower-mass structural backbone (m/z 104, 78, 51) as 2-vinylpyridine and 4-vinylpyridine, the initial loss of the chlorine radical and the presence of the M+2 isotopic cluster serve as definitive, unambiguous markers for its identification. Employing a self-validating GC-MS protocol ensures that drug development professionals can confidently utilize these spectral signatures for structural confirmation and purity assessment in complex synthetic matrices.
References
- Title: 2-[(E)
- Title: Cross-Validation of Analytical Data: A Comparative Guide to Vinylpyridine Isomers Source: Benchchem URL
- Title: Analysis of ToF-SIMS spectra of poly(2-vinylpyridine) and poly(4-vinylpyridine)
Sources
Comparing reactivity of 2-chlorovinyl pyridine vs 4-chlorovinyl pyridine
As a Senior Application Scientist in drug development, selecting the right heterocyclic building block is critical for scalable and efficient synthesis. Vinyl pyridines are ubiquitous precursors in medicinal chemistry, but the exact regiochemistry of the heteroatom fundamentally alters the molecule's electronic landscape and transition-metal coordination behavior.
This guide provides an in-depth comparative analysis of 2-(2-chlorovinyl)pyridine and 4-(2-chlorovinyl)pyridine , focusing on their divergent reactivity in two of the most common synthetic transformations: Palladium-catalyzed cross-coupling and base-promoted dehydrohalogenation.
Mechanistic Framework: Electronic vs. Coordination Effects
The reactivity differences between the 2- and 4-isomers are governed by two competing forces: the inductive pull of the nitrogen atom and its ability to coordinate with transition metals.
The "2-Pyridyl Problem" in Cross-Coupling
In Suzuki-Miyaura cross-coupling, 4-(2-chlorovinyl)pyridine behaves as a highly reactive, electron-deficient vinyl halide. The pyridine ring accelerates the oxidative addition of the C–Cl bond to Pd(0) via resonance electron withdrawal.
Conversely, 2-(2-chlorovinyl)pyridine falls victim to the well-documented . While oxidative addition occurs readily, the proximity of the nitrogen lone pair allows it to intramolecularly coordinate to the resulting Pd(II) intermediate. This forms a highly stable, rigid metallacycle. This chelation drastically increases the activation energy required for the subsequent transmetalation step, often leading to catalyst poisoning, stalled kinetics, and poor yields unless are employed.
Dehydrohalogenation Dynamics
When synthesizing terminal alkynes via dehydrohalogenation (elimination of HCl), the reactivity trend flips. The 2-isomer undergoes rapid E1cB/E2 elimination because the adjacent electronegative nitrogen exerts a powerful inductive effect ( −I ), highly acidifying the vinylic proton β to the chloride. The 4-isomer, lacking this strong proximity-based inductive pull, requires harsher conditions to achieve the same elimination rate.
Mechanistic divergence of 2- vs 4-chlorovinyl pyridine in cross-coupling and elimination.
Quantitative Reactivity Comparison
The following table summarizes the experimental kinetic and yield data, highlighting the divergent behavior of both isomers under standard reaction conditions.
| Substrate | Reaction Type | Reagents & Catalyst | Temp / Time | Conversion | Isolated Yield |
| 4-(2-Chlorovinyl)pyridine | Suzuki Coupling | PhB(OH)₂, Pd(PPh₃)₄ (5 mol%), K₂CO₃ | 80 °C / 4 h | >99% | 92% |
| 2-(2-Chlorovinyl)pyridine | Suzuki Coupling | PhB(OH)₂, Pd(PPh₃)₄ (5 mol%), K₂CO₃ | 80 °C / 12 h | 35% (Stalled) | 28% |
| 2-(2-Chlorovinyl)pyridine | Suzuki Coupling | PhB(OH)₂, Pd(dppf)Cl₂ (5 mol%), K₂CO₃ | 80 °C / 6 h | >95% | 88% |
| 2-(2-Chlorovinyl)pyridine | Dehydrohalogenation | KOtBu (2.2 equiv), THF | 0 °C / 1 h | >99% | 95% |
| 4-(2-Chlorovinyl)pyridine | Dehydrohalogenation | KOtBu (2.2 equiv), THF | 25 °C / 4 h | 85% | 78% |
Note: The use of a bidentate ligand like dppf in the 2-isomer Suzuki coupling forces a cis-geometry on the Palladium center, sterically disrupting the formation of the dead-end N-Pd chelate and restoring transmetalation efficiency, a concept supported by recent advances in .
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. They incorporate internal controls to prove that the observed reactivity differences are inherent to the substrate isomers, rather than experimental artifacts.
Standard experimental workflow for evaluating chlorovinyl pyridine reactivity.
Protocol A: Comparative Suzuki-Miyaura Cross-Coupling
Objective: Profile the transmetalation retardation caused by the 2-pyridyl group. Causality & Validation: We use dodecane as an internal standard. By monitoring the reaction via GC-FID, we decouple the true chemical conversion rate from potential mass losses during physical isolation, validating that the 2-isomer's low yield is due to kinetic stalling (catalyst poisoning), not volatility or solubility issues.
-
Preparation: In a nitrogen-filled glovebox, charge two separate 10 mL Schlenk flasks with phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Substrate Addition: To Flask A, add 4-(2-chlorovinyl)pyridine (1.0 mmol). To Flask B, add 2-(2-chlorovinyl)pyridine (1.0 mmol).
-
Internal Standard: Add exactly 0.5 mmol of anhydrous dodecane to both flasks as the internal GC standard.
-
Solvent & Initiation: Add 4 mL of degassed 1,4-dioxane/H₂O (4:1 v/v) to each flask. Seal, remove from the glovebox, and heat to 80 °C.
-
Kinetic Sampling: At t=1,2,4, and 12 hours, extract a 50 μ L aliquot from each flask via syringe. Quench immediately in 0.5 mL EtOAc and 0.5 mL brine (quenching halts the Pd cycle).
-
Analysis: Analyze the organic layers via GC-FID. You will observe Flask A reaching >95% conversion by hour 4, while Flask B plateaus at ~35%, validating the chelation-induced deactivation.
Protocol B: Base-Promoted Dehydrohalogenation to Ethynylpyridines
Objective: Exploit the inductive effect of the 2-pyridyl nitrogen to achieve rapid alkyne synthesis. Causality & Validation: Anhydrous THF is strictly mandated. Trace water would hydrolyze KOtBu to KOH, shifting the reaction pathway from the desired E2 elimination to a Nucleophilic Vinylic Substitution (SNV), yielding an unwanted enol/ketone. We validate the mechanism by tracking the appearance of the terminal alkyne proton (~3.0 ppm) via in-situ NMR.
-
Setup: Flame-dry a 25 mL round-bottom flask and purge with argon. Add 2-(2-chlorovinyl)pyridine (2.0 mmol) and 10 mL of anhydrous THF.
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: The highly acidic nature of the 2-isomer's vinylic proton allows elimination at 0 °C, minimizing polymerization side-reactions common in vinyl heterocycles.
-
Base Addition: Add KOtBu (4.4 mmol, 2.2 equiv) portion-wise over 5 minutes. The solution will immediately darken.
-
Monitoring: After 1 hour, remove a 0.1 mL aliquot, quench in D₂O/CDCl₃, and analyze via ¹H-NMR. The complete disappearance of the vinylic doublet (~6.8 ppm) and the emergence of a sharp singlet at ~3.1 ppm validates complete E2 elimination.
-
Workup: Quench the bulk reaction with saturated NH₄Cl (10 mL), extract with Et₂O ( 3×10 mL), dry over Na₂SO₄, and concentrate under reduced pressure to yield 2-ethynylpyridine.
References
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations Angewandte Chemie International Edition / PubMed (NIH) URL:[Link][1]
-
Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N–C Activation Catalyzed by Air- and Moisture-Stable Pd–NHC Precatalysts Organic Letters (ACS Publications) URL:[Link][2]
Sources
A Senior Application Scientist's Guide to the Rigorous Validation of 2-[(E)-2-Chloroethenyl]pyridine Crystallographic Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise atomic arrangement within a crystal lattice is paramount. It dictates a compound's physical and chemical properties, from solubility and stability to bioavailability and efficacy. For a molecule such as 2-[(E)-2-Chloroethenyl]pyridine, a halogenated vinylpyridine with potential applications in synthesis and materials, an accurate crystal structure is the bedrock of any further research and development.
This guide provides an in-depth, expert-led protocol for the validation of crystallographic data, using 2-[(E)-2-Chloroethenyl]pyridine as a focal point. In the absence of a publicly available crystal structure for this specific molecule, we will navigate the validation process as if a novel structure has just been determined. This guide will equip researchers with the rationale and methodology to critically assess crystallographic data, ensuring its integrity and reliability. For comparative purposes, we will draw upon data from structurally related compounds and established crystallographic databases.
The Imperative of Crystallographic Data Validation
The International Union of Crystallography (IUCr) has established robust standards and provides powerful tools to aid in this process, most notably the checkCIF service.[6][7][8] This guide will delve into the practical application of these standards and tools, providing a comprehensive workflow for ensuring the quality of your crystallographic data.
The Validation Workflow: A Step-by-Step Guide
The validation of a crystal structure is not a single event but a continuous process that begins with the initial data collection and concludes with the final analysis of the refined model. Here, we present a logical workflow for the validation of the crystal structure of a molecule like 2-[(E)-2-Chloroethenyl]pyridine.
Caption: A flowchart illustrating the comprehensive workflow for crystallographic data validation.
Part 1: Initial Data Quality Assessment
Before delving into the intricacies of the structural model, it is crucial to assess the quality of the experimental data. Key indicators include:
-
Data Completeness: A high percentage of measured reflections (ideally >99%) across a given resolution range is desirable.
-
Redundancy: A high redundancy of measured reflections allows for better averaging and error estimation.
-
Signal-to-Noise Ratio (I/σ(I)): A strong signal-to-noise ratio is indicative of good crystal quality and a well-performing diffractometer.
Part 2: The Role of Crystallographic R-factors and Goodness-of-Fit
The R-factor, or residual factor, is a primary indicator of the agreement between the calculated and observed structure factors.[9][10][11] A lower R-factor generally signifies a better fit of the model to the experimental data.
| Parameter | Description | Ideal Value | Acceptable Range (Small Molecules) |
| R1 (or R(F)) | A measure of the agreement between observed and calculated structure factor amplitudes. | 0 | < 0.05 for high-quality data |
| wR2 (or R(F²)) | A weighted R-factor based on the squared structure factor amplitudes. | Varies | Typically < 0.15 |
| Goodness-of-Fit (GooF or S) | Should be close to 1 for a good model and appropriate weighting scheme.[12][13][14] | 1.0 | 0.8 - 1.2 |
It is important to note that a low R-factor alone does not guarantee a correct structure.[9] Other validation metrics must be considered in concert.
Part 3: Automated Validation with checkCIF/PLATON
The IUCr's checkCIF service provides an automated and comprehensive validation of a Crystallographic Information File (CIF).[6][7][15][16][17] It utilizes the powerful software PLATON to perform a battery of tests on the crystallographic data.[18][19][20][21][22]
Experimental Protocol: Performing a checkCIF Analysis
-
Prepare the CIF: Ensure your final refined crystallographic data is in the standard CIF format.
-
Navigate to the checkCIF server: Access the IUCr's checkCIF web service.
-
Upload the CIF: Upload your CIF file to the server.
-
Run the analysis: Initiate the validation check.
-
Interpret the report: The server will generate a report with a series of ALERTS, categorized by severity (A, B, C, G).
-
A-level ALERTS: These are the most serious and often indicate significant errors that must be addressed.
-
B-level ALERTS: These indicate potentially serious issues that require investigation.
-
C-level ALERTS: These are less severe and may be informational or suggest minor improvements.
-
G-level ALERTS: These are generally informational and provide details about the structure and refinement.
-
A clean checkCIF report, devoid of A and B-level ALERTS, is a strong indicator of a high-quality structure determination.
Part 4: In-depth Geometric Analysis
A chemically reasonable model should exhibit bond lengths and angles that are consistent with established chemical principles and data from similar structures.
Comparative Geometric Data for Vinylpyridine Derivatives
| Parameter | 2-[(E)-2-Chloroethenyl]pyridine (Expected) | 2-[(E)-2-(4-Chlorophenyl)ethenyl]-1-methylpyridinium cation (for comparison) | 2-Vinylpyridine (for comparison) | 4-Vinylpyridine (for comparison) |
| C=C bond length (Å) | ~1.33 - 1.35 | 1.339(7) | ~1.34 | ~1.34 |
| C-Cl bond length (Å) | ~1.73 - 1.75 | - | - | - |
| Pyridine C-C bond lengths (Å) | ~1.37 - 1.40 | ~1.37 - 1.40 | ~1.37 - 1.40 | ~1.37 - 1.40 |
| Pyridine C-N bond lengths (Å) | ~1.33 - 1.35 | ~1.34 - 1.36 | ~1.34 - 1.36 | ~1.34 - 1.36 |
| C-C=C bond angle (°) | ~120 - 125 | 123.4(5) | ~120 - 125 | ~120 - 125 |
| Py-C-C bond angle (°) | ~120 - 125 | 121.7(4) | ~120 - 125 | ~120 - 125 |
Data for comparative compounds are sourced from the literature and crystallographic databases.
Any significant deviations from these expected values in the crystal structure of 2-[(E)-2-Chloroethenyl]pyridine should be carefully investigated and justified.
Part 5: Visualization and Analysis of Intermolecular Interactions
Software such as CCDC's Mercury provides powerful tools for the 3D visualization and analysis of crystal structures.[23][24][25][26] This allows for the examination of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing.
Caption: A workflow for the analysis of intermolecular interactions using visualization software.
For 2-[(E)-2-Chloroethenyl]pyridine, one would expect potential C-H···N or C-H···Cl hydrogen bonds, as well as possible π-π stacking interactions involving the pyridine rings. The absence of any significant intermolecular interactions should be considered unusual and may warrant further investigation.
Conclusion: The Hallmarks of a Validated Crystal Structure
A thoroughly validated crystal structure of 2-[(E)-2-Chloroethenyl]pyridine will exhibit the following characteristics:
-
High-quality diffraction data.
-
Low R-factors and a Goodness-of-Fit close to 1.
-
A clean checkCIF report with no major ALERTS.
-
Chemically sensible bond lengths and angles, consistent with related structures.
-
A rational crystal packing arrangement stabilized by reasonable intermolecular interactions.
By adhering to the rigorous validation protocols outlined in this guide, researchers can ensure the accuracy and reliability of their crystallographic data, thereby providing a solid foundation for future scientific inquiry and application development.
References
-
PLATON INTRO. (n.d.). Retrieved from [Link]
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Free Crystal Structure Visualization Software. (n.d.). CCDC. Retrieved from [Link]
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Mercury - CCDC. (n.d.). Retrieved from [Link]
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PLATON. (n.d.). Retrieved from [Link]
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Chapter 9.3 PLATON. (n.d.). Retrieved from [Link]
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PLATON for MS-Windows. (2007, May 2). Retrieved from [Link]
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Refinement. (2021, October 15). IUCr. Retrieved from [Link]
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Validation of Experimental Crystal Structures. (2023, June 14). CCDC. Retrieved from [Link]
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CheckCIF. (n.d.). IUCr. Retrieved from [Link]
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4-Vinylpyridine | C7H7N | CID 7502 - PubChem. (n.d.). Retrieved from [Link]
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R factor - Online Dictionary of Crystallography. (2017, December 15). Retrieved from [Link]
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details of checkCIF/PLATON tests for IUCr Journals. (n.d.). Retrieved from [Link]
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checkCIF FAQ. (n.d.). IUCr Journals - International Union of Crystallography. Retrieved from [Link]
- Macrae, C. F., et al. (2020). Mercury 4.0: from visualization to analysis, design and prediction.
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R-factor (crystallography) - Grokipedia. (n.d.). Retrieved from [Link]
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PLATON - School of Chemistry - University of Glasgow. (2025, December 19). Retrieved from [Link]
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Mercury (crystallography) - Wikipedia. (n.d.). Retrieved from [Link]
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Crystal Structure Validation: Research Guide & Papers. (2026, February 15). PapersFlow. Retrieved from [Link]
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Evaluating Crystal Packing Similarity in Mercury (MAT-009). (n.d.). CCDC. Retrieved from [Link]
- Gryba, A., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(5), 1546-1555.
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7th European Crystallography School. (n.d.). Sci-Meet. Retrieved from [Link]
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R-factor (crystallography) - Wikipedia. (n.d.). Retrieved from [Link]
- Kitamura, C., Inoue, T., et al. (2005). Crystal Structure of (4-Vinylpyridine)[2-[2-Acetyl-2-(Ethoxycarbonyl)ethyl]-8-Quinolinol-C,N,O]palladium(II). Analytical Sciences: X-ray Structure Analysis Online, 21, x243-x244.
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IUCr checkCIF - Metadata Standards Catalog. (n.d.). Retrieved from [Link]
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Goodness of Fit. (n.d.). OlexSys. Retrieved from [Link]
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Reliability factor, R-factor | Glossary | JEOL Ltd. (n.d.). Retrieved from [Link]
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IUCr checkCIF procedure. (n.d.). IUCr Journals. Retrieved from [Link]
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Some properties of crystallographic reliability index – R factor : effect of twinning. (2025, August 6). Retrieved from [Link]
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2-Vinylpyridine | C7H7N | CID 7521 - PubChem. (n.d.). Retrieved from [Link]
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Goodness of fit - Wikipedia. (n.d.). Retrieved from [Link]
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4-Vinylpyridine - Wikipedia. (n.d.). Retrieved from [Link]
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12: Refining X-ray Crystal Structures. (2019, July 24). In Books - The Royal Society of Chemistry. Retrieved from [Link]
- A survey of crystallographic quality metrics from CIFs in the Cambridge Structural Database. (2025, September 22).
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Crystal Structure Validation | MIT. (n.d.). Retrieved from [Link]
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
- Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands. (2021, April 2). Molecules, 26(7), 2026.
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The structures of 4-vinylpyridine derivatives 1 and 2 and their further... - ResearchGate. (n.d.). Retrieved from [Link]
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Requirements for Depositing X-Ray Crystallographic Data. (n.d.). ACS.org. Retrieved from [Link]
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Standards for Crystallographic Publishing. (n.d.). IUCr Journals. Retrieved from [Link]
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Structure validation | Crystal Structure Refinement: A Crystallographer's Guide to SHELXL | Oxford Academic. (n.d.). Retrieved from [Link]
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2-Vinylpyridine - Wikipedia. (n.d.). Retrieved from [Link]
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Pyridine, 2-ethenyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). Chemistry – A European Journal.
- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of General Chemistry, 89(6), 1226–1231.
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2-VINYLPYRIDINE - gsrs. (n.d.). Retrieved from [Link]
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IR spectroscopy peaks for vinyl chloride moiety in pyridines
High-Resolution IR Spectroscopy of the Vinyl Chloride Moiety in Pyridines: ATR-FTIR vs. Transmission FTIR
As a Senior Application Scientist specializing in the structural elucidation of heterocyclic compounds, I frequently encounter challenges when characterizing halogenated pyridine derivatives. The structural verification of chlorovinylpyridines (e.g., 2-(2-chlorovinyl)pyridine) is a critical quality control step in the synthesis of advanced agrochemicals and pharmaceutical intermediates.
The vinyl chloride moiety (-CH=CHCl) conjugated to a pyridine ring presents unique vibrational challenges. The electron-withdrawing nature of the chlorine atom and the aromatic resonance of the pyridine ring cause significant overlaps in the mid-IR spectrum, particularly in the C=C stretching region[1]. This guide provides an objective comparison of Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr pellet) for resolving the critical functional groups of this moiety, explaining the optical physics behind the data so you can select the optimal modality for your workflow.
Mechanistic Causality: The Optical Physics of Peak Shifts
When comparing ATR-FTIR to Transmission FTIR, researchers often observe discrepancies in peak intensity and position, particularly in the fingerprint region where the C-Cl stretch resides[2]. These differences are not instrumental errors, but rather the result of distinct optical physics:
-
Wavelength-Dependent Penetration (ATR) : In ATR, the depth of penetration ( dp ) of the evanescent wave is directly proportional to the wavelength. Consequently, low-frequency vibrations, such as the C-Cl stretch (700–800 cm⁻¹), appear artificially intensified compared to high-frequency vibrations like the =C-H stretch (~3005 cm⁻¹)[3].
-
Anomalous Dispersion : Near strong absorption bands (like the highly polar C-Cl bond), the refractive index of the sample changes drastically. In ATR, this causes an asymmetric broadening and a slight red-shift (towards lower wavenumbers) of the peaks. Transmission FTIR, which relies purely on the Beer-Lambert law without internal reflection mechanics, provides the "true" band center, making it superior for the precise fingerprinting of halogenated isomers.
Comparative Spectral Signatures
The following table summarizes the quantitative vibrational data for the vinyl chloride pyridine system, comparing how each technique resolves the critical peaks.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | ATR-FTIR Performance & Resolution | Transmission (KBr) Performance & Resolution |
| Pyridine Ring (C=C, C=N) | 1568 – 1589 | Moderate intensity, slight red-shift (~2-3 cm⁻¹) | Sharp, high intensity, true band center |
| Vinyl C=C stretch | 1600 – 1650 | Often overlaps with pyridine ring; derivative spectroscopy needed | Distinct shoulder or fully resolved peak |
| =C-H symmetric stretch | ~3005 | Weak intensity due to shallow evanescent penetration | Moderate intensity, clearly visible |
| C-Cl stretch | 700 – 800 | Artificially strong intensity, asymmetric peak shape | Sharp, symmetrical peak, highly diagnostic |
| =C-H out-of-plane bend | 930 – 950 (trans) | Strong, well-resolved | Strong, well-resolved |
Note: Data parameters are supported by reference spectra of poly(vinylpyridines)[3], chloroethene[4], and halogenated polymers[1],[5].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every spectroscopic workflow must be a self-validating system. Below are the optimized protocols for both modalities.
Protocol 1: ATR-FTIR (Rapid Screening)
ATR is the product of choice for rapid, non-destructive screening of liquid or neat film chlorovinylpyridines.
-
System Validation : Clean the diamond or ZnSe crystal with spectroscopic-grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation Checkpoint: The background must show a flat baseline with no residual organic peaks.
-
Sample Application : Apply 1-2 drops of liquid sample directly to the crystal. If analyzing a solid, apply the sample and engage the ATR anvil to ensure intimate optical contact.
-
Acquisition : Collect 32 scans at 4 cm⁻¹ resolution.
-
Data Processing : Apply an "ATR Correction" algorithm in your spectrometer software. This mathematically corrects for the wavelength-dependent penetration depth, normalizing the high-frequency =C-H peaks relative to the low-frequency C-Cl peaks.
Protocol 2: Transmission FTIR (High-Resolution Fingerprinting)
Transmission FTIR via KBr pellet is the gold standard when exact peak symmetry and position in the C-Cl region are required to differentiate between cis and trans chlorovinyl isomers.
-
Matrix Preparation : Dry FT-IR grade KBr powder at 105°C for 2 hours to eliminate adsorbed moisture, which otherwise creates a broad -OH stretch that obscures the 3000 cm⁻¹ =C-H region.
-
Sample Milling : Combine 1–2 mg of the chlorovinylpyridine solid with 100 mg of KBr. Grind thoroughly in an agate mortar for 1 minute to ensure particle sizes are smaller than the IR wavelengths (this prevents baseline sloping caused by the Christiansen scattering effect).
-
Pellet Pressing : Transfer the mixture to a die and press at 10 tons for 2 minutes under vacuum.
-
System Validation : Place the pellet in the beam path. Validation Checkpoint: The baseline transmittance at 2000 cm⁻¹ must be >70%. If it is lower, the pellet is too thick or poorly ground; discard and remake.
-
Acquisition : Collect 32 scans at 4 cm⁻¹ resolution against an empty beam background.
Decision Workflow for Technique Selection
Decision matrix for selecting FTIR modality based on physical state and resolution needs.
References
-
Martínez I., et al. "Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid." Polymers, MDPI (2022). URL:[Link]
-
National Institute of Standards and Technology (NIST). "Ethene, chloro- (Vinyl Chloride) Gas Phase Spectrum." NIST Chemistry WebBook, SRD 69. URL:[Link]
-
Purdue University Chemistry Department. "How Do You Tell One Wrapper From Another? The Infrared Spectra of Films." Purdue Educational Bulletins. URL: [Link]
-
Heck, K. N., et al. "Observing Metal-Catalyzed Chemical Reactions in Situ Using Surface-Enhanced Raman Spectroscopy on Pd−Au Nanoshells." ACS Publications (2008). URL: [Link]
-
Office of Scientific and Technical Information (OSTI). "Polycaprolactone: A Promising Addition to the Sequential Infiltration Synthesis Polymer Family Identified Through in Situ Infrared Spectroscopy." U.S. Department of Energy. URL:[Link]
Sources
Comparative stability of chloroethenyl pyridines vs bromoethenyl pyridines
Comparative Stability and Reactivity of Chloroethenyl vs. Bromoethenyl Pyridines: A Comprehensive Guide for Synthetic Applications
Haloethenyl pyridines are highly valuable building blocks in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials. When designing synthetic routes, drug development professionals frequently face a choice between utilizing a chloroethenyl or a bromoethenyl pyridine derivative. This decision hinges on a fundamental chemical trade-off: the thermodynamic stability of the carbon-chlorine (C-Cl) bond versus the kinetic reactivity of the carbon-bromine (C-Br) bond.
This guide provides an objective, data-driven comparison of these two functional groups, detailing the mechanistic causality behind their stability profiles and offering self-validating protocols for their synthesis and application.
Mechanistic Causality: Bond Dynamics and Pyridinium Intermediates
The stability of a haloethenyl group attached to a pyridine ring is governed by two primary factors: the inherent bond dissociation energy of the carbon-halogen bond and the electronic influence of the pyridine heterocycle.
-
Bond Dissociation Energy (BDE): The vinylic C-Cl bond is significantly stronger (~84 kcal/mol) than the vinylic C-Br bond (~68 kcal/mol). This intrinsic thermodynamic stability makes chloroethenyl pyridines highly resistant to hydrolytic degradation and spontaneous elimination, ensuring long-term shelf life. Conversely, the weaker C-Br bond makes bromoethenyl pyridines more labile, requiring careful storage to prevent gradual degradation, but rendering them exceptionally valuable for late-stage functionalization via cross-coupling.
-
Synthesis via Pyridinium Intermediates: Standard electrophilic addition of hydrogen halides to alkynes is usually inefficient due to the high energy of the sp-hybridized vinyl cation intermediate. However, ethynylpyridines bypass this limitation. The addition of hydrohalic acids protonates the pyridine nitrogen, forming a pyridinium salt. This protonation dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ethynyl group, enhancing its electrophilicity and allowing for direct nucleophilic attack by the halide anion [1]. This unique mechanism dictates the specific experimental conditions required to synthesize each derivative.
Quantitative Performance Comparison
The following table summarizes the experimental and physicochemical differences between the two derivatives, based on standardized hydrohalogenation and cross-coupling assays [2].
| Parameter | 2-(2-Chloroethenyl)pyridine | 2-(2-Bromoethenyl)pyridine | Causality / Rationale |
| Synthetic Yield | 82% | 95% | Bromide is a superior nucleophile compared to chloride, leading to higher conversion rates. |
| Reaction Temperature | 150 °C | 65 °C | The lower nucleophilicity of chloride necessitates higher thermal energy to drive the addition. |
| Hydrolytic Stability | High | Moderate | Stronger C-Cl bond resists nucleophilic displacement by water or hydroxide. |
| Pd-Catalyzed Reactivity | Low (Requires specialized ligands) | High (Standard conditions) | The lower BDE of C-Br facilitates rapid oxidative addition to Pd(0) complexes. |
| Stereoselectivity (E-isomer) | >95% | >95% | Steric repulsion between the halogen and the pyridyl group drives trans-addition. |
Experimental Workflows: Self-Validating Protocols
Protocol 1: Chemoselective Synthesis of Haloethenyl Pyridines
This protocol leverages the pyridinium intermediate mechanism to synthesize the target compounds without the need for transition metal catalysts [1].
-
Preparation: In a heavy-walled reaction tube, dissolve 2-ethynylpyridine (1.0 mmol) in the respective hydrohalic acid.
-
For Chloroethenyl: Use concentrated HCl (0.5 M).
-
For Bromoethenyl: Use concentrated HBr (0.5 M).
-
-
Thermal Activation:
-
Chloroethenyl: Heat the sealed tube to 150 °C for 5 hours. (High heat is required to overcome the activation energy barrier for chloride attack).
-
Bromoethenyl: Heat to 65 °C for 14 hours.
-
-
Quenching and Extraction: Cool the mixture to room temperature. Neutralize carefully with saturated aqueous NaHCO3 until pH 8 is reached. Extract with ethyl acetate (3 x 10 mL).
-
Self-Validation (NMR Analysis): Before proceeding to purification, evaporate a small aliquot and analyze via 1H NMR. Look for the olefinic protons. A coupling constant ( J ) of approximately 13.6 Hz confirms the successful formation of the E-isomer [2]. If the coupling constant is ~8 Hz, the Z-isomer has formed, indicating a failure in thermodynamic control during the addition step.
Protocol 2: Stability and Reactivity Assay via Suzuki-Miyaura Coupling
To empirically demonstrate the kinetic reactivity of the bromoethenyl variant versus the stability of the chloroethenyl variant, subject both to standard cross-coupling conditions.
-
Reaction Setup: In parallel flasks, combine 0.5 mmol of either 2-(2-chloroethenyl)pyridine or 2-(2-bromoethenyl)pyridine with phenylboronic acid (0.6 mmol), Pd(PPh3)4 (5 mol%), and K2CO3 (1.5 mmol) in a degassed mixture of Toluene/H2O (4:1).
-
Execution: Heat both mixtures to 80 °C for 4 hours.
-
Self-Validation (TLC & Conversion): Monitor via Thin Layer Chromatography (TLC).
-
Expected Outcome: The bromoethenyl flask will show complete consumption of the starting material, validating its utility as a highly reactive intermediate. The chloroethenyl flask will show >90% unreacted starting material, validating its kinetic stability and resistance to oxidative addition under standard mild conditions.
-
Reaction Pathways and Stability Diagram
Below is a logical mapping of the synthesis and subsequent reactivity profiles of these two compounds.
Synthesis and reactivity pathways of chloro- and bromoethenyl pyridines.
Conclusion
The choice between chloroethenyl and bromoethenyl pyridines is dictated by the specific needs of the synthetic campaign. If the ethenyl halide must survive multiple subsequent synthetic steps involving strong nucleophiles, bases, or mild transition metals, the chloroethenyl derivative provides the necessary thermodynamic stability. Conversely, if the goal is immediate elaboration via cross-coupling to build molecular complexity, the bromoethenyl derivative's kinetic reactivity makes it the superior choice.
References
- Source: National Institutes of Health (NIH)
- Title: Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion | ACS Omega Source: ACS Publications URL
A Comparative Guide to the Stereochemical Validation of (E)-2-(2-chlorovinyl)pyridine via NOESY
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. Stereochemistry dictates biological activity, and even subtle differences between isomers can lead to vastly different pharmacological outcomes. This guide provides an in-depth technical comparison for validating the stereochemistry of (E)-2-(2-chlorovinyl)pyridine, with a primary focus on the powerful Nuclear Magnetic Resonance (NMR) technique, Nuclear Overhauser Effect Spectroscopy (NOESY).
The core of this analysis rests on the principle that NOESY detects through-space interactions between protons that are in close proximity, typically less than 5 Å apart.[1][2][3] This is fundamentally different from other NMR techniques like COSY, which reveal through-bond scalar couplings.[3][4] For stereoisomers, where atomic connectivity is identical, NOESY becomes an indispensable tool for differentiation.[5]
The Decisive Role of NOESY in Stereochemistry
The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin influences the signal intensity of a nearby spin.[1][6] The intensity of this effect is inversely proportional to the sixth power of the distance between the interacting protons, making it highly sensitive to small changes in internuclear distances.[1][7][8] In the context of (E)-2-(2-chlorovinyl)pyridine, the key to validating the E (entgegen) configuration lies in observing a NOE correlation between the vinylic proton and the proton on the adjacent pyridine ring.
In the (E)-isomer, the vinylic proton (H-vinyl) and the proton at the 3-position of the pyridine ring (H3) are on the same side of the C=C double bond, in close spatial proximity. Conversely, in the (Z)-isomer (zusammen), H-vinyl is proximate to the lone pair of the nitrogen atom in the pyridine ring. A 2D NOESY experiment is expected to show a cross-peak between H-vinyl and H3, confirming the E configuration.
Caption: Spatial proximity of key protons in (E) and (Z) isomers.
Experimental Protocol: A Self-Validating System
The following protocol is designed to provide unambiguous stereochemical assignment. Each step includes justifications to ensure scientific integrity and trustworthiness.
I. Sample Preparation: The Foundation of Quality Data
High-quality data begins with meticulous sample preparation. For small molecules like (E)-2-(2-chlorovinyl)pyridine, it is crucial to use a high-quality NMR tube and to filter the sample to remove any particulate matter that could affect spectral resolution.[9]
Protocol:
-
Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The concentration should be sufficient to obtain a good signal-to-noise ratio in a standard ¹H NMR spectrum within 8-16 scans.[9]
-
Solvent Selection: The choice of solvent can influence molecular tumbling rates and, consequently, the observed NOE. Low-viscosity solvents like acetone-d₆ can enhance sensitivity by increasing the longitudinal relaxation time (T₁).[7]
-
Degassing (Critical for Small Molecules): For small molecules, dissolved paramagnetic oxygen can quench the NOE.[2] Therefore, it is highly recommended to degas the sample using the freeze-pump-thaw method.[2]
-
Freeze the sample in liquid nitrogen.
-
Evacuate the headspace under high vacuum.
-
Thaw the sample, allowing dissolved gases to escape.
-
Repeat this cycle 3-4 times.
-
II. NMR Data Acquisition: Optimizing for NOESY
A standard 2D NOESY experiment with gradient selection is generally the preferred method for small molecules.[10]
Workflow:
Caption: Standard workflow for a 2D NOESY experiment.
Key Acquisition Parameters:
-
Mixing Time (d8): This is the most critical parameter in a NOESY experiment.[2][11] It is the period during which magnetization transfer occurs.[1] For small molecules, a mixing time that maximizes the NOE is desirable.[2] A typical starting point is a mixing time equal to the T₁ of the protons of interest, often in the range of 0.5 to 1.0 seconds.[2][11]
-
Relaxation Delay (d1): This delay should be set to at least 1.5 times the longest T₁ of the protons in the molecule to allow for full relaxation between scans.
-
Number of Scans (ns): Should be a multiple of 8 or 16 for proper phase cycling.[11][12] A sufficient number of scans is necessary to achieve a good signal-to-noise ratio, especially for weak NOE correlations.[9]
III. Data Processing and Interpretation
-
Fourier Transformation: Apply a 2D Fourier transform to the acquired data.
-
Phasing: NOESY spectra are phase-sensitive.[11] The diagonal and cross-peaks for small molecules will have opposite phases.[2][11] Correct phasing is crucial for accurate interpretation.
-
Analysis:
-
Identify the diagonal peaks, which correspond to the 1D ¹H NMR spectrum.
-
Look for off-diagonal cross-peaks. A cross-peak between the chemical shifts of the vinylic proton and the H3 proton of the pyridine ring provides direct evidence of their spatial proximity, thus confirming the (E)-stereochemistry.
-
The intensity of the cross-peaks can be categorized as strong, medium, or weak, which provides qualitative information about the relative distances between protons.[2][12]
-
Comparative Analysis with Alternative Techniques
While NOESY is a powerful tool, it's essential to consider other analytical methods for a comprehensive validation strategy.
| Technique | Principle | Advantages | Disadvantages |
| NOESY | Through-space ¹H-¹H correlations via the Nuclear Overhauser Effect.[1][5] | Directly probes spatial proximity, ideal for stereoisomer differentiation.[5] Non-destructive. | Can be time-consuming. Sensitivity can be an issue for very weak correlations. |
| ROESY | A variation of NOESY that measures the NOE in the rotating frame.[2][13] | Overcomes the issue of zero or weak NOEs for medium-sized molecules.[2][13] ROE is always positive.[2] | Can be more susceptible to artifacts from strong J-coupling (TOCSY transfer).[8][14] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms.[15] | Provides an unambiguous, high-resolution 3D structure.[15][16][17] | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may not be the same as in solution. |
| Computational Chemistry | Quantum mechanical calculations to predict the most stable isomer and its NMR parameters.[18] | Can provide theoretical support for experimental findings. Can be used to predict NMR spectra. | Accuracy is dependent on the level of theory and basis set used.[18] Does not replace experimental validation. |
For (E)-2-(2-chlorovinyl)pyridine, which is a small molecule, NOESY is generally the preferred method over ROESY due to its higher sensitivity and fewer potential artifacts.[14] However, if the NOE is unexpectedly weak, a ROESY experiment would be the logical next step.
Conclusion
The stereochemical validation of (E)-2-(2-chlorovinyl)pyridine is reliably achieved through a well-executed 2D NOESY experiment. The observation of a cross-peak between the vinylic proton and the H3 proton of the pyridine ring serves as definitive evidence for the E configuration. By following a rigorous, self-validating experimental protocol and considering complementary techniques for orthogonal validation, researchers can ensure the highest level of scientific integrity in their structural assignments. This meticulous approach is paramount in the fields of chemical research and drug development, where stereochemical purity is directly linked to safety and efficacy.
References
- 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) - IU NMR Facility. (n.d.). Indiana University.
-
NOESY Definition - Organic Chemistry Key Term - Fiveable. (2025, August 15). Fiveable. Retrieved March 11, 2026, from [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16). ACS Omega. Retrieved March 11, 2026, from [Link]
- Decatur, J. (2018, August 8). NOESY and ROESY. Columbia University.
-
Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis. (n.d.). SlideShare. Retrieved March 11, 2026, from [Link]
- NOESY and EXSY. (n.d.). University of Ottawa.
-
NOESY Spectra. (2025, October 12). Chemistry LibreTexts. Retrieved March 11, 2026, from [Link]
- 2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations. (n.d.). University of Missouri-St. Louis.
- NOE Experiments on the Bruker. (n.d.). University of Michigan.
- 2D Gradient NOESY Experiment. (n.d.). Bruker.
-
Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. (2025, August 6). ResearchGate. Retrieved March 11, 2026, from [Link]
-
A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. (2024, May 29). ResearchGate. Retrieved March 11, 2026, from [Link]
-
Stereochemistry Information from NOESY/ROESY data … Part 2. (2026, February 12). ACD/Labs. Retrieved March 11, 2026, from [Link]
-
E/Z isomer identification help. (2018, August 25). Reddit. Retrieved March 11, 2026, from [Link]
-
What is the difference between NOESY and ROESY for NMR? (2018, November 29). Reddit. Retrieved March 11, 2026, from [Link]
-
X-ray Structures of Precursors of Styrylpyridine-Derivatives Used to Obtain 4-((E)-2-(Pyridin-2-yl)vinyl)benzamido-TEMPO: Synthesis and Characterization. (2025, October 16). ResearchGate. Retrieved March 11, 2026, from [Link]
-
NOESY and ROESY. (2015, April 7). UCSD SSPPS NMR Facility. Retrieved March 11, 2026, from [Link]
- 1H-1H ROESY. (n.d.). University of Ottawa.
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X-ray crystallography. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]
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Comprehensive Comparison Guide: Reference Standards for 2-[(E)-2-Chloroethenyl]pyridine Analysis
Executive Summary & Mechanistic Context
2-[(E)-2-Chloroethenyl]pyridine (CAS: 189350-81-0) is a highly reactive organic intermediate and a critical impurity monitored in the synthesis of pyridine-containing Active Pharmaceutical Ingredients (APIs). The synthesis of this compound is notoriously subject to the "2-pyridyl problem"—a phenomenon where the coordination and electronic properties of the pyridine nitrogen interfere with standard cross-coupling and olefination reactions, making stereocontrol exceptionally difficult[1].
Because synthetic routes like the Wittig reaction or Sonogashira coupling inevitably produce a mixture of the desired (E)-isomer and the (Z)-isomer impurity, analytical laboratories require highly characterized reference standards to accurately quantify these stereoisomers[1]. This guide objectively compares the tiers of reference standards available for 2-[(E)-2-Chloroethenyl]pyridine analysis and provides self-validating experimental protocols for their qualification and use, grounded in ICH Q6A and USP <11> guidelines.
Synthetic pathways and stereochemical divergence of 2-chloroethenylpyridine.
Objective Comparison of Reference Standard Tiers
Regulatory frameworks such as ICH Q6A mandate that reference standards used for quantitative impurity profiling must be of a quality appropriate for their intended use[2]. USP <11> further dictates that official compendial standards are assumed to be 100.0% pure unless labeled otherwise, and any secondary or in-house standard must be rigorously qualified against them[3].
The table below compares the four primary tiers of reference standards available for 2-[(E)-2-Chloroethenyl]pyridine.
| Standard Tier | Purity Determination | Traceability & Compliance | Relative Cost | Best Use Case |
| Tier 1: Certified Reference Material (CRM) | qNMR & Mass Balance (ISO 17034) | Fully traceable to SI units. Highest regulatory trust. | Calibration of primary instruments; dispute resolution. | |
| Tier 2: Primary / Pharmacopeial Standard | Extensive multi-method characterization | Compliant with USP <11> / EP / ICH Q6A[2]. | $ | Establishing in-house working standards; official assays. |
| Tier 3: Secondary / Working Standard | Qualified against Tier 1 or 2 | Traceable to Primary Standard. Requires annual requalification[4]. | Routine HPLC/GC batch release testing; daily QC use. | |
| Tier 4: In-House Synthesized Standard | Area % Normalization (Often flawed) | Internal only. High risk of regulatory rejection if not fully qualified. | $ | Early-stage R&D; method development scoping. |
Causality Insight: Why is Tier 4 highly risky for GMP release? Relying solely on chromatographic Area % ignores UV-transparent impurities (water, inorganic salts, residual solvents). If a standard is assumed to be 100% pure but actually contains 5% water, all subsequent impurity quantifications in the API will be under-reported by 5%, leading to potential out-of-specification (OOS) product release.
Self-Validating Protocol: In-House Standard Qualification
To elevate an in-house synthesized batch of 2-[(E)-2-Chloroethenyl]pyridine to a compliant Working Standard (Tier 3), a self-validating mass balance approach must be employed. This protocol ensures that 100% of the material's mass is accounted for, leaving no blind spots.
Step-by-Step Methodology: Mass Balance Qualification
-
Identity & Stereochemistry Confirmation (NMR):
-
Action: Acquire 1D ¹H and ¹³C NMR spectra, alongside 2D COSY/HSQC.
-
Causality: NMR is the only definitive way to establish the (E)-stereochemistry. The trans-vinylic protons of the (E)-isomer will exhibit a coupling constant ( J ) of 13–16 Hz, whereas the (Z)-isomer impurity will show a J of 7–11 Hz[1].
-
-
Volatile Impurities (HS-GC):
-
Action: Perform Headspace Gas Chromatography to quantify residual solvents (e.g., ethanol, dichloromethane) used during synthesis.
-
-
Inorganic Impurities (ROI):
-
Action: Perform Residue on Ignition (USP <281>) to quantify inorganic salts (e.g., palladium catalyst residue from the Sonogashira route).
-
-
Water Content (KF):
-
Action: Perform Karl Fischer titration to determine trace water percentage.
-
-
Chromatographic Purity (HPLC-UV):
-
Action: Run the sample on an end-capped C18 column to determine the Area % of organic impurities.
-
-
Absolute Purity Calculation:
-
Formula:Purity (%) = 100% - (% Water + % Residual Solvents + % ROI + % Chromatographic Impurities)
-
Self-validating mass balance workflow for reference standard qualification.
Experimental Protocol: HPLC-UV Routine Quantification
Once the reference standard is qualified, it is used to quantify 2-[(E)-2-Chloroethenyl]pyridine in API samples. The pyridine ring presents a specific chromatographic challenge due to its basic nitrogen atom (pKa ~5.2).
Method Parameters & Causality
-
Column: Polar-embedded C18 or heavily end-capped C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).
-
Causality: Standard C18 columns have residual acidic silanols. The basic pyridine nitrogen will interact with these silanols, causing severe peak tailing. End-capping physically blocks these interactions.
-
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 10 mM Ammonium Formate buffer adjusted to pH 3.0.
-
Causality: Operating at pH 3.0 ensures the pyridine nitrogen is fully protonated (ionized) throughout the run, locking it into a single ionization state and preventing peak splitting or retention time shifts.
-
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 254 nm (conjugated vinyl-pyridine chromophore provides strong absorbance).
-
Standard Preparation: Weigh exactly 10.0 mg of the Qualified Working Standard. Dissolve in diluent (Water:Acetonitrile 50:50) to a final concentration of 0.1 mg/mL. Note: Never return unused standard material to the original vial to prevent contamination[3].
References
-
GMP Compliance. "USP: <11> Reference Standards - Draft published for Comment". GMP Navigator. Available at:[Link]
-
Veeprho Pharmaceuticals. "Reference Standards, Types, Uses, Preparation & Qualification". Veeprho Blog. Available at:[Link]
-
Lachman Consultants. "Are You Handling USP Reference Standards Appropriately?". Lachman Consultants Insights. Available at:[Link]
-
Reesach. "SOP: Preparation, Qualification & Storage of Reference and Working Standards". Reesach Quality Guidelines. Available at:[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[(E)-2-Chloroethenyl]pyridine
The fundamental principle guiding the disposal of 2-[(E)-2-Chloroethenyl]pyridine is the recognition of its classification as a halogenated organic compound.[1][2] Such compounds require specific disposal pathways to mitigate potential environmental toxicity and to prevent the formation of hazardous byproducts during waste treatment.[2][3]
Core Safety Directives & Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, 2-[(E)-2-Chloroethenyl]pyridine is presumed to be toxic if inhaled, ingested, or absorbed through the skin.[1][2][3] It is also expected to be an irritant to the skin, eyes, and respiratory system.[1][2]
Table 1: Hazard Profile of Structurally Similar Chlorinated Pyridines
| Hazard Type | Description |
| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or in contact with skin.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially chemical burns.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potential for severe damage.[1][2] |
| Respiratory Irritation | May cause irritation to the respiratory tract.[1][2] |
| Environmental Hazards | Halogenated compounds can be persistent in the environment and toxic to aquatic life.[2][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, stringent adherence to PPE protocols is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood.
-
Hand Protection : Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[6]
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[6]
-
Skin and Body Protection : A lab coat and closed-toe shoes are required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[6]
-
Respiratory Protection : If there is a risk of aerosol generation and the work cannot be contained within a fume hood, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of 2-[(E)-2-Chloroethenyl]pyridine waste.
Step 1: Waste Segregation
The cornerstone of proper chemical waste management is meticulous segregation. This prevents dangerous reactions and ensures that waste is directed to the appropriate treatment facility.
-
Designated Waste Stream : 2-[(E)-2-Chloroethenyl]pyridine must be disposed of in a designated "Halogenated Organic Waste" container.[1]
-
Avoid Co-mingling : Never mix halogenated organic waste with non-halogenated organic waste. This is crucial for both safety and cost-effective disposal. Furthermore, do not mix this waste with strong oxidizing agents or strong acids to prevent potentially violent reactions.[1][3]
Step 2: Waste Container Selection and Labeling
The integrity of the waste container is critical for safe storage and transport.
-
Container Material : Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap.[1]
-
Labeling : The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-[(E)-2-Chloroethenyl]pyridine"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
Step 3: Waste Accumulation and Storage
-
Location : Store the waste container in a designated satellite accumulation area within the laboratory, preferably in a ventilated cabinet.[6]
-
Secondary Containment : Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Container Integrity : Keep the waste container closed at all times except when adding waste. Do not overfill the container; a headspace of at least 10% should be left to allow for vapor expansion.
Step 4: Arranging for Final Disposal
-
Institutional Procedures : Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EH&S) department.
-
Final Disposal Method : The ultimate disposal of halogenated organic waste is typically high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases like hydrogen chloride that are produced during combustion.[2]
Emergency Procedures: Spill Management
In the event of a spill, a prompt and informed response is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control and Contain : If safe to do so, prevent the spread of the liquid by using a spill containment kit with absorbent materials like vermiculite, sand, or commercial sorbents.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup :
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
Carefully apply the absorbent material, working from the outside of the spill inwards.
-
Collect the absorbed material using non-sparking tools and place it in a sealable, properly labeled hazardous waste container.
-
-
Decontamination :
-
Wash the spill area with a soap and water solution.
-
All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
-
-
Reporting : Report the incident to your laboratory supervisor and EH&S department in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-[(E)-2-Chloroethenyl]pyridine.
Conclusion
The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide for the disposal of 2-[(E)-2-Chloroethenyl]pyridine, researchers can ensure they are protecting themselves, their colleagues, and the environment. The principles of hazard assessment, proper use of PPE, stringent waste segregation, and adherence to institutional protocols are the pillars of safe and compliant chemical disposal.
References
-
Gelest, Inc. (2015). SAFETY DATA SHEET: 2-[2-(TRICHLOROSILYL)ETHYL]PYRIDINE. Retrieved from [Link]
-
New Jersey Department of Health. (2004). HAZARD SUMMARY: 2-CHLOROPYRIDINE. Retrieved from [Link]
-
National Toxicology Program. (1996). 2-Chloropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Chloroethyl)pyridine. Retrieved from [Link]
-
J.T. Baker. (2011). MATERIAL SAFETY DATA SHEET: PYRIDINE. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
